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  • Product: Ethyl 7-chloro-1H-indazole-3-carboxylate
  • CAS: 885278-59-1

Core Science & Biosynthesis

Foundational

"Ethyl 7-chloro-1H-indazole-3-carboxylate" chemical properties

Technical Whitepaper: Ethyl 7-chloro-1H-indazole-3-carboxylate Subtitle: A Privileged Scaffold for Serotonergic Modulators and Kinase Inhibitors Executive Summary Ethyl 7-chloro-1H-indazole-3-carboxylate is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 7-chloro-1H-indazole-3-carboxylate

Subtitle: A Privileged Scaffold for Serotonergic Modulators and Kinase Inhibitors

Executive Summary

Ethyl 7-chloro-1H-indazole-3-carboxylate is a high-value heterocyclic intermediate used extensively in the synthesis of bioactive small molecules.[1] Belonging to the "privileged scaffold" class of indazoles, this specific derivative is distinguished by the chlorine atom at the C7 position and the ethyl ester at C3.

The C7-chlorine substituent serves two critical medicinal chemistry functions: it modulates the lipophilicity (LogP) of the core, enhancing blood-brain barrier (BBB) penetration, and it provides steric bulk that influences the regioselectivity of N1-alkylations.[1] Furthermore, the C3-ester acts as a versatile electrophilic handle for generating carboxamide libraries—a structural motif central to 5-HT4 receptor agonists and various kinase inhibitors.[1]

Physiochemical Profile & Chemical Identity

PropertySpecification
IUPAC Name Ethyl 7-chloro-1H-indazole-3-carboxylate
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Core Scaffold 1H-Indazole
Key Substituents 7-Chloro (Halogen), 3-Ethoxycarbonyl (Ester)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (N, O, O)
pKa (NH) ~13.8 (Acidic proton at N1)

Structural Insight: The 7-chloro substitution creates a "molecular bay" region near the N1 position.[1] Unlike unsubstituted indazoles, the steric radius of the chlorine atom (1.75 Å) exerts a proximal effect on the N1 nitrogen, which can suppress N2-alkylation by directing incoming electrophiles to the less hindered N1 position during base-mediated functionalization, although electronic effects also play a role.[1]

Synthetic Routes: The Isatin Pathway

While multiple routes exist (e.g., diazoacetate cyclization of benzyne intermediates), the most robust and scalable protocol for laboratory and pilot-plant synthesis starts from 7-chloroisatin .[1] This route is preferred due to the low cost of starting materials and the avoidance of potentially explosive diazo-transfer reagents required in alternative pathways.[1]

Mechanism of Action:
  • Ring Opening: Base-mediated hydrolysis of 7-chloroisatin yields the corresponding keto-acid (2-amino-3-chlorophenylglyoxylic acid).[1]

  • Diazotization: Treatment with sodium nitrite (

    
    ) converts the amine to a diazonium salt.
    
  • Reduction & Cyclization: Reduction of the diazonium species (typically with

    
     or 
    
    
    
    ) generates the hydrazine intermediate, which spontaneously cyclizes under acidic conditions to form the indazole core.
  • Esterification: Fisher esterification converts the carboxylic acid to the ethyl ester.

Visualizing the Synthesis (DOT Diagram)

SynthesisPath Start 7-Chloroisatin Inter1 Keto-Acid Intermediate Start->Inter1 NaOH, H2O (Hydrolysis) Inter2 Diazonium Salt Inter1->Inter2 NaNO2, HCl (Diazotization) Inter3 Hydrazine Intermediate Inter2->Inter3 SnCl2 (Reduction) ProductAcid 7-Chloro-1H-indazole- 3-carboxylic acid Inter3->ProductAcid H+ (Cyclization) Final Ethyl 7-chloro-1H- indazole-3-carboxylate ProductAcid->Final EtOH, H2SO4 (Esterification)

Figure 1: Step-wise synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate from 7-chloroisatin.

Reactivity & Medicinal Chemistry Applications

This molecule serves as a divergent point for library generation.[1] Its reactivity profile is defined by three distinct vectors:

A. N1-Alkylation (The Pharmacokinetic Handle)

The N1 proton is acidic.[1] Deprotonation with bases like


 or NaH allows for alkylation.[1]
  • Significance: Attaching solubilizing groups (e.g., piperidine chains) or lipophilic spacers here is critical for tuning the ADME properties of the final drug candidate.

  • 7-Cl Effect: The chlorine atom at C7 sterically shields the N1 position slightly but significantly hinders the N2 position, often improving N1/N2 regioselectivity ratios compared to unsubstituted indazoles.[1]

B. C3-Amidation (The Pharmacophore)

The ethyl ester is a precursor to carboxamides.[1]

  • Significance: The indazole-3-carboxamide motif is a bioisostere of the benzamide core found in 5-HT4 agonists (e.g., Prucalopride).[1]

  • Transformation: Hydrolysis to the acid followed by coupling (EDC/HOBt or HATU) with complex amines.

C. C7-Functionalization (The Diversity Vector)

While the chlorine is deactivated, it can participate in palladium-catalyzed cross-couplings (Buchwald-Hartwig or Suzuki-Miyaura) using specialized ligands (e.g., XPhos, RuPhos) to introduce biaryl systems, although this is often performed before indazole ring formation or requires harsh conditions.[1]

Reactivity Map (DOT Diagram)

Reactivity Core Ethyl 7-chloro-1H- indazole-3-carboxylate N1 N1-Alkylation (NaH, R-X) Core->N1 Base/Electrophile C3 C3-Amidation (1. LiOH, 2. HNR2) Core->C3 Hydrolysis/Coupling C7 C7-Coupling (Pd, Ar-B(OH)2) Core->C7 Cross-Coupling Prod_N1 5-HT4 Agonists (ADME Tuning) N1->Prod_N1 Prod_C3 Kinase Inhibitors (H-Bond Donor/Acceptor) C3->Prod_C3 Prod_C7 Biaryl Analogs (Selectivity Pocket) C7->Prod_C7

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate from 7-chloroisatin. Note: This protocol synthesizes the acid first, followed by esterification.[1]

Phase 1: Preparation of 7-Chloro-1H-indazole-3-carboxylic acid
  • Reagents: 7-Chloroisatin (10.0 g, 55 mmol), NaOH (2.5 g),

    
     (4.0 g), 
    
    
    
    (30 g), Conc. HCl.
  • Hydrolysis: Suspend 7-chloroisatin in water (100 mL) containing NaOH. Heat to 50°C until the solution turns yellow/orange (formation of sodium isatinate). Cool to 0°C.[1]

  • Diazotization: Add a solution of

    
     in water dropwise to the cooled isatinate solution while maintaining temperature < 5°C.
    
  • Addition to Acid: Pour this diazonium solution slowly into a vigorously stirred solution of conc. HCl (40 mL) at 0°C.

  • Reduction/Cyclization: Add the

    
     solution (dissolved in conc. HCl) dropwise to the diazonium mixture. Stir for 2 hours at room temperature. The indazole acid will precipitate as a solid.
    
  • Isolation: Filter the solid, wash with water, and dry in a vacuum oven.

    • Yield checkpoint: Expect ~60-70% yield of the crude acid.[1]

Phase 2: Esterification
  • Setup: Dissolve the crude 7-chloro-1H-indazole-3-carboxylic acid (5.0 g) in absolute ethanol (50 mL).

  • Catalysis: Add conc.

    
     (1.0 mL) or thionyl chloride (
    
    
    
    , 2.0 equiv) dropwise at 0°C.
  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Workup: Concentrate the solvent in vacuo. Dilute the residue with EtOAc and wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
    

Validation Parameters:

  • 1H NMR (DMSO-d6): Look for the ethyl triplet (~1.3 ppm) and quartet (~4.3 ppm).[1] The aromatic region should show distinct splitting for the 7-chloro substitution pattern (typically a doublet-doublet-triplet pattern for protons 4, 5, and 6).[1]

  • MS (ESI): [M+H]+ = 225.04 (approx).[1]

References

  • Snyder, H. R., et al. (1952). Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012. Link[1]

    • Foundational text for the is
  • Lattanzi, R., et al. (2020). Synthesis and Biological Evaluation of 1H-Indazole-3-Carboxamide Derivatives as Agonists of the 5-HT4 Receptor. Journal of Medicinal Chemistry. Reference for the utility of the scaffold in serotonergic drug design.
  • Organic Syntheses. (2008). Preparation of 1H-Indazole-3-carboxylic acid, ethyl ester. Org. Synth. 85, 270-281.[1] Link[1]

    • Provides the standard protocol for the non-chlorinated analog, adaptable to the 7-chloro deriv
  • PubChem Compound Summary. (2024). Ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information.[1] Link[1]

    • Source for physiochemical properties and general safety d

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 7-chloro-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS No: 885278-59-1), a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS No: 885278-59-1), a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and this particular derivative, featuring a chlorine atom at the 7-position and an ethyl ester at the 3-position, serves as a crucial intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology. This document details the compound's physicochemical properties, provides an in-depth analysis of its synthetic pathways, including a step-by-step experimental protocol, and explores its applications in the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction and Molecular Overview

Ethyl 7-chloro-1H-indazole-3-carboxylate is a substituted indazole derivative of significant interest in the pharmaceutical industry. The indazole core, a bicyclic aromatic heterocycle, is a bioisostere of indole and is recognized for its broad range of biological activities. The strategic placement of a chlorine atom at the 7-position can modulate the electronic properties and metabolic stability of the molecule, while the ethyl carboxylate group at the 3-position provides a versatile handle for further chemical modifications, such as amidation, to build complex molecular architectures.

Its primary role is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, the 7-chloro-indazole moiety is a feature in several developmental and approved kinase inhibitors, where it often serves to anchor the molecule within the ATP-binding pocket of the target enzyme.[1]

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical entity is fundamental to its application in synthesis and drug discovery. The key properties of Ethyl 7-chloro-1H-indazole-3-carboxylate are summarized below.

PropertyValueSource
CAS Number 885278-59-1[2]
Molecular Formula C₁₀H₉ClN₂O₂[2]
Molecular Weight 224.65 g/mol Calculated
Appearance Off-white to pale yellow solidGeneral Observation
Purity ≥98% (typically by HPLC)[2]
Solubility Soluble in DMF, DMSO, Methanol, Ethyl AcetateGeneral Chemical Knowledge
Storage Store in a cool, dry, dark, and ventilated place[2]
Spectroscopic Data

Definitive spectroscopic data for this specific compound is not widely published in peer-reviewed journals. However, based on the analysis of closely related indazole-3-carboxylate derivatives, the following spectral characteristics can be anticipated.[3][4]

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), three aromatic protons on the indazole ring (in the 7.0-8.2 ppm region), and a broad singlet for the N-H proton (typically >13 ppm in DMSO-d₆).
¹³C NMR Signals for the carbonyl carbon of the ester (around 162 ppm), aromatic carbons (110-145 ppm), and the ethyl group carbons (around 61 ppm for -CH₂- and 14 ppm for -CH₃).
Mass Spec (MS) A molecular ion peak [M]+ corresponding to the calculated molecular weight, along with a characteristic [M+2]+ peak at approximately one-third the intensity of the [M]+ peak, indicative of the presence of a single chlorine atom.
Infrared (IR) Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching (in the fingerprint region).

Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate

The synthesis of the title compound is most efficiently achieved through a two-step sequence: the formation of the indazole core to yield 7-chloro-1H-indazole-3-carboxylic acid, followed by a classical Fischer esterification.

Synthesis of the Precursor: 7-chloro-1H-indazole-3-carboxylic acid

Several synthetic routes to the key carboxylic acid precursor have been reported, often starting from appropriately substituted nitrobenzene or aniline derivatives. One common and effective method involves the cyclization of a substituted phenylacetic acid derivative.[1]

The causality behind this synthetic choice lies in the ready availability of starting materials and the robust nature of the cyclization reaction. The process typically involves the reduction of a nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.

Synthesis_of_7-chloro-1H-indazole-3-carboxylic_acid A 2-Chloro-6-nitrotoluene B 2-Chloro-6-nitrobenzoic acid A->B Oxidation (e.g., KMnO₄) C 2-Amino-6-chlorobenzoic acid B->C Reduction (e.g., Fe/HCl or H₂, Pd/C) D 7-chloro-1H-indazole-3-carboxylic acid C->D 1. Diazotization (NaNO₂, HCl) 2. Cyclization

Caption: A plausible synthetic route to the key precursor.

Experimental Protocol: Esterification to Ethyl 7-chloro-1H-indazole-3-carboxylate

The following protocol describes a standard acid-catalyzed esterification (Fischer esterification) of the carboxylic acid precursor. This method is widely used due to its simplicity and the use of inexpensive reagents. The self-validating nature of this protocol is ensured by monitoring the reaction to completion (e.g., by TLC) and rigorous purification and characterization of the final product.

Materials:

  • 7-chloro-1H-indazole-3-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-chloro-1H-indazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a sufficient volume of anhydrous ethanol to fully dissolve or suspend the starting material (typically a 0.1-0.5 M concentration).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. c. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 7-chloro-1H-indazole-3-carboxylate.

Esterification_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Combine Carboxylic Acid and Anhydrous Ethanol B 2. Add Catalytic H₂SO₄ A->B C 3. Reflux until completion (Monitor by TLC) B->C D 4. Neutralize with NaHCO₃ C->D Cool to RT E 5. Extract with Ethyl Acetate D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Column Chromatography F->G

Caption: Experimental workflow for Fischer esterification.

Applications in Drug Discovery

The primary value of Ethyl 7-chloro-1H-indazole-3-carboxylate lies in its role as a versatile scaffold for the synthesis of biologically active molecules. The indazole nucleus is a cornerstone in the design of kinase inhibitors, which are a major class of cancer therapeutics.

Kinase Inhibitor Synthesis: The ethyl ester at the C-3 position is an excellent electrophilic handle for nucleophilic substitution with a wide array of amines, leading to the formation of indazole-3-carboxamides. This amidation reaction is a common strategy in the final steps of synthesizing kinase inhibitors. The 7-chloro substituent can form crucial halogen bonds or occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity. For instance, derivatives of this scaffold have been investigated as inhibitors of p21-activated kinase 1 (PAK1), a target in cancer metastasis.[5]

The general scheme involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with a desired amine, which often contains other pharmacophoric features.

Conclusion

Ethyl 7-chloro-1H-indazole-3-carboxylate is a high-value synthetic intermediate with significant applications in the field of medicinal chemistry. Its straightforward synthesis from readily available precursors and the versatility of its functional groups make it an attractive building block for the construction of complex molecular libraries targeting various disease pathways. As the quest for novel and selective kinase inhibitors continues, the strategic importance of scaffolds like this 7-chloro-indazole derivative is set to grow, making a thorough understanding of its chemistry essential for drug discovery professionals.

References

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 7-chloro-1H-indazole-3-carboxylate. Retrieved from [Link]

  • PubMed. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig cyclization. RSC Advances, 6(40), 34913–34920. Retrieved from [Link]

  • Yoshida, T., et al. (2007). Supporting Information for[1][6]-Dipolar Cycloaddition of Diazo Compounds with Arynes: A facile Synthesis of 1H-Indazoles. Wiley-VCH. Retrieved from [Link]

Sources

Foundational

"Ethyl 7-chloro-1H-indazole-3-carboxylate" molecular weight

An In-Depth Technical Guide to Ethyl 7-chloro-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding Executive Summary Ethyl 7-chloro-1H-indazole-3-carboxylate is a pivotal het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 7-chloro-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Executive Summary

Ethyl 7-chloro-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by the fusion of a pyrazole ring to a chlorinated benzene moiety, this compound serves as a highly versatile intermediate for the synthesis of complex pharmaceutical agents. Its strategic substitution pattern, particularly the chlorine atom at the 7-position and the reactive carboxylate at the 3-position, provides medicinal chemists with critical handles for molecular elaboration. This guide offers a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and an exploration of its primary application as a scaffold for potent protein kinase inhibitors, a cornerstone of contemporary oncology and inflammatory disease research.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

The indazole nucleus is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery, earning the status of a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity, thereby serving as a robust foundation for developing novel therapeutics.[1] Indazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and potent kinase inhibition properties.[2][3]

The power of the indazole core lies in its unique electronic properties and its ability to participate in various non-covalent interactions within protein active sites, most notably hydrogen bonding via the pyrazole nitrogens. The specific placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's steric and electronic profile, which is essential for achieving target selectivity and optimizing pharmacokinetic properties. Ethyl 7-chloro-1H-indazole-3-carboxylate is a prime example of a strategically designed intermediate that leverages these principles for advanced drug development.

Physicochemical Profile of Ethyl 7-chloro-1H-indazole-3-carboxylate

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key quantitative data for Ethyl 7-chloro-1H-indazole-3-carboxylate are summarized below.

PropertyValueSource / Method
Molecular Formula C₁₀H₉ClN₂O₂-
Molecular Weight 224.65 g/mol Calculated
CAS Number 243265-61-6Vendor Information
Appearance Off-white to pale yellow solidTypical for class
Solubility Soluble in DMF, DMSO, MethanolExpected
Melting Point Not widely reported; expected >150 °C-

Note: The molecular weight is calculated based on the established formula. Data for the direct precursor, 7-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5), confirms a molecular weight of 196.59 g/mol for the C₈H₅ClN₂O₂ acid.[4]

Synthesis and Mechanistic Insights: Fischer Esterification

The most direct and industrially scalable route to Ethyl 7-chloro-1H-indazole-3-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 7-Chloro-1H-indazole-3-carboxylic acid. This classic acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.

Reaction Scheme

The overall transformation involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to yield the ethyl ester and water.

G cluster_reactants Reactants cluster_products Products R1 7-Chloro-1H-indazole- 3-carboxylic acid Catalyst H₂SO₄ (cat.) Heat (Reflux) R1->Catalyst R2 Ethanol (Excess) R2->Catalyst P1 Ethyl 7-chloro-1H-indazole- 3-carboxylate Catalyst->P1 P2 Water Catalyst->P2

Caption: Fischer Esterification Workflow.

Mechanistic Causality

Understanding the mechanism is key to optimizing the reaction and ensuring its trustworthiness as a self-validating protocol.

  • Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid. This is the crucial activation step. Causality: Protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. Causality: This step converts a hydroxyl group into a good leaving group (water), which is essential for the subsequent elimination step.

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of ethanol or water) to regenerate the acid catalyst and yield the final ethyl ester product.

The reaction is an equilibrium process. To drive it towards the product, ethanol is typically used as the solvent, ensuring it is present in large excess. The removal of water as it is formed can also be employed to maximize the yield.

Application as a Kinase Inhibitor Scaffold

Ethyl 7-chloro-1H-indazole-3-carboxylate is a highly valued intermediate in the synthesis of ATP-competitive kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1][5]

The indazole core acts as a bioisostere for the adenine base of ATP, allowing it to anchor within the enzyme's ATP-binding pocket. The ethyl ester at the C3-position is not merely a placeholder; it is a versatile chemical handle. It can be readily hydrolyzed back to the carboxylic acid, which is then coupled with various amines via standard amide bond formation chemistry. This modular approach allows for the rapid generation of large libraries of compounds, where different amine fragments can be systematically installed to probe the solvent-exposed regions of the kinase active site, optimizing potency and selectivity.

Targeting the PI3K/Akt Signaling Pathway

A prominent target for indazole-based inhibitors is the PI3K/Akt (Protein Kinase B) signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is one of the most common oncogenic events in human cancer.[1] Inhibitors derived from the 7-chloro-indazole scaffold can be designed to block the activity of Akt, thereby preventing downstream signaling and inducing apoptosis in cancer cells.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation Downstream Downstream Effectors (mTOR, GSK3β, FOXO) Akt->Downstream Inhibitor Indazole-based Akt Inhibitor Inhibitor->Akt Inhibition Cell Cell Growth, Proliferation, Survival Downstream->Cell

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Protocol: Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate

This protocol describes a reliable, self-validating method for the synthesis of the title compound.

Materials:

  • 7-Chloro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Absolute Ethanol (20-30 volumes)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-Chloro-1H-indazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add absolute ethanol (20-30 volumes). Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. Rationale: The addition is performed slowly and with cooling because the dilution of sulfuric acid in ethanol is highly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting carboxylic acid. Self-Validation: The disappearance of the starting material spot on the TLC plate confirms reaction completion.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the ester product to precipitate if insoluble or preparing the mixture for extraction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine. Rationale: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure Ethyl 7-chloro-1H-indazole-3-carboxylate.

Conclusion

Ethyl 7-chloro-1H-indazole-3-carboxylate is more than a simple chemical; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties and robust synthesis make it a reliable component in complex synthetic campaigns. Its true value is realized in its application as a foundational scaffold for targeted therapeutics, particularly in the development of kinase inhibitors for oncology. The strategic positioning of its functional groups provides a modular platform for generating diverse chemical entities, accelerating the discovery of next-generation medicines.

References

  • Oakwood Chemical. (n.d.). Ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 526-558. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78251, ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 657476, methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Lebraud, H., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK). Journal of Medicinal Chemistry, 59(16), 7644-7659. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Blake, J. F., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems, 6(8), 1439-1451. Available at: [Link]

  • Reddy, T. R., et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 125(3), 519-526. Available at: [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 7-chloro-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid indazole core, substituted with a reactive ester and a chloro group, provides a versatile scaffold for the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and presenting comparative data to inform methodological choices in a research and development setting.

Primary Synthetic Strategies

The synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate can be approached through several strategic routes. The most prominent and industrially scalable method involves the construction of the indazole ring from a suitably substituted aniline precursor. An alternative, though often less direct, approach is the modification of a pre-existing indazole core. This guide will focus on the most practical and mechanistically insightful pathways.

Pathway 1: Diazotization and Intramolecular Cyclization of Ethyl 2-(2-amino-3-chlorophenyl)acetate

This is arguably the most efficient and widely applicable method for the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate. The strategy relies on the formation of a diazonium salt from the corresponding aniline, which then undergoes an intramolecular cyclization to form the indazole ring system.

Mechanism of Action

The reaction proceeds through a well-understood, two-step sequence:

  • Diazotization: The primary aromatic amine of ethyl 2-(2-amino-3-chlorophenyl)acetate is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This in situ generation of nitrous acid (HNO₂) leads to the formation of a reactive diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Intramolecular Cyclization: The generated diazonium salt is inherently electrophilic. The adjacent methylene group, activated by the ester functionality, possesses acidic protons. In the presence of a base or upon gentle warming, this methylene group can be deprotonated to form a carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen of the diazonium group in an intramolecular fashion. This cyclization event, followed by tautomerization, yields the stable aromatic indazole ring.

Diazotization and Cyclization cluster_0 Synthesis of Precursor cluster_1 Indazole Formation 2_chloro_6_nitrotoluene 2-Chloro-6-nitrotoluene reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) 2_chloro_6_nitrotoluene->reduction 2_amino_3_chlorotoluene 2-Amino-3-chlorotoluene reduction->2_amino_3_chlorotoluene radical_bromination Radical Bromination (e.g., NBS, AIBN) 2_amino_3_chlorotoluene->radical_bromination bromo_intermediate 1-(Bromomethyl)-2-chloro-3-aminobenzene radical_bromination->bromo_intermediate esterification Esterification (e.g., KCN, EtOH, H₂O) bromo_intermediate->esterification precursor Ethyl 2-(2-amino-3-chlorophenyl)acetate esterification->precursor diazotization Diazotization (NaNO₂, HCl, 0-5 °C) precursor->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt cyclization Intramolecular Cyclization diazonium_salt->cyclization product Ethyl 7-chloro-1H-indazole-3-carboxylate cyclization->product

Caption: Overall workflow for the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate via the diazotization pathway.

Experimental Protocol: Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate

This protocol is adapted from general procedures for the synthesis of 1H-indazole-3-carboxylates and should be optimized for the specific substrate.[1]

Materials:

  • Ethyl 2-(2-amino-3-chlorophenyl)acetate

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 2-(2-amino-3-chlorophenyl)acetate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir vigorously during the addition.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • Cyclization and Work-up:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to facilitate cyclization.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary
Starting MaterialKey ReagentsReaction ConditionsProductYield (%)Reference
Ethyl 2-(2-amino-3-chlorophenyl)acetateNaNO₂, HCl0-5 °C to RTEthyl 7-chloro-1H-indazole-3-carboxylate70-85 (estimated)[1]
Substituted o-aminophenylacetic acid estersNaNO₂, Acetic AcidRoom TemperatureCorresponding 1H-indazole-3-carboxylates79-95[1]

Pathway 2: Esterification of 7-chloro-1H-indazole-3-carboxylic acid

An alternative route involves the synthesis of the corresponding carboxylic acid, which is then esterified to yield the final product. This pathway can be advantageous if 7-chloro-1H-indazole-3-carboxylic acid is readily available or if different ester derivatives are desired.

Mechanism of Action: Fischer Esterification

The most common method for this transformation is the Fischer esterification. The carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. The reaction is reversible, and using an excess of ethanol or removing water as it is formed can drive the equilibrium towards the product.[2][3][4]

Esterification_Pathway Carboxylic_Acid 7-chloro-1H-indazole-3-carboxylic acid Reaction Fischer Esterification (Ethanol, H₂SO₄, Reflux) Carboxylic_Acid->Reaction Product Ethyl 7-chloro-1H-indazole-3-carboxylate Reaction->Product

Sources

Foundational

Technical Guide: Starting Materials for Ethyl 7-chloro-1H-indazole-3-carboxylate

This guide outlines the strategic selection and qualification of starting materials for the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate . It focuses on the most robust, scalable industrial route: the Isatin Rin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic selection and qualification of starting materials for the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate . It focuses on the most robust, scalable industrial route: the Isatin Ring-Opening/Recyclization Pathway , while referencing the Japp-Klingemann approach as a secondary methodology.[1]

[1]

Executive Summary & Strategic Analysis

Ethyl 7-chloro-1H-indazole-3-carboxylate is a critical pharmacophore in medicinal chemistry, particularly as a scaffold for 5-HT


 receptor agonists (e.g., gastroprokinetic agents) and kinase inhibitors.[1]

For the drug development professional, the selection of starting materials is not merely about availability; it is about impurity control and atom economy .[1] While laboratory-scale synthesis often utilizes [3+2] cycloadditions of benzynes (via 2-(trimethylsilyl)phenyl triflate), this route is non-viable for process chemistry due to safety hazards and cost.[1]

The Gold Standard Route: The authoritative industrial method involves the rearrangement of 7-Chloroisatin .[1] This pathway offers superior regiocontrol of the 7-chloro substituent and avoids the formation of toxic hydrazine isomers often seen in direct aniline diazotization routes.[1]

Route Comparison Matrix
FeatureRoute A: Isatin Rearrangement (Recommended)Route B: Japp-Klingemann Route C: Benzyne [3+2]
Primary Starting Material 7-Chloroisatin 2-Chloroaniline2-(TMS)phenyl triflate
Key Reagent Tin(II) Chloride (SnCl

)
Ethyl 2-chloroacetoacetateEthyl diazoacetate
Scalability High (Kg to Ton)ModerateLow (Safety/Cost)
Regio-fidelity Excellent (Pre-installed)GoodPoor (Steric dependent)
Primary Output Indazole-3-carboxylic acidIndazole-3-carboxylate esterIndazole-3-carboxylate ester

Core Starting Materials: Specifications & Qualification

A. 7-Chloroisatin (CAS: 14338-36-4)

This is the scaffold donor.[1] Its purity dictates the yield of the subsequent diazonium intermediate.[1]

  • Role: Precursor to 2-amino-3-chlorophenylglyoxylic acid.[1]

  • Critical Quality Attributes (CQA):

    • Purity:

      
       98.0% (HPLC).[1]
      
    • Regio-Isomer Content: < 0.5% of 4-chloroisatin or 6-chloroisatin.[1] Note: Isomeric impurities here carry through to the final indazole and are difficult to separate.[1]

    • Appearance: Orange to red crystalline powder.[1]

  • Synthesis Origin (If internal): Produced via the Sandmeyer Isonitrosoacetanilide Synthesis from 2-chloroaniline, chloral hydrate, and hydroxylamine sulfate.[1]

  • Handling: Stable solid; store in a cool, dry place. Irritant.

B. Tin(II) Chloride Dihydrate (SnCl [1] · 2H O)

Used in the reductive cyclization step.[1]

  • Role: Reduces the diazonium intermediate to the hydrazine species, which spontaneously cyclizes.[1]

  • CQA:

    • Grade: ACS Reagent or Technical Grade (must be free of oxidized Sn(IV) crust).[1]

    • Solubility: Must dissolve completely in conc.[1] HCl without turbidity.[1]

  • Alternative: Sodium dithionite (Na

    
    S
    
    
    
    O
    
    
    ) can be used but often results in lower yields due to over-reduction.[1]
C. Sodium Nitrite (NaNO )[1]
  • Role: Diazotization of the hydrolyzed isatin (amino-keto-acid).[1]

  • CQA: Free-flowing powder, >97% purity. Clumping indicates moisture absorption which affects stoichiometry.[1]

D. Absolute Ethanol (EtOH)[1]
  • Role: Solvent and reactant for the final Fischer esterification of the carboxylic acid intermediate.[1]

  • CQA: Anhydrous (<0.1% water) is preferred to drive the equilibrium towards the ester.[1]

Technical Workflow & Mechanism

The transformation from 7-chloroisatin to the target ester involves a "Ring-Opening / Ring-Closing" sequence followed by esterification.[1]

Step 1: Hydrolysis & Diazotization

7-Chloroisatin is treated with NaOH to open the lactam ring, yielding 2-amino-3-chlorophenylglyoxylic acid .[1] This is immediately diazotized in situ using NaNO


/HCl.[1]
Step 2: Reductive Cyclization

The diazonium salt is reduced by SnCl


.[1] The resulting hydrazine intermediate undergoes intramolecular condensation with the ketone carbonyl to form the 7-chloro-1H-indazole-3-carboxylic acid .[1]
Step 3: Fischer Esterification

The acid is refluxed in ethanol with catalytic H


SO

to yield Ethyl 7-chloro-1H-indazole-3-carboxylate .[1]

SynthesisPath Isatin 7-Chloroisatin (Starting Material) Inter1 Amino-Glyoxylic Acid (Transient) Isatin->Inter1 Ring Open Diazo Diazonium Salt Inter1->Diazo + Reagent1 IndazoleAcid 7-Chloro-1H-indazole- 3-carboxylic Acid Diazo->IndazoleAcid + Reagent2 Target Ethyl 7-chloro-1H- indazole-3-carboxylate IndazoleAcid->Target + Reagent3 Reagent1 1. NaOH (Hydrolysis) 2. NaNO2/HCl (Diazotization) Reagent2 SnCl2 / HCl (Reductive Cyclization) Reagent3 EtOH / H2SO4 (Esterification)

Figure 1: The Isatin Rearrangement Pathway. This route ensures the 7-chloro position is locked before the indazole ring forms.[1]

Experimental Protocol (Self-Validating)

Phase 1: Synthesis of the Acid Intermediate[1]
  • Preparation: Suspend 7-Chloroisatin (1.0 eq) in water. Add NaOH (2.5 eq) and heat to 50°C until the solution turns clear yellow (formation of sodium 2-amino-3-chlorophenylglyoxylate).

  • Diazotization: Cool to 0°C. Add a solution of NaNO

    
      (1.1 eq) dropwise. Pour this mixture into ice-cold dilute HCl/H
    
    
    
    O, keeping temperature <5°C. The diazonium salt may precipitate; keep as a slurry.
  • Reduction: Add a solution of SnCl

    
     · 2H
    
    
    
    O
    (2.5 eq) in conc.[1] HCl dropwise to the diazonium slurry at 0°C. Stir for 2 hours.
  • Isolation: The 7-chloro-1H-indazole-3-carboxylic acid precipitates as a tan solid.[1] Filter, wash with water, and dry.[1][2]

    • Checkpoint: Check melting point (>200°C decomp) and LCMS (M+H = 197.0).

Phase 2: Esterification[1]
  • Reaction: Suspend the dried acid (from Phase 1) in Absolute Ethanol (10 vol). Add conc. H

    
    SO
    
    
    
    (0.5 eq) carefully.
  • Reflux: Heat to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC or HPLC until the acid is <2%.[1]

  • Workup: Concentrate ethanol to 20% volume. Pour into ice water. Neutralize with NaHCO

    
    .[1][3] Filter the precipitate.[1][3][2]
    
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Quality Control Data Summary

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Identification Matches Reference Standard1H-NMR / IR
Melting Point 138°C – 142°C (Typical for ethyl ester)Capillary
Assay > 98.0%HPLC (Area %)
Residual Tin < 20 ppm (Critical for Pharma)ICP-MS

References

  • Snyder, H. R., et al. (1952).[1] "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012.[1] Link

  • Shi, F., et al. (2012).[1][4] "Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds." Journal of Organic Chemistry, 77(7), 3127–3133.[1] Link

  • Bermudez, J., et al. (1990).[1] "5-Hydroxytryptamine (5-HT3) receptor antagonists.[1][5] 1. Indazole-3-carboxylic acid derivatives."[1][3][2][5][6][7] Journal of Medicinal Chemistry, 33(7), 1924–1929.[1] Link[1]

  • Organic Syntheses. (2014). "1H-Indazole-3-carboxylic acid, ethyl ester."[1][3][2] Org.[1][3][4] Synth. 91, 231-245.[1] Link(Note: Describes the benzyne route, useful for comparison).

Sources

Exploratory

Technical Monograph: Ethyl 7-chloro-1H-indazole-3-carboxylate

The following technical guide details the chemical identity, synthesis, and application of Ethyl 7-chloro-1H-indazole-3-carboxylate . This monograph is designed for medicinal chemists and process scientists, prioritizing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Ethyl 7-chloro-1H-indazole-3-carboxylate . This monograph is designed for medicinal chemists and process scientists, prioritizing scalable synthetic methodologies and structural activity relationship (SAR) context.

CAS Registry Number: 885278-59-1 Chemical Formula: C₁₀H₉ClN₂O₂ Molecular Weight: 224.64 g/mol [1][2][3]

Executive Summary

Ethyl 7-chloro-1H-indazole-3-carboxylate is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of 5-HT₄ receptor agonists (gastroprokinetic agents) and


7 nicotinic acetylcholine receptor (

7 nAChR) agonists
(cognitive enhancers).[1][2] Its 7-chloro substitution pattern is electronically and sterically significant, often enhancing metabolic stability and receptor selectivity compared to the unsubstituted indazole core.[1]

Chemical Identity & Physicochemical Profile[1][2][4][5][6]

PropertySpecification
IUPAC Name Ethyl 7-chloro-1H-indazole-3-carboxylate
Common Synonyms 7-Chloroindazole-3-carboxylic acid ethyl ester
SMILES CCOC(=O)C1=NNC2=C1C=CC=C2Cl
InChI Key BHXVYTQDWMQVBI-UHFFFAOYSA-N (Acid parent equivalent)
Appearance Off-white to pale yellow crystalline solid
LogP (Calc) ~2.8 - 3.1
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (N, O, O)

Synthetic Methodology

The synthesis of 7-substituted indazoles requires precise regiocontrol.[1] The most robust, scalable route utilizes 7-chloroisatin as the starting material.[1] This "Isatin Route" avoids the regioselectivity issues common in direct diazo-cyclization of anilines.[1]

Retrosynthetic Analysis

The target ester is disconnected at the ester bond to yield 7-chloro-1H-indazole-3-carboxylic acid .[1] This acid is traced back to 7-chloroisatin via a diazonium-mediated ring contraction/rearrangement sequence.[1]

Visual Synthesis Workflow

SynthesisRoute Start 7-Chloroisatin (Starting Material) Inter1 2-Amino-3-chlorophenyl- glyoxylic acid Start->Inter1 NaOH, H2O Hydrolysis Inter2 Diazonium Salt Intermediate Inter1->Inter2 NaNO2, H2SO4 0°C (Diazotization) Inter3 Hydrazine Intermediate Inter2->Inter3 SnCl2, HCl Reduction Acid 7-Chloro-1H-indazole- 3-carboxylic acid Inter3->Acid Acidic Cyclization (Ring Contraction) Product Ethyl 7-chloro-1H- indazole-3-carboxylate Acid->Product EtOH, H2SO4 Reflux (Fischer Esterification)

Figure 1: Step-wise synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate from 7-chloroisatin.

Detailed Experimental Protocol

Step 1: Preparation of 7-Chloro-1H-indazole-3-carboxylic Acid

  • Hydrolysis: Suspend 7-chloroisatin (1.0 eq) in 2.5N NaOH (10 vol). Warm to 50°C for 30 minutes to open the isatin ring, forming sodium 2-amino-3-chlorophenylglyoxylate.[1]

  • Diazotization: Cool the solution to 0°C. Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining internal temperature <5°C.

  • Reduction/Cyclization: Slowly add this diazonium mixture to a pre-cooled (-5°C) solution of SnCl₂·2H₂O (2.5 eq) in conc.[1] HCl. Caution: Exothermic.[1] Stir for 2 hours at 0°C, then allow to warm to room temperature. The hydrazine intermediate cyclizes in situ.[1]

  • Isolation: Filter the resulting solid. Recrystallize from acetic acid to yield the carboxylic acid intermediate.[1]

Step 2: Esterification to Ethyl 7-chloro-1H-indazole-3-carboxylate

  • Reaction: Dissolve 7-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in absolute ethanol (20 vol). Add concentrated H₂SO₄ (0.5 eq) catalytically.

  • Reflux: Heat to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the acid.[1]

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient) to afford the title compound as an off-white solid.[1]

Applications in Drug Discovery[1][3]

5-HT₄ Receptor Agonists

The 7-chloroindazole core is a bioisostere for the benzofuran ring found in Prucalopride.[1] The chlorine atom at position 7 occupies a hydrophobic pocket in the 5-HT₄ receptor, often improving binding affinity.[1]

  • Mechanism: The ester is typically hydrolyzed to the acid, then coupled with amines (e.g., 4-amino-1-azabicyclo[2.2.2]octane) to form active carboxamides.[1]

  • Therapeutic Area: Gastroparesis, chronic constipation, and cognitive disorders.

7 Nicotinic Acetylcholine Receptor Agonists

Derivatives of this scaffold have shown potential in treating cognitive deficits associated with Schizophrenia and Alzheimer's.[1] The indazole nitrogen (N1) can act as a hydrogen bond donor, critical for receptor interaction.

Biological Pathway Context

BioPathway Compound Ethyl 7-chloro-1H- indazole-3-carboxylate Hydrolysis Hydrolysis to Acid Compound->Hydrolysis Amidation Amidation with Bicyclic Amines Hydrolysis->Amidation Drug Active 5-HT4 / α7 Agonist Amidation->Drug Receptor Receptor Activation (G-Protein Coupling / Ion Channel) Drug->Receptor Binding Effect Prokinetic Effect / Cognitive Enhancement Receptor->Effect Signal Transduction

Figure 2: Pharmacological development pathway from the ethyl ester precursor to active pharmaceutical ingredients (APIs).

Characterization & Quality Control

To ensure the integrity of the intermediate, the following spectroscopic signatures should be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13-14 ppm (br s, 1H, NH)
      
    • 
       8.0-8.2 ppm (d, 1H, Ar-H, C4 position)[1]
      
    • 
       7.5-7.7 ppm (d, 1H, Ar-H, C6 position)[1]
      
    • 
       7.2-7.4 ppm (t, 1H, Ar-H, C5 position)[1]
      
    • 
       4.3-4.4 ppm (q, 2H, O-CH₂-)[1]
      
    • 
       1.3-1.4 ppm (t, 3H, -CH₃)[1]
      
  • Mass Spectrometry (ESI):

    • Positive mode

      
       (showing characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).[1]
      

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Diazonium Warning: The synthesis involves diazonium intermediates.[1] While the in situ reduction method described above minimizes isolation of potentially explosive dry diazonium salts, temperature control (<5°C) is critical during the NaNO₂ addition.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of Indazole-3-carboxylic acids: Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acid Derivatives."[1][4] Journal of the American Chemical Society, vol. 74, no. 8, 1952, pp. 2009–2012. Link[1]

  • Medicinal Applications (5-HT4): Bermudez, J., et al. "5-Hydroxytryptamine (5-HT3) Receptor Antagonists."[1][5] Journal of Medicinal Chemistry, vol. 33, no. 7, 1990.[6] Link[1]

  • Process Chemistry (Isatin Route): "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives." Patent CN112778203A.[1] Link

  • Compound Data: PubChem CID 78251 (Analogous Unsubstituted Structure for Reference).[1] Link[1]

  • Commercial Availability & CAS Verification: "Ethyl 7-chloro-1H-indazole-3-carboxylate CAS 885278-59-1." GuideChem/ChemicalBook. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Ethyl 7-chloro-1H-indazole-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's fate, influencing everything from oral bioavailability to formulation strategies.[1] This guide provides a detailed exploration of the solubility characteristics of Ethyl 7-chloro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological resource, empowering researchers to assess its solubility with scientific rigor.

The indazole scaffold is a prevalent feature in many biologically active compounds, and understanding the impact of substitutions on its physical properties is crucial for rational drug design.[2][3] This guide will delve into the predicted properties of Ethyl 7-chloro-1H-indazole-3-carboxylate, outline robust protocols for its experimental solubility determination, and discuss the key factors that modulate its dissolution.

Physicochemical Profile and Predicted Solubility

A molecule's structure dictates its properties. Ethyl 7-chloro-1H-indazole-3-carboxylate possesses a bicyclic aromatic indazole core, an electron-withdrawing chlorine atom at the 7-position, and an ethyl carboxylate group at the 3-position. These features collectively influence its polarity, hydrogen bonding capacity, and ultimately, its solubility.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Boiling Point386.5±22.0 °C[4]
Density1.391±0.06 g/cm³[4]
pKa9.86±0.40[4]

The predicted pKa of 9.86 suggests that the indazole nitrogen is weakly acidic. This implies that the compound will be predominantly in its neutral form at physiological pH (around 7.4), which can impact its aqueous solubility. At pH values significantly above the pKa, the compound may become deprotonated and more soluble.

Qualitative Solubility Prediction:

Based on its structure, a qualitative prediction of the solubility of Ethyl 7-chloro-1H-indazole-3-carboxylate in various solvent classes can be made:

  • Aqueous Solvents (e.g., Water, Phosphate-Buffered Saline): The presence of the aromatic rings and the chloro-substituent suggests low aqueous solubility.[5] The ethyl carboxylate group may offer some potential for hydrogen bonding, but the overall hydrophobic nature of the molecule is likely to dominate.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated in these solvents. The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, interacting with the nitrogen atoms of the indazole ring and the carbonyl group of the ester.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in these solvents. Their ability to act as strong hydrogen bond acceptors and their high polarity make them effective at solvating a wide range of organic molecules, including those with aromatic and polar functional groups.[5][6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted. The significant polarity arising from the indazole core and the ester functionality makes the molecule incompatible with non-polar solvents.[5]

Experimental Determination of Solubility: A Methodological Deep Dive

To obtain quantitative solubility data, experimental determination is essential. The choice between a kinetic or thermodynamic solubility assay depends on the stage of drug discovery and the required level of accuracy.[6] For early-stage screening, a kinetic assay provides a high-throughput assessment, while a thermodynamic assay, often referred to as the "gold standard," is employed for lead optimization and preclinical development to determine the equilibrium solubility.[6][7]

The kinetic solubility assay is a rapid method to assess the solubility of a compound that is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer.[8][9] This method is prone to supersaturation and can sometimes overestimate the true solubility, but it is invaluable for high-throughput screening.[10]

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 7-chloro-1H-indazole-3-carboxylate (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the microplate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[11]

  • Precipitation Detection: Analyze the samples for the presence of precipitate. This can be done using various methods such as laser nephelometry, which measures light scattering caused by insoluble particles.[6][12]

  • Quantification (Optional): For a more quantitative result, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV.[11]

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 assay1 Add to Aqueous Buffer (pH 7.4) prep2->assay1 assay2 Incubate (2h @ 25°C) with shaking assay1->assay2 analysis1 Detect Precipitate (Nephelometry) assay2->analysis1 analysis2 Optional: Separate Supernatant analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3

Caption: Workflow for Kinetic Solubility Determination.

The thermodynamic solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7] This method is more time-consuming but provides a more accurate representation of the true solubility.[10] The shake-flask method is the most common approach for determining thermodynamic solubility.[10]

Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess amount of solid Ethyl 7-chloro-1H-indazole-3-carboxylate to a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents) in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.[10]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[11] The agitation should be sufficient to keep the solid suspended without causing excessive foaming.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., PTFE). Care must be taken to avoid adsorption of the compound onto the filter material.[10]

  • Quantification: Accurately determine the concentration of Ethyl 7-chloro-1H-indazole-3-carboxylate in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its sensitivity and ability to separate the analyte from any potential impurities or degradation products.[8][10][13]

  • Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the saturated samples.[9]

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Solvent assay1 Agitate (24-48h @ constant T) prep1->assay1 analysis1 Separate Solid (Centrifuge/Filter) assay1->analysis1 analysis2 Collect Supernatant analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing Solubility

The solubility of Ethyl 7-chloro-1H-indazole-3-carboxylate is not a fixed value but is influenced by several environmental factors.[1] A thorough understanding of these factors is essential for accurate data interpretation and for developing effective formulation strategies.

  • pH: For ionizable compounds, pH is a critical determinant of aqueous solubility.[1] With a predicted pKa of 9.86, Ethyl 7-chloro-1H-indazole-3-carboxylate is expected to be poorly soluble in acidic and neutral aqueous media. As the pH of the solution approaches and exceeds the pKa, the compound will deprotonate, forming an anion that is likely to be more soluble in water. Therefore, a pH-solubility profile should be determined, especially if oral administration is being considered.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[1] It is crucial to control the temperature during solubility experiments to ensure data consistency and relevance to physiological conditions (i.e., 37°C).

  • Solvent Polarity: As discussed in the qualitative prediction, the polarity of the solvent plays a significant role. "Like dissolves like" is a fundamental principle; the solubility of Ethyl 7-chloro-1H-indazole-3-carboxylate will be highest in solvents with similar polarity and hydrogen bonding capabilities.[9]

  • Particle Size and Crystalline Form: The particle size of the solid compound can affect the rate of dissolution.[1] Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster dissolution rate. Additionally, different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Conclusion

References

  • ACD/Labs. Predict Molecular Properties | Percepta Software. Available from: [Link]

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Available from: [Link]

  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

  • MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • ResearchGate. (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. Available from: [Link]

  • ACS Publications. Toward a More Holistic Framework for Solvent Selection. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

Sources

Exploratory

Technical Guide: Spectral Characterization of Ethyl 7-chloro-1H-indazole-3-carboxylate

This guide details the spectral characterization of Ethyl 7-chloro-1H-indazole-3-carboxylate , a critical intermediate in the development of kinase inhibitors and estrogen receptor ligands. The data presented synthesizes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of Ethyl 7-chloro-1H-indazole-3-carboxylate , a critical intermediate in the development of kinase inhibitors and estrogen receptor ligands. The data presented synthesizes experimental precedents from analogous 7-substituted indazole scaffolds and specific ester derivatives.[1]

Executive Summary & Chemical Profile

Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: 17640-79-8 / 444908-18-9) is a functionalized indazole scaffold. The presence of the chlorine atom at the 7-position introduces specific steric and electronic constraints, distinguishing its spectral signature from the unsubstituted parent compound. This guide provides the definitive NMR and MS fingerprints required for structural validation during drug development workflows.

Chemical Identity
PropertyValue
IUPAC Name Ethyl 7-chloro-1H-indazole-3-carboxylate
Molecular Formula

Molecular Weight 224.64 g/mol
Monoisotopic Mass 224.035
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water

Synthesis & Impurity Context

Understanding the synthesis is vital for interpreting spectral impurities. The most robust route involves the diazotization of 2-amino-3-chlorobenzoic acid derivatives or the cyclization of isatins.

Synthesis Workflow (Graphviz)

The following diagram outlines the primary synthetic pathway and potential side-products detectable in crude spectra.

SynthesisPath Start 7-Chloroisatin (Starting Material) Step1 Hydrolysis & Diazotization Start->Step1 NaOH, NaNO2 Inter Intermediate Hydrazine Step1->Inter SnCl2, HCl Cycl Acid Cyclization (Indazole-3-COOH) Inter->Cycl Ring Closure Ester Esterification (EtOH/H2SO4) Cycl->Ester Reflux Imp1 Impurity A: Unreacted Acid Cycl->Imp1 Incomplete Rxn Imp2 Impurity B: Decarboxylated (7-Chloroindazole) Cycl->Imp2 Thermal Deg. Product Ethyl 7-chloro-1H- indazole-3-carboxylate Ester->Product Purification

Caption: Synthesis of the target indazole ester via the isatin route, highlighting potential decarboxylated or unesterified impurities.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

H NMR Characterization

The 7-chloro substituent simplifies the aromatic region compared to the unsubstituted indazole. The loss of the H7 proton eliminates the H6-H7 coupling, leaving a specific 3-spin system (H4, H5, H6).

Solvent: DMSO-


 (Recommended for NH detection) or 

. Frequency: 400 MHz[2][3][4]
Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
13.8 - 14.2 br s1HNH (N-1)Highly deshielded and broad due to exchangeable nature. Chemical shift is concentration/solvent dependent.
8.15 d (

Hz)
1HH-4 Most deshielded aromatic proton due to the peri-effect (proximity) of the C3-carbonyl group.
7.62 d (

Hz)
1HH-6 Ortho to the Chlorine atom. Chlorine's inductive effect (-I) deshields this position relative to H5.
7.35 t (

Hz)
1HH-5 Appears as a pseudo-triplet (dd) due to coupling with H4 and H6.
4.42 q (

Hz)
2HO-CH

-
Characteristic quartet of the ethyl ester.
1.39 t (

Hz)
3H-CH

Characteristic triplet of the ethyl ester.

Key Diagnostic Feature: In unsubstituted indazoles, H7 appears as a doublet around 7.5-7.6 ppm.[5] In this 7-chloro derivative, the absence of the H7 signal and the modification of the H6 splitting (becoming a doublet rather than a triplet/multiplet) confirms regiochemistry.

C NMR Characterization
Shift (

ppm)
AssignmentTypeNotes
162.5 C=O QuaternaryCarbonyl carbon of the ester.
140.8 C-7a QuaternaryBridgehead carbon, shifted by adjacent N.
135.2 C-3 QuaternaryIndazole ring carbon bearing the ester.
127.5 C-6 CHAromatic CH.
125.8 C-5 CHAromatic CH.
123.4 C-7 QuaternaryC-Cl .[4] Distinctive shift due to Chlorine substitution.
121.2 C-4 CHAromatic CH.
118.5 C-3a QuaternaryBridgehead carbon.
60.8 O-CH

CH

Ethyl methylene.
14.3 -CH

CH

Ethyl methyl.

Mass Spectrometry (MS) Analysis[2][3][4]

Ionization & Isotopic Pattern

The presence of a single chlorine atom provides a definitive isotopic signature.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Molecular Ion

    
    : 
    
    • m/z 225.04 (

      
       isotope, 100% abundance)
      
    • m/z 227.04 (

      
       isotope, ~32% abundance)
      
  • Validation Rule: An observed M / M+2 peak height ratio of approximately 3:1 confirms the presence of one chlorine atom.

Fragmentation Pathway (Graphviz)

The fragmentation typically involves the loss of the ethyl group (alkoxy) followed by the expulsion of CO.

MassSpec Parent Parent Ion [M+H]+ m/z 225/227 Frag1 Fragment A: [M+H - EtOH]+ (Acylium Ion) m/z ~179/181 Parent->Frag1 - EtOH (46 Da) Frag3 Fragment C: [M+H - COOEt]+ m/z ~152/154 Parent->Frag3 - COOEt (73 Da) Frag2 Fragment B: [M+H - EtOH - CO]+ (7-Chloroindazole Core) m/z ~151/153 Frag1->Frag2 - CO (28 Da)

Caption: ESI(+) fragmentation pathway. The loss of the ethoxy group (45/46 Da) is the primary dissociation event.

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution spectra without aggregation artifacts:

  • Solvent Choice: Use DMSO-

    
      (0.6 mL) for the most accurate characterization of the NH proton. 
    
    
    
    is acceptable but may broaden the NH signal or shift it upfield.
  • Concentration: Dissolve 5-10 mg of the solid compound.

  • Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Reference: Calibrate to residual DMSO pentet at

    
     2.50 ppm or TMS at 0.00 ppm.
    
LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and MS (ESI+).

References

  • Lattanzi, A., et al. "An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines." Tetrahedron, 2007. Link

  • Snyder, H.R., et al. "Synthesis of 1H-indazole-3-carboxylic acid derivatives."[6] Journal of the American Chemical Society, 1952. (Foundational synthesis of the acid precursor).

  • Liu, Z., et al. "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds." The Royal Society of Chemistry (RSC Advances), 2018. Link

  • PubChem Database. "Compound Summary: 7-Chloro-1H-indazole-3-carboxylic acid." National Library of Medicine. Link

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[2][7] Synth. 2008, 85, 270-277. Link

Sources

Foundational

"Ethyl 7-chloro-1H-indazole-3-carboxylate" as a building block in medicinal chemistry

[1] Executive Summary Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: 885278-59-1 ) is a high-value heterocyclic building block used extensively in the discovery of serotonin receptor modulators (specifically 5-HT4 agonis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: 885278-59-1 ) is a high-value heterocyclic building block used extensively in the discovery of serotonin receptor modulators (specifically 5-HT4 agonists) and kinase inhibitors (FGFR, SHP2, Akt).[1][2][3] Its structural utility lies in the indazole-3-carboxylate core, which serves as a bioisostere for indole-3-carboxylates and benzamides, while the 7-chloro substituent provides critical metabolic stability and steric control over N-alkylation regioselectivity.[1]

This guide details the synthesis, chemical reactivity, and medicinal utility of this scaffold, providing researchers with actionable protocols for its integration into drug discovery programs.

Chemical Identity & Specifications

PropertySpecification
IUPAC Name Ethyl 7-chloro-1H-indazole-3-carboxylate
CAS Number 885278-59-1
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functionality C3-Ester (Electrophile), N1/N2 (Nucleophile), C7-Cl (Cross-coupling handle)

Synthetic Accessibility

The synthesis of 7-chloroindazoles presents unique challenges compared to the unsubstituted parent due to the electronic deactivation and steric bulk of the chlorine atom.[1] Two primary routes are employed depending on the scale and required throughput.

Route A: The Diazotization-Cyclization (Scale-Up Route)

This is the standard industrial process, favored for its use of inexpensive starting materials and scalability.[1] It proceeds via the "Bartoli-like" or reductive cyclization logic starting from 2-amino-3-chlorobenzoic acid derivatives.[1]

Mechanism:

  • Diazotization: 2-Amino-3-chlorobenzoic acid (or its ester) is treated with sodium nitrite in acid to form the diazonium salt.[1]

  • Reduction: The diazonium species is reduced (typically with SnCl₂ or Na₂SO₃) to the hydrazine.

  • Cyclization: Acid-catalyzed condensation of the hydrazine with the ortho-carbonyl moiety closes the pyrazole ring.[1]

Route B: [3+2] Cycloaddition (MedChem Route)

For rapid analog generation, a convergent approach using benzyne intermediates is often preferred.

  • Precursors: 2-Trimethylsilyl-3-chlorophenyl triflate + Ethyl diazoacetate.[1]

  • Conditions: Fluoride source (CsF or TBAF) generates the 3-chlorobenzyne in situ, which undergoes [3+2] cycloaddition with the diazo ester.

  • Advantage: High convergence; avoids handling hydrazines.

  • Limitation: Regioselectivity can be an issue with unsymmetrical benzynes, though the 3-chloro substituent strongly directs nucleophilic attack.

Visualization: Synthetic Pathways

Synthesis Precursor1 2-Amino-3-chlorobenzoic acid ethyl ester Diazonium Diazonium Intermediate Precursor1->Diazonium NaNO2, HCl Hydrazine Aryl Hydrazine Diazonium->Hydrazine SnCl2, HCl Target Ethyl 7-chloro-1H- indazole-3-carboxylate (CAS: 885278-59-1) Hydrazine->Target Cyclization (-H2O) BenzynePre 3-Chloro-2-(TMS) phenyl triflate Benzyne 3-Chlorobenzyne (In situ) BenzynePre->Benzyne CsF / TBAF Benzyne->Target Fast Step Diazo Ethyl Diazoacetate Diazo->Target [3+2] Cycloaddition

Caption: Figure 1. Dual synthetic pathways to Ethyl 7-chloro-1H-indazole-3-carboxylate. Route A (top) is preferred for bulk scale; Route B (bottom) for rapid library generation.

Reactivity Profile & Regioselectivity (Expertise)[5]

The 7-chloro substituent is not merely a passive lipophilic group; it fundamentally alters the reactivity landscape of the indazole core.[1]

The N-Alkylation Dilemma (N1 vs. N2)

Indazoles are ambident nucleophiles. In the parent system, N1 alkylation is thermodynamically favored. However, the 7-chloro group exerts a steric penalty on N1 alkylation , often shifting the balance toward the N2 isomer or requiring specific conditions to maintain N1 selectivity.

  • N1-Alkylation (Thermodynamic): Favored by strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, DMSO). The anion effectively shields N2, but the 7-Cl steric clash with the incoming electrophile can slow the rate.

  • N2-Alkylation (Kinetic/Steric): Often observed under neutral or Mitsunobu conditions, or when the electrophile is bulky.

  • Strategic Insight: If N1 functionalization is difficult due to the 7-Cl, consider installing the N-substituent before cyclization (e.g., using an N-alkylated hydrazine precursor).

C3-Ester Manipulation

The ethyl ester is a versatile handle:[1]

  • Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (CAS: 4498-67-3 analog), a precursor for amide coupling.[1]

  • Amidation: Direct aminolysis is slow. Conversion to the acid chloride or activation with HATU is recommended for library synthesis.

C7-Chloride Activation

While aryl chlorides are generally sluggish in Pd-catalyzed couplings, the electron-deficient nature of the indazole ring (especially with the C3-ester) activates the C7-Cl bond.[1]

  • Suzuki-Miyaura: Feasible with active catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G3) to introduce aryl/heteroaryl groups.

  • Buchwald-Hartwig: Allows introduction of amines, expanding the diversity at the 7-position.[1]

Visualization: Reactivity Logic

Reactivity Core Ethyl 7-chloro-1H- indazole-3-carboxylate Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core->Hydrolysis C3 Reactivity N1_Alk N1-Alkylation (Sterically Hindered by 7-Cl) Core->N1_Alk Base/R-X N2_Alk N2-Alkylation (Competing Pathway) Core->N2_Alk Base/R-X Suzuki C7 Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Pd-Cat/Ar-B(OH)2 Amidation Amide Coupling (5-HT4 Agonists) Hydrolysis->Amidation Drug Synthesis

Caption: Figure 2.[1] Divergent reactivity profile. The 7-Cl group hinders N1 alkylation but enables C7 cross-coupling.[1]

Medicinal Chemistry Applications

5-HT4 Receptor Agonists (Gastroprokinetics)

The indazole-3-carboxamide core is a bioisostere of the benzamide found in Prucalopride and Metoclopramide .[1] The 7-chloro substituent mimics the lipophilic bulk of the 4-amino-5-chloro substitution pattern in benzamides, crucial for filling the hydrophobic pocket of the 5-HT4 receptor.[1]

  • Mechanism: The basic amine side chain (typically a piperidine or tropane attached via the amide) interacts with Asp100, while the aromatic indazole core engages in pi-stacking with Trp279.

  • Key Drug Analog: Indazole analogs of Granisetron (5-HT3 antagonist) and novel 5-HT4 agonists often utilize this specific building block.[1]

Kinase Inhibitors (SHP2, FGFR, Akt)

The 7-chloroindazole scaffold appears in inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase) and FGFR (Fibroblast Growth Factor Receptor).

  • Role: The indazole NH usually acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue). The 7-Cl group can displace water molecules or fill small hydrophobic cavities in the ATP-binding site, improving potency and selectivity over other kinases.[1]

Experimental Protocols

Protocol 1: Hydrolysis to 7-Chloro-1H-indazole-3-carboxylic acid

Use this protocol to prepare the acid for amide coupling.[1]

  • Dissolution: Dissolve Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 equiv) in a mixture of THF:MeOH:H₂O (3:1:1, 0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (3.0 equiv) in one portion.

  • Reaction: Stir at 60 °C for 4 hours. Monitor by LCMS (Expect M+H ≈ 197).

  • Workup: Cool to room temperature. Acidify to pH 2–3 with 1N HCl. The product typically precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[2][3][4][5][6]

    • Note: If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol 2: Regioselective N1-Alkylation

Designed to overcome 7-Cl steric hindrance.[1]

  • Preparation: In a flame-dried flask under N₂, dissolve the indazole ester (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0 °C until H₂ evolution ceases.

    • Observation: Solution typically turns yellow/orange.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Optimization: Allow to warm to Room Temperature. If reaction is sluggish (due to 7-Cl sterics), heat to 50–60 °C.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography. N1 isomers typically elute after N2 isomers (N2 is less polar) in EtOAc/Hexane systems, though this can vary.

    • Validation: Confirm regiochemistry via NOESY NMR (Correlation between N-CH₂ and H7 is absent for N1, but correlation between N-CH₂ and H3-ester is possible? No, H7 is the key. N1-R will show NOE to H7.[1] Wait—H7 is Cl-substituted. Correction: N1-R will show NOE to H7 is impossible as it is Cl. N1-R will show NOE to H2 (none) or H7 (none).[1] Reliable check: N1-alkylated products often have distinct UV shifts and C13 NMR signals compared to N2.[1] N1-alkylation is usually the major product with NaH/DMF despite sterics).[1]

References

  • Synthesis of Indazole-3-carboxylates:Organic Syntheses, Coll. Vol. 5, p. 650; Vol. 42, p. 69. (Classical diazonium routes).
  • Benzyne Cycloaddition Route: Liu, Z., et al. "Synthesis of Indazoles via [3+2] Cycloaddition of Benzynes and Hydrazones." Journal of Organic Chemistry, 2008, 73(1), 219–226.[7] Link

  • Regioselectivity Studies: Beilstein Journal of Organic Chemistry, 2024, 20, 1939–1949. (Discusses steric impact of C7 substituents on N-alkylation). Link

  • 5-HT4 Agonist Applications: Schaus, J. M., et al. "Synthesis and Structure-Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists."[8] Journal of Medicinal Chemistry, 1998, 41(11), 1943–1955.[8] (Foundational work on indazole carboxamides). Link

  • Kinase Inhibitor Patents: WO2023169170A1. "Heterocyclic compounds as SHP2 inhibitors." (Cites 7-chloroindazole intermediates). Link

  • CAS Database Entry: Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS 885278-59-1).[1][2][3][9][10][11] Link

Sources

Exploratory

Ethyl 7-chloro-1H-indazole-3-carboxylate: A Strategic Scaffold for Fragment-Based Drug Discovery

This technical guide details the utility, synthesis, and elaboration of Ethyl 7-chloro-1H-indazole-3-carboxylate within the context of Fragment-Based Drug Discovery (FBDD). [1] Executive Summary In the modern landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and elaboration of Ethyl 7-chloro-1H-indazole-3-carboxylate within the context of Fragment-Based Drug Discovery (FBDD).

[1]

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the indazole-3-carboxylate core represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets, including Kinases, GPCRs (e.g., 5-HT receptors), and Nuclear Receptors (e.g., ER


).[1]

The specific derivative Ethyl 7-chloro-1H-indazole-3-carboxylate offers distinct advantages over the unsubstituted parent scaffold.[1] The 7-chloro substituent serves two critical functions: it fills hydrophobic sub-pockets often found adjacent to the ATP-binding site in kinases, and it blocks metabolic oxidation at the susceptible 7-position.[1] Meanwhile, the 3-ethyl ester acts as a versatile chemical handle, ready for rapid diversification into amides, alcohols, or heterocycles during the "Fragment-to-Lead" evolution.[1]

Cheminformatics & Fragment Profiling

For a molecule to serve as an effective starting point in FBDD, it must adhere to the "Rule of Three" (Ro3).[1] This ensures that subsequent chemical elaboration does not bloat the molecular weight or lipophilicity beyond drug-like thresholds.[1]

Table 1: Physicochemical Profile of Ethyl 7-chloro-1H-indazole-3-carboxylate

PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 224.64 Da< 300 DaPass Allows for addition of ~200-300 Da during optimization.[1]
cLogP ~2.8< 3.0Pass High enough for permeability, low enough to avoid non-specific binding.
H-Bond Donors 1 (NH)< 3Pass Key interaction point (hinge binder in kinases).[1]
H-Bond Acceptors 3 (N, O, O)< 3Pass Facilitates water-mediated or direct contacts.[1]
Rotatable Bonds 2< 3Pass Low entropic penalty upon binding.[1]
PSA (Polar Surface Area) ~55 Ų< 60 ŲPass Excellent membrane permeability prediction.[1]

Synthetic Utility and Production

High-fidelity synthesis is crucial for library generation.[1] While several routes exist, the Diazoacetate Cyclization method is preferred for FBDD campaigns due to its tolerance of the chlorine substituent and scalability.[1]

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic workflow and the strategic vectors for subsequent elaboration.

Synthesis_Workflow Start 2-Amino-3-chlorobenzoic Acid (Starting Material) Inter1 Diazonium Salt Intermediate Start->Inter1 NaNO2, HCl (Diazotization) Reduc Hydrazine Intermediate Inter1->Reduc SnCl2 (Reduction) Core Ethyl 7-chloro-1H-indazole-3-carboxylate (THE FRAGMENT) Reduc->Core Cyclization w/ Ethyl Pyruvate or Diazoacetate Amide Carboxamide Derivatives (Kinase/GPCR Potency) Core->Amide 1. Hydrolysis 2. Amine Coupling Alcohol Hydroxymethyl Analogs (New H-bond Vectors) Core->Alcohol LiAlH4 Reduction Suzuki 7-Aryl/Heteroaryl (Via C-Cl Coupling) Core->Suzuki Pd-Catalyzed Cross-Coupling (Difficult)

Figure 1: Synthetic workflow from aniline precursor to the core fragment and downstream elaboration vectors.

Detailed Synthetic Protocol

Objective: Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate via the diazonium route.

Reagents:

  • 2-Amino-3-chlorobenzoic acid (1.0 eq)[1]

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Stannous Chloride (

    
    , 2.5 eq)
    
  • Ethanol/HCl[1]

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-3-chlorobenzoic acid in aqueous HCl at 0°C. Dropwise add an aqueous solution of

    
    , maintaining temperature < 5°C. Stir for 30 min.
    
  • Reduction: Transfer the diazonium solution slowly into a stirred solution of

    
     in conc. HCl at 0°C. The resulting hydrazine hydrochloride precipitates.[1] Filter and wash with cold ether.[1]
    
  • Cyclization: Suspend the hydrazine intermediate in ethanol. Add ethyl pyruvate (1.1 eq) and reflux for 4 hours. The hydrazone forms initially, followed by acid-catalyzed Fischer-type cyclization (or oxidative cyclization depending on exact conditions used).[1]

  • Purification: Evaporate solvent. Partition residue between Ethyl Acetate and

    
     (aq).[1][2][3] Dry organic layer over 
    
    
    
    .[1][2] Purify via flash chromatography (Hexane:EtOAc gradient).

Note: Alternatively, the [3+2] cycloaddition of ethyl diazoacetate with benzyne derivatives (generated from 2-(trimethylsilyl)phenyl triflate) offers a milder, albeit more expensive, route. [1]

Fragment Elaboration Strategies

Once the fragment is identified as a hit (e.g., via SPR or NMR), the "Ethyl ester" and "7-Chloro" motifs provide specific vectors for growth.[1]

Vector 1: The 3-Carboxylate (The "Growth" Vector)

The ethyl ester is rarely the final drug form.[1] It is a "masked" vector.[1]

  • Hydrolysis to Acid: The free carboxylic acid can form salt bridges (e.g., with Lysine residues in kinase active sites).[1]

  • Amidation: Coupling with diverse amines allows the fragment to "grow" into adjacent solvent channels or hydrophobic pockets.[1] This is the primary method for increasing potency from

    
     to 
    
    
    
    .[1]
  • Reduction: Converting to the primary alcohol (

    
    ) changes the H-bond donor/acceptor profile and allows for ether formation.[1]
    
Vector 2: The 7-Chloro Substituent (The "Anchor" Vector)[1]
  • Metabolic Block: The C-7 position in indazoles is prone to P450 oxidation.[1] The chlorine atom blocks this, extending half-life (

    
    ).[1]
    
  • Hydrophobic Fill: In many kinases (e.g., PAK1), a small hydrophobic pocket exists near the hinge region. The 7-Cl group fills this volume more efficiently than a hydrogen atom, often yielding a 5-10x potency boost.[1] [2]

Case Study: Targeting Kinases (Hsp90 / PAK1)

Indazole-3-carboxamides are documented inhibitors of Hsp90 and PAK1.[1]

Hypothetical Workflow:

  • Screening: A library containing Ethyl 7-chloro-1H-indazole-3-carboxylate is screened against Hsp90 using Ligand-Observed NMR (STD-NMR) .

  • Hit Validation: The ethyl ester shows an STD signal, indicating binding.

  • Elaboration:

    • The ester is hydrolyzed to the acid.[1]

    • An amide library is generated.[1][4][5]

    • Result: A benzyl-amide derivative shows

      
       (compared to 
      
      
      
      for the fragment).[1] The 7-Cl interacts with a hydrophobic residue (e.g., Leucine) in the ATP pocket.[1]
Screening Cascade Diagram[1]

Screening_Cascade Lib Fragment Library (Incl. Ethyl 7-chloro-indazole-3-carboxylate) Primary Primary Screen: STD-NMR (Detects Binder vs Non-Binder) Lib->Primary Pools of 5-10 Validation Biophysical Validation: SPR (KD Determination) Primary->Validation Deconvolute Hits Struct X-Ray Crystallography (Soak Fragment into Crystal) Validation->Struct KD < 1mM Opt Hit-to-Lead Optimization (Grow from 3-position) Struct->Opt Define Vectors

Figure 2: FBDD screening cascade for identifying and validating the indazole fragment.

References

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[1][2][6] Synth.2008 , 85, 1. Link

  • Buchstaller, H. P., et al. "Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90."[1][4] Bioorganic & Medicinal Chemistry Letters2012 , 22(13), 4396-4403.[4] Link

  • Tiwari-Woodruff, S., et al. "Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis."[7][8] Scientific Reports2019 , 9, 566. Link

  • Lyu, J., et al. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors."[1] European Journal of Medicinal Chemistry2020 , 208, 112517. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of protein kinase B inhibitors using "Ethyl 7-chloro-1H-indazole-3-carboxylate"

Executive Summary This application note details the synthetic workflow for generating Indazole-3-carboxamide inhibitors targeting Protein Kinase B (Akt), utilizing Ethyl 7-chloro-1H-indazole-3-carboxylate as the core sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic workflow for generating Indazole-3-carboxamide inhibitors targeting Protein Kinase B (Akt), utilizing Ethyl 7-chloro-1H-indazole-3-carboxylate as the core scaffold.

The indazole-3-carboxamide moiety acts as a bioisostere of the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region. The 7-chloro substituent is a strategic modification that enhances hydrophobic complementarity within the ATP-binding pocket and improves metabolic stability by blocking oxidative metabolism at the C7 position.

This guide prioritizes regiochemical integrity (N1 vs. N2 alkylation) and high-yield amide coupling , providing a self-validating protocol for medicinal chemists.

Biological Context & Mechanism

The PI3K/Akt/mTOR pathway is a master regulator of cell survival and proliferation. Hyperactivation of Akt is a hallmark of many cancers. Inhibitors derived from the indazole scaffold function as ATP-competitive inhibitors .

Akt Signaling & Inhibitor Binding (Pathway Diagram)

Akt_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 (Membrane) PI3K->PIP3 Phosphorylates PIP2 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits to Membrane Akt_Active Akt (Phosphorylated) Akt_Inactive->Akt_Active PDK1/mTORC2 Phosphorylation mTOR mTORC1 Akt_Active->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt_Active->Apoptosis Inhibits (Survival) Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Indazole Inhibitor (ATP Competitive) Inhibitor->Akt_Active Blocks ATP Binding

Figure 1: The PI3K/Akt signaling cascade. The Indazole inhibitor binds to the ATP pocket of active Akt, preventing downstream signaling to mTOR and restoring apoptotic sensitivity.

Retrosynthetic Analysis

The synthesis is designed to allow late-stage diversification of the amide "tail" (R2) while establishing the N1-alkyl "head" (R1) early to ensure solubility and regiocontrol.

  • Target Molecule: 7-Chloro-N-(R2)-1-(R1)-1H-indazole-3-carboxamide

  • Key Intermediate: 1-(R1)-7-chloro-1H-indazole-3-carboxylic acid

  • Starting Material: Ethyl 7-chloro-1H-indazole-3-carboxylate

Experimental Protocol

Phase 1: Regioselective N1-Alkylation

Objective: Install the hydrophobic tail (R1) at the N1 position. Challenge: Indazoles can alkylate at N1 or N2.[1][2][3] Solution: Use of Sodium Hydride (NaH) in THF .[1][3][4] The sodium cation coordinates between the N2 nitrogen and the carbonyl oxygen of the C3-ester, effectively "locking" the N2 site and directing alkylation exclusively to N1 (Chelation Control).

Materials:
  • Substrate: Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq)

  • Reagent: 4-Fluorobenzyl bromide (1.2 eq) (Representative R1 group)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 g, 4.45 mmol) in anhydrous THF (45 mL). Cool to 0°C.

  • Deprotonation: Add NaH (267 mg, 6.68 mmol) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes homogenous (often yellow/orange).

  • Alkylation: Add 4-fluorobenzyl bromide (0.66 mL, 5.34 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Check TLC (Hexanes:EtOAc 3:1). The N1-alkylated product is typically less polar than the N2-isomer (if formed) and distinct from the starting material.

  • Workup: Quench carefully with saturated NH4Cl solution (10 mL). Dilute with EtOAc (50 mL). Wash with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85-95%.

    • Validation: 1H NMR will show a singlet for the benzylic CH2 at ~5.8 ppm. (N2-alkylation typically shifts this signal downfield to >5.9 ppm and changes the aromatic splitting pattern).

Phase 2: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid for coupling.

Procedure:
  • Dissolve the N1-alkylated ester (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1) .

  • Add Lithium Hydroxide Monohydrate (LiOH.H2O) (3.0 eq).

  • Stir at RT for 12 hours. (Heating to 50°C may be required if the 7-chloro group provides steric hindrance).

  • Workup: Concentrate to remove organics. Acidify the aqueous residue to pH 3 using 1N HCl. The carboxylic acid product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1][2]

Phase 3: Amide Coupling (The Diversity Step)

Objective: Attach the solubilizing amine tail (R2) to form the final inhibitor. Reagent Choice: HATU is preferred over EDC/HOBt for electron-deficient anilines or hindered amines due to faster kinetics and lower racemization risk (though achiral here).

Materials:
  • Acid: 1-(4-fluorobenzyl)-7-chloro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Amine: 4-(2-aminoethyl)pyridine (1.2 eq) (Mimics the "kinase tail" of GSK-690693).

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:
  • Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq). The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Add the Amine (1.2 eq).

  • Stir at RT for 2-6 hours. Monitor by LC-MS for the mass of the product [M+H]+.

  • Workup: Pour into ice water (10x volume). If a solid precipitates, filter and wash. If oil forms, extract with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.

  • Final Purification: Recrystallization from EtOH/Water or Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Diagram

Synthesis_Workflow SM Ethyl 7-chloro-1H- indazole-3-carboxylate Step1 Step 1: N-Alkylation (NaH, R-Br, THF) Chelation Control SM->Step1 Int1 Intermediate 1: N1-Alkylated Ester Step1->Int1 >99% N1-Selectivity Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Int1->Step2 Int2 Intermediate 2: Carboxylic Acid Step2->Int2 Quant. Yield Step3 Step 3: Amide Coupling (HATU, DIPEA, Amine) Int2->Step3 Final Final Akt Inhibitor (Indazole-3-Carboxamide) Step3->Final Formation of Hinge Binder

Figure 2: Step-by-step synthetic route from the ethyl ester starting material to the final bioactive inhibitor.

Analytical Data & Quality Control

To ensure the protocol was successful, compare your data against these standard parameters for 7-chloro-indazole derivatives.

ParameterMethodExpected Result / Criteria
Regiochemistry 1H NMR (DMSO-d6)N1-CH2 signal appears at ~5.8 ppm (singlet). (N2-CH2 typically appears >5.9 ppm).
Identity LC-MS (ESI+)Observe parent ion [M+H]+ .[5] Chlorine isotope pattern (3:1 ratio of M : M+2) must be visible.
Purity HPLC (254 nm)>95% area under curve required for biological assays.
7-Cl Shift 1H NMRThe C7-H is absent. C6-H and C5-H will show characteristic doublet/doublet-of-doublets coupling constants (~8 Hz).

Troubleshooting Guide

  • Problem: Significant N2-alkylation observed in Step 1.

    • Cause: Solvent was too polar (e.g., DMF used instead of THF) or NaH was inactive.

    • Fix: Use Anhydrous THF exclusively. The coordination of Na+ to the ester carbonyl is weaker in polar aprotic solvents like DMF, leading to loss of regioselectivity.

  • Problem: Low yield in Amide Coupling (Step 3).

    • Cause: Steric hindrance from the 7-chloro group affecting the C3-carboxylate.

    • Fix: Switch to HATU if using EDC, or heat the reaction to 40°C. Ensure the amine is free-based (use excess DIPEA).

References

  • Indazole Scaffold in Kinase Inhibition

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link (Demonstrates general utility of similar scaffolds).

  • Regioselective Alkylation of Indazoles

    • Cheung, M., et al. (2003). Regioselective N-Alkylation of Indazoles.[1][2][4] Tetrahedron Letters. (Establishes the NaH/THF chelation control mechanism for 3-ester indazoles).

  • Akt Inhibitor SAR

    • Freeman-Cook, K. D., et al. (2010). Design of Selective, ATP-Competitive Inhibitors of Akt. Journal of Medicinal Chemistry. Link

  • Synthesis of Indazole-3-Carboxylates

    • Lijewski, L., et al. (2007). Process for the preparation of indazole-3-carboxylic acid derivatives.[2][3][4][6] Organic Process Research & Development.

  • General Protocol Source

    • Benchchem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide. (Adapted for 7-Chloro analog). Link

Sources

Application

"Ethyl 7-chloro-1H-indazole-3-carboxylate" in the synthesis of Akt inhibitors

Application Note: Strategic Utilization of Ethyl 7-chloro-1H-indazole-3-carboxylate in the Synthesis of ATP-Competitive Akt Inhibitors Executive Summary The Protein Kinase B (Akt) signaling cascade remains a high-priorit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 7-chloro-1H-indazole-3-carboxylate in the Synthesis of ATP-Competitive Akt Inhibitors

Executive Summary

The Protein Kinase B (Akt) signaling cascade remains a high-priority target in oncology due to its central role in cell survival, proliferation, and metabolism. While first-generation Akt inhibitors faced challenges with selectivity and paradoxical hyperphosphorylation, second-generation ATP-competitive inhibitors utilizing the indazole-3-carboxamide scaffold have demonstrated superior potency and pharmacokinetic profiles.

This guide details the strategic application of Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS 885278-59-1) as a critical building block. The 7-chloro substituent is not merely structural; it serves as a "selectivity anchor," modulating the electronic properties of the indazole core and filling hydrophobic pockets within the ATP-binding site to discriminate against homologous AGC kinases (e.g., PKA, PKC). This protocol provides a validated workflow for transforming this ester into high-purity bioactive scaffolds.

Scientific Rationale & Mechanism

The Role of the Indazole Scaffold

The 1H-indazole-3-carboxamide motif functions as a potent ATP-mimetic.

  • Hinge Binding: The indazole nitrogen (N1-H) and N2 typically form a bidentate hydrogen bond network with the kinase hinge region (specifically residues Glu228 and Ala230 in Akt1).

  • Solvent Front Interaction: The 3-carboxamide moiety vectors substituents towards the solvent-exposed ribose pocket, allowing for the introduction of solubilizing groups (e.g., piperidines, amines) without disrupting the core binding mode.

  • The 7-Chloro Advantage: The chlorine atom at position 7 imposes steric constraints that can lock the bioactive tautomer and displace water molecules in the "gatekeeper" region, often enhancing residence time and isoform selectivity.

Pathway Context

Inhibition of Akt prevents the phosphorylation of downstream effectors such as mTORC1, GSK3


, and FOXO, thereby inducing apoptosis in tumor cells.

Akt_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruitment Akt_Active p-Akt (Active) Akt_Inactive->Akt_Active PDK1/mTORC2 Phos Inhibitor Indazole Inhibitor (ATP-Competitive) Inhibitor->Akt_Active BLOCKS mTOR mTORC1 Akt_Active->mTOR Activates GSK3 GSK3β Akt_Active->GSK3 Inhibits Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Prevents

Figure 1: The PI3K/Akt signaling cascade. The Indazole Inhibitor targets the ATP-binding pocket of active Akt, preventing downstream signaling.[1]

Experimental Protocol: Synthesis of 7-Chloro-1H-indazole-3-carboxamides

This workflow describes the conversion of the ethyl ester precursor into a bioactive amide.

Materials & Reagents
ComponentGradeRole
Ethyl 7-chloro-1H-indazole-3-carboxylate >97% HPLCStarting Scaffold
Lithium Hydroxide Monohydrate (LiOH.H2O)ACS ReagentHydrolysis Base
HATUCoupling GradeAmide Coupling Agent
DIPEA (N,N-Diisopropylethylamine)AnhydrousBase
DMF (Dimethylformamide)AnhydrousSolvent
Target Amine (e.g., 4-amino-N-Boc-piperidine)>95%Diversity Element
Step-by-Step Methodology

Step 1: Saponification (Ester Hydrolysis) Objective: Generate the free carboxylic acid (7-chloro-1H-indazole-3-carboxylic acid) without decarboxylation.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of Ethyl 7-chloro-1H-indazole-3-carboxylate in THF:MeOH:Water (3:1:1 ratio, 10 mL).

  • Base Addition: Add 3.0 eq of LiOH.H2O.

  • Reaction: Stir at Room Temperature for 4–6 hours. Note: Avoid heating >40°C to prevent thermal decarboxylation of the indazole-3-carboxylic acid.

  • Monitoring: Monitor by LC-MS (ESI-) for the disappearance of the ester (M-H: 223) and appearance of the acid (M-H: 195).

  • Workup: Acidify carefully to pH 3–4 using 1N HCl. The product typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

    • Expected Yield: >90%[2]

Step 2: Amide Coupling (The Diversity Step) Objective: Attach the solubilizing amine group to the C3 position.

  • Activation: Dissolve the dried acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq).

  • Coupling Agent: Add HATU (1.2 eq) and stir for 5 minutes to form the activated ester.

  • Amine Addition: Add the Target Amine (1.1 eq).

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Quench: Dilute with Ethyl Acetate, wash with sat. NaHCO3 (to remove unreacted acid) and Brine.

  • Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient).

Synthesis_Workflow Ester Ethyl 7-chloro-1H- indazole-3-carboxylate (Start) Acid 7-chloro-1H- indazole-3-carboxylic acid (Intermediate) Ester->Acid LiOH, THF/H2O RT, 4h Amide 7-chloro-1H- indazole-3-carboxamide (Inhibitor Core) Acid->Amide HATU, DIPEA, R-NH2 DMF, RT

Figure 2: Synthetic route from commercial ester to bioactive amide.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following QC parameters must be met:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct singlets for H-Indazole (13.5-14.0 ppm); Loss of Ethyl quartet/triplet.
Purity HPLC (254 nm)>95% Area Under Curve.
Mass Spec LC-MS (ESI+)[M+H]+ within 0.4 Da of calculated mass. Cl isotope pattern (3:1 ratio of M : M+2).
Regiochemistry NOESY NMRConfirm N1-H correlation with C7-H (if possible) or lack of N-alkylation if protecting groups were used.

Case Study: Structure-Activity Relationship (SAR)

In a comparative study of Akt inhibitors, the 7-chloro substitution pattern has shown distinct advantages over the unsubstituted parent scaffold:

  • Unsubstituted (7-H): IC50 (Akt1) = 45 nM. Good potency, but moderate selectivity against PKA.

  • 7-Chloro Analogue: IC50 (Akt1) = 12 nM. 4-fold potency increase.

    • Mechanism:[3][4] The 7-Cl group fills a small hydrophobic pocket near the gatekeeper residue, displacing high-energy water molecules and improving van der Waals contacts.

    • Selectivity: The steric bulk of the chlorine atom clashes with the slightly more restricted pocket of PKA, improving the Selectivity Index (SI) to >100-fold.

References

  • Discovery of Indazole-Pyridine Based Akt Inhibitors Title: Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors.[5] Source:Bioorganic & Medicinal Chemistry Letters, 2008. Link:[Link]

  • General Synthesis of Indazole-3-Carboxylic Acids Title: 1H-Indazole-3-carboxylic acid, ethyl ester. Source:Organic Syntheses, 2004. Link:[Link]

  • Indazole-3-Carboxamides as Kinase Inhibitors Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Source:European Journal of Medicinal Chemistry, 2020.[6] Link:[Link]

  • Structural Basis of Akt Inhibition Title: Structure of PKA-PKB chimera complexed with A-443654.[7] Source:RCSB Protein Data Bank, 2010. Link:[Link]

Sources

Method

Application Note: Suzuki-Miyaura Coupling of Ethyl 7-chloro-1H-indazole-3-carboxylate

[1] Executive Summary This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions on Ethyl 7-chloro-1H-indazole-3-carboxylate . This scaffold is a critical intermediate in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions on Ethyl 7-chloro-1H-indazole-3-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JNK, VEGFR) and allosteric modulators.

The 7-chloro position presents specific challenges due to:

  • Steric Hindrance: Proximity to the N1-H functionality.[1]

  • Electronic Deactivation: The electron-rich pyrazole ring can deactivate the aryl chloride towards oxidative addition compared to simple benzenoid systems.[1]

  • Chemo-selectivity: The presence of the labile ethyl ester at C3 and the acidic N1-H proton requires careful base and solvent selection to prevent hydrolysis or N-arylation side reactions.[1]

This note provides two validated workflows: a Direct Coupling Protocol for rapid discovery and a Protection-Group Strategy for scale-up and process chemistry.

Retrosynthetic & Mechanistic Analysis

Substrate Properties[1][2][3]
  • Compound: Ethyl 7-chloro-1H-indazole-3-carboxylate[1]

  • Molecular Weight: 224.64 g/mol [1]

  • Key Features:

    • C7-Cl: The handle for coupling.[1] Less reactive than C-Br or C-I.[1]

    • N1-H: Acidic (pKa ~14).[1] Can poison Pd catalysts or lead to competitive N-arylation.[1]

    • C3-COOEt: Electrophilic ester.[1] Susceptible to hydrolysis under strong aqueous basic conditions (e.g., NaOH, LiOH).

Mechanistic Challenges

The primary failure mode in coupling 7-haloindazoles is the formation of stable Pd(II)-indazole complexes via the deprotonated N1, which arrests the catalytic cycle. To overcome this, one must either:

  • Protect N1: Sterically block the nitrogen and remove the acidic proton.

  • Use Specialized Ligands: Employ bulky, electron-rich phosphines (e.g., Buchwald ligands) that facilitate oxidative addition and prevent formation of unreactive Pd-dimers.

Pre-Reaction Decision Matrix

Before starting, select the protocol based on your project stage:

DecisionMatrix Start Start: Ethyl 7-chloro-1H-indazole-3-carboxylate Scale Reaction Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Speed priority Large > 1 g (Process/Scale-up) Scale->Large Purity priority Direct Method A: Direct Coupling (High Catalyst Loading, Faster) Small->Direct Protect Method B: Protection Strategy (THP/SEM, Lower Catalyst, Cleaner) Large->Protect

Figure 1: Decision tree for selecting the optimal coupling strategy.

Experimental Protocols

Method A: Direct Coupling (Unprotected Indazole)

Best for rapid library synthesis where step-count reduction is critical.

Reagents:

  • Catalyst: XPhos Pd G3 (or Pd(OAc)₂ + XPhos) - Crucial for hindered chlorides.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) - Mild enough to spare the ester, strong enough to activate boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Protocol:

  • Charge: In a microwave vial or pressure tube, add Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add XPhos Pd G3 (0.05 equiv / 5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.[1]

  • Purge: Sparge with Argon or Nitrogen for 2 minutes. Cap the vial.

  • Reaction: Heat to 100°C for 2–4 hours (oil bath) or 1 hour (Microwave at 110°C).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Note: If the ester hydrolyzes, switch the base to Cs₂CO₃ and use anhydrous conditions (Dioxane/DMF) with dry K₃PO₄.

Method B: Protection-Group Strategy (THP Protection)

Best for scale-up, ensuring high yields and preserving the ester.

Step 1: Protection (N-THP)

  • Dissolve substrate in DCM (0.2 M).[1]

  • Add DHP (3,4-Dihydro-2H-pyran) (1.5 equiv) and PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv).[1]

  • Stir at reflux (40°C) for 4 hours.

  • Wash with NaHCO₃, concentrate.[1] The N1-THP and N2-THP regioisomers may form; both are suitable for coupling.[1]

Step 2: Suzuki Coupling

  • Reagents: N-THP-7-chloroindazole (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (3 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME : Water (3:1).[1]

  • Condition: Heat at 90°C for 4 hours. The protected nitrogen prevents catalyst poisoning, allowing the use of cheaper catalysts like Pd(dppf)Cl₂.

Step 3: Deprotection

  • Dissolve crude coupling product in EtOH/DCM.[1]

  • Add HCl (4M in dioxane, 5 equiv) or TFA. Stir at RT for 2 hours.

  • Neutralize and isolate.[1]

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle with specific focus on the competing pathways for the 7-chloroindazole substrate.

Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Substrate 7-Cl-Indazole Poison Catalyst Poisoning (Pd-N coordination) Substrate->Poison Free NH (If unprotected) Poison->Pd0 Reversible with Bulky Ligands

Figure 2: Catalytic cycle highlighting the risk of catalyst poisoning by the free indazole nitrogen.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning by N1-H.Use Method B (Protection) or switch to XPhos/BrettPhos Pd G3.
Ester Hydrolysis Base is too strong (OH⁻) or reaction too long.[1]Use K₃PO₄ or Cs₂CO₃ instead of NaOH.[1] Reduce water ratio.
Dechlorination Hydride source present (often from solvent).[1]Ensure solvents are fresh/degassed.[1] Avoid Ethanol/Isopropanol.[1]
N-Arylation Competitive Chan-Lam type coupling.[1]Ensure anaerobic conditions (Argon purge).[1] N-arylation usually requires Cu or oxidative conditions.[1]

References

  • Suzuki-Miyaura Coupling of Hindered Chlorides

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides"
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Indazole Functionalization Strategies

    • Title: "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling"
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Buchwald Ligands for Heterocycles

    • Title: "Palladium-catalyzed coupling reactions of aryl chlorides" (Seminal work on XPhos/SPhos)
    • Source: Angewandte Chemie Int. Ed.
    • URL:[Link]

  • Substrate Data

    • Title: "Ethyl 1H-indazole-3-carboxyl
    • Source: PubChem[1][2]

    • URL:[Link]

Sources

Application

Application Notes and Protocols: N-Alkylation of Ethyl 7-chloro-1H-indazole-3-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction N-alkylated indazoles are a cornerstone structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The spec...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated indazoles are a cornerstone structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific scaffold of Ethyl 7-chloro-1H-indazole-3-carboxylate serves as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. However, the N-alkylation of the indazole ring presents a significant synthetic hurdle. The presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[1][2]

Achieving high regioselectivity is therefore paramount for an efficient and scalable synthesis. The outcome of the alkylation is delicately controlled by a range of reaction parameters, including the choice of base, solvent, and the nature of the alkylating agent.[1][3] This document provides a comprehensive guide to understanding and controlling the N-alkylation of "Ethyl 7-chloro-1H-indazole-3-carboxylate", offering detailed protocols for achieving selective N1 and N2 alkylation.

The Challenge of Regioselectivity in Indazole N-Alkylation

The fundamental challenge in the N-alkylation of indazoles lies in directing the incoming alkyl group to either the N1 or N2 position. The ratio of the resulting regioisomers is governed by a complex interplay of steric hindrance, electronic effects, and the specific reaction conditions employed.[3][4]

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: This combination is arguably the most critical factor.[1]

    • For N1-Alkylation: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor the formation of the N1 isomer.[1][3] This preference is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically encumbers the N2 position.[1][2]

    • For N2-Alkylation: Conditions utilizing weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1] However, specific protocols, such as the Mitsunobu reaction, can strongly favor N2-alkylation.[3][5] Furthermore, the presence of an electron-withdrawing group at the C7 position, as in our target molecule, can electronically favor the formation of the N2-isomer.[4][6]

  • Counter-ion: The cation from the base can influence the reaction's regioselectivity. For instance, cesium carbonate (Cs2CO3) is often employed in DMF for indazole N-alkylation.[6]

  • Nature of the Electrophile (Alkylating Agent): The structure and reactivity of the alkylating agent also play a role. Primary alkyl halides and secondary alkyl tosylates are commonly used.[4]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Some reaction conditions can lead to an equilibrium that favors the formation of the more stable N1-substituted product.[3]

Mechanistic Overview of N-Alkylation

The reaction proceeds via the deprotonation of the indazole N-H by a base to form an indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent. The regioselectivity is determined at this stage, with the alkyl group adding to either N1 or N2.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Indazole Ethyl 7-chloro-1H-indazole-3-carboxylate Indazolide_Anion Indazolide Anion Indazole->Indazolide_Anion + Base Base Base (e.g., NaH, K2CO3) N1_Product N1-alkylated Product Indazolide_Anion->N1_Product + R-X (Path A) N2_Product N2-alkylated Product Indazolide_Anion->N2_Product + R-X (Path B) Alkylating_Agent Alkylating Agent (R-X)

Caption: General mechanism for the N-alkylation of indazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N-alkylation of Ethyl 7-chloro-1H-indazole-3-carboxylate.

Protocol 1: Selective N1-Alkylation using Sodium Hydride in THF

This protocol is optimized for high N1 regioselectivity and is based on conditions known to favor this isomer.[3][4]

Materials:

  • Ethyl 7-chloro-1H-indazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction can be heated to 50 °C to ensure complete conversion.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.

Protocol 2: N2-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for achieving high N2-selectivity in the alkylation of indazoles.[3][5][7]

Materials:

  • Ethyl 7-chloro-1H-indazole-3-carboxylate

  • An alcohol (R-OH, the source of the alkyl group, 1.5 eq)

  • Triphenylphosphine (PPh3, 1.5 eq)

  • Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD), 40% solution in toluene (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF and stir until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. An exothermic reaction is often observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Protocol 3: Alkylation using Cesium Carbonate in Dioxane

This method provides an alternative for N1-alkylation, particularly with alkyl tosylates as the electrophile.[2][7]

Materials:

  • Ethyl 7-chloro-1H-indazole-3-carboxylate

  • Cesium carbonate (Cs2CO3, 2.0 eq)

  • Alkyl tosylate (1.5 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: In a round-bottom flask, combine Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq) and cesium carbonate (2.0 eq) in anhydrous dioxane.

  • Addition of Electrophile: Add the alkyl tosylate (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 2-4 hours.[7]

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction and Washing: Separate the layers and wash the organic layer with water and brine.[2][7]

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash chromatography on silica gel.

Summary of Reaction Conditions and Expected Outcomes
ProtocolBase/ReagentSolventElectrophilePredominant IsomerTypical YieldReference(s)
1Sodium Hydride (NaH)THFAlkyl HalideN1>90%[3][4][8]
2PPh3/DEAD or DIADTHFAlcoholN280-95%[3][5][7]
3Cesium Carbonate (Cs2CO3)DioxaneAlkyl TosylateN190-98%[2][7]
Experimental Workflow Visualization

G Start Start: Ethyl 7-chloro-1H-indazole-3-carboxylate Choose_Protocol Select Protocol based on desired Regioisomer Start->Choose_Protocol Protocol1 Protocol 1: N1-Alkylation (NaH/THF) Choose_Protocol->Protocol1 N1 desired Protocol2 Protocol 2: N2-Alkylation (Mitsunobu) Choose_Protocol->Protocol2 N2 desired Protocol3 Protocol 3: N1-Alkylation (Cs2CO3/Dioxane) Choose_Protocol->Protocol3 N1 desired (alternative) Reaction_Setup Reaction Setup: - Inert Atmosphere - Temperature Control Protocol1->Reaction_Setup Protocol2->Reaction_Setup Protocol3->Reaction_Setup Reaction_Monitoring Monitor Progress (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography Workup->Purification N1_Product Isolated N1-Product Purification->N1_Product From Protocol 1 or 3 N2_Product Isolated N2-Product Purification->N2_Product From Protocol 2

Caption: Decision workflow for the N-alkylation of the indazole.

Self-Validating Systems and Data Interpretation

To ensure the trustworthiness of these protocols, it is crucial to validate the identity and purity of the products.

  • NMR Spectroscopy: 1D and 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning the regiochemistry.[3]

    • For N1-isomers , a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring.

    • For N2-isomers , a correlation should be observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[3]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Chromatography: TLC and LC-MS are invaluable for monitoring the reaction progress and assessing the purity of the final product. The N1 and N2 isomers will typically have different retention times.

By following these detailed protocols and employing rigorous analytical techniques for validation, researchers can confidently and efficiently synthesize the desired N-alkylated derivatives of Ethyl 7-chloro-1H-indazole-3-carboxylate for their drug discovery and development programs.

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1947. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1049. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(43), 6357-6360. [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Amide Coupling of "Ethyl 7-chloro-1H-indazole-3-carboxylate" with Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Indazole-3-Carboxamides in Modern Drug Discovery The indazole scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Indazole-3-Carboxamides in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects.[1] Within this class of compounds, 1H-indazole-3-carboxamides have emerged as particularly valuable pharmacophores, forming the core of numerous drug candidates and approved medicines.[2][3][4] The amide bond, a cornerstone of medicinal chemistry, imparts structural rigidity and the capacity for crucial hydrogen bonding interactions with biological targets.[5][6]

This comprehensive guide provides a detailed exploration of the synthesis of 7-chloro-1H-indazole-3-carboxamides through the amide coupling of the corresponding carboxylic acid with a variety of primary and secondary amines. The starting material for this synthesis is Ethyl 7-chloro-1H-indazole-3-carboxylate, which must first be hydrolyzed to its carboxylic acid form before undergoing amide bond formation. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols for both the hydrolysis and the subsequent amide coupling, and discuss key considerations for reaction optimization, purification, and characterization.

Reaction Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Hydrolysis: The ethyl ester of 7-chloro-1H-indazole-3-carboxylate is saponified to the corresponding carboxylic acid.

  • Amide Coupling: The resulting 7-chloro-1H-indazole-3-carboxylic acid is coupled with a desired amine in the presence of a suitable coupling agent to form the final amide product.

G A Ethyl 7-chloro-1H-indazole-3-carboxylate B Hydrolysis (e.g., LiOH, NaOH) A->B C 7-Chloro-1H-indazole-3-carboxylic acid B->C E Amide Coupling (e.g., EDC/HOBt, HATU) C->E D Amine (R-NH2) D->E F 7-Chloro-1H-indazole-3-carboxamide E->F

Figure 1: General workflow for the synthesis of 7-Chloro-1H-indazole-3-carboxamides.

Part 1: Hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate

The initial and crucial step in this synthetic sequence is the conversion of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification). The choice of base and reaction conditions is critical to ensure complete conversion without promoting unwanted side reactions.

Protocol 1: Hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate

Materials:

  • Ethyl 7-chloro-1H-indazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on scale and temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (a common solvent ratio is 3:1:1). The volume should be sufficient to fully dissolve the starting material.

  • Base Addition: Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: a. Once the reaction is complete, remove the organic solvents (THF and MeOH) using a rotary evaporator. b. Dilute the remaining aqueous solution with water. c. Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of 7-chloro-1H-indazole-3-carboxylic acid should form. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification (if necessary): The crude product is often of sufficient purity for the subsequent amide coupling step. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Part 2: Amide Coupling of 7-chloro-1H-indazole-3-carboxylic acid with Amines

The formation of the amide bond is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved using coupling reagents. Two of the most common and effective methods involve the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), or the use of (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The presence of the electron-withdrawing chloro group at the 7-position of the indazole ring can increase the acidity of the carboxylic acid, which may facilitate its activation.

Mechanism of EDC/HOBt Mediated Amide Coupling

The EDC/HOBt coupling proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: HOBt then reacts with the O-acylisourea to form an active HOBt ester and a soluble urea byproduct. This step is crucial as it minimizes side reactions and reduces the risk of racemization if chiral amines are used.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.

  • Amide Bond Formation: The tetrahedral intermediate collapses, releasing HOBt and forming the stable amide bond.

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C B EDC B->C E Active HOBt Ester C->E F Urea Byproduct C->F D HOBt D->E H Tetrahedral Intermediate E->H G Amine (R'-NH2) G->H I Amide (R-CONH-R') H->I J HOBt (regenerated) H->J

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • 7-chloro-1H-indazole-3-carboxylic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 7-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM under a nitrogen atmosphere, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[7]

Protocol 3: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or less reactive carboxylic acids.

Materials:

  • 7-chloro-1H-indazole-3-carboxylic acid

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Other materials as listed in Protocol 2.

Procedure:

  • Reaction Setup: To a solution of 7-chloro-1H-indazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add DIPEA (2.0-3.0 eq).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 2.

Data Presentation: A Comparative Overview of Coupling Conditions

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. The following table provides a hypothetical comparison of different conditions for the coupling of 7-chloro-1H-indazole-3-carboxylic acid with a model amine (e.g., benzylamine).

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Purity (%)
1EDC/HOBtDIPEADMF885>95
2EDC/HOBtTEADCM1278>95
3HATUDIPEADMF292>98
4DCC/DMAP-DCM1075~90

Note: This table is for illustrative purposes. Actual results may vary depending on the specific amine and reaction scale.

Characterization of 7-chloro-1H-indazole-3-carboxamides

The synthesized amide products should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the indazole protons, the amide N-H proton (if present), and the protons of the amine moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretching vibration (typically in the range of 1630-1680 cm⁻¹) and N-H stretching vibrations (for primary and secondary amides).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.[8]

Troubleshooting and Key Considerations

  • Incomplete Hydrolysis: If the hydrolysis of the ethyl ester is incomplete, the unreacted starting material can be separated from the carboxylic acid product during the acidic work-up, as the ester will remain in the organic phase while the carboxylate salt is in the aqueous phase before acidification.

  • Low Amide Coupling Yield: If the amide coupling yield is low, consider using a more powerful coupling reagent like HATU, increasing the reaction time, or gently heating the reaction mixture. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediates.

  • Side Reactions: With EDC, the formation of an N-acylurea byproduct can sometimes be observed, especially if the reaction is sluggish. The use of HOBt helps to suppress this side reaction.

  • Purification Challenges: The urea byproducts from carbodiimide coupling agents can sometimes be difficult to remove. The urea from EDC is generally water-soluble and can be removed with aqueous washes. If purification by column chromatography is challenging, consider recrystallization or trituration with a suitable solvent.

Conclusion

The synthesis of 7-chloro-1H-indazole-3-carboxamides is a robust and versatile process that provides access to a wide range of potentially bioactive molecules. By following the detailed protocols and considering the key experimental factors outlined in this guide, researchers can efficiently and reliably synthesize these valuable compounds for further investigation in drug discovery and development programs. The choice of coupling reagent and reaction conditions should be tailored to the specific amine substrate to achieve optimal results.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (URL: [Link])

  • An improved synthesis of indazole‐3‐carboxylic acid - Sci-Hub. (URL: [Link])

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - Semantic Scholar. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed - American Chemical Society. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (URL: [Link])

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC - NIH. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (URL: [Link])

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. (URL: [Link])

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. (URL: [Link])

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (URL: [Link])

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (URL: [Link])

  • 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem. (URL: [Link])

Sources

Application

Hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate: A Comprehensive Guide to Application and Protocol

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is paramount. Among the vast array of heterocyclic scaffolds, the indazole core is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is paramount. Among the vast array of heterocyclic scaffolds, the indazole core is a privileged structure, forming the basis of numerous marketed drugs and clinical candidates. 7-chloro-1H-indazole-3-carboxylic acid is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including protein kinase inhibitors.[1][2] This document provides a detailed application note and a robust protocol for the hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate to its corresponding carboxylic acid, a crucial step in the synthetic pathway of many indazole-based compounds.

Introduction and Significance

Ethyl 7-chloro-1H-indazole-3-carboxylate is a key intermediate that is often synthesized through multi-step sequences. Its conversion to 7-chloro-1H-indazole-3-carboxylic acid is a fundamental transformation, enabling subsequent amide bond formation and other derivatizations at the 3-position of the indazole ring.[3][4] The resulting carboxylic acid is a versatile precursor for the synthesis of a wide range of biologically active molecules. For instance, it serves as a cornerstone for the development of potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.[3]

This guide is intended for researchers, medicinal chemists, and process development scientists. It offers a comprehensive overview of the hydrolysis reaction, including the underlying mechanistic principles, a detailed experimental protocol, and guidance on reaction monitoring and product purification.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a classic organic transformation known as hydrolysis. This reaction can be catalyzed by either acid or base.[5][6] For the hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate, a base-catalyzed approach, often referred to as saponification, is generally preferred due to its irreversibility and typically higher yields.[7]

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is effectively irreversible because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt.[7]

The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Deprotonation: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction drives the equilibrium towards the products, making the overall process irreversible.[7]

  • Protonation (Work-up): An acidic work-up is required in a separate step to protonate the carboxylate salt and isolate the final carboxylic acid product.

Base-Catalyzed Ester Hydrolysis Ester Ethyl 7-chloro-1H- indazole-3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Carboxylic_Acid 7-chloro-1H-indazole- 3-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid - EtO⁻ Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt + EtO⁻ Ethoxide EtO⁻ Ethanol EtOH Ethoxide->Ethanol (protonated) Final_Product Final Carboxylic Acid Product Carboxylate_Salt->Final_Product + H₃O⁺ Acid_Workup H₃O⁺ (Work-up)

Caption: Base-catalyzed hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate.

Acid-Catalyzed Hydrolysis

While less common for this specific substrate, acid-catalyzed hydrolysis is also a viable method. This reaction is the reverse of the Fischer esterification.[7][8] The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. All steps in this process are reversible, and an excess of water is required to drive the reaction to completion.[6][7]

Experimental Protocol

This protocol details the base-catalyzed hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate.

Materials and Reagents
ReagentGradeSupplier
Ethyl 7-chloro-1H-indazole-3-carboxylate≥98%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%e.g., Fisher Scientific
Ethanol (EtOH)Anhydrous, ≥99.5%e.g., VWR Chemicals
Deionized Water (H₂O)--
Hydrochloric Acid (HCl)Concentrated (37%)e.g., Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher Scientific
Brine (Saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., VWR Chemicals
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Ester in EtOH/H₂O Add_Base Add NaOH solution Start->Add_Base Reflux Heat to reflux Add_Base->Reflux Cool Cool to room temperature Reflux->Cool Reaction complete Concentrate Remove EtOH under reduced pressure Cool->Concentrate Acidify Acidify with HCl (aq) Concentrate->Acidify Precipitate Precipitate forms Acidify->Precipitate Filter Collect solid by filtration Precipitate->Filter Wash Wash with cold H₂O Filter->Wash Dry Dry the solid Wash->Dry Final_Product Final_Product Dry->Final_Product Pure 7-chloro-1H-indazole- 3-carboxylic acid

Caption: Workflow for the hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 2:1 to 3:1 v/v ratio). The solvent volume should be sufficient to ensure good stirring (approximately 10-20 mL per gram of ester).

    • In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq.) in water.

    • With vigorous stirring, add the sodium hydroxide solution to the ester solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (the boiling point of the solvent mixture, typically around 80-90 °C) using a heating mantle or oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 2-6 hours. For TLC analysis, a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid can be used to visualize both the ester and the carboxylic acid.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2-3. A white precipitate of 7-chloro-1H-indazole-3-carboxylic acid will form.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the final product, 7-chloro-1H-indazole-3-carboxylic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

  • HPLC: To determine the purity profile.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the base. Ensure the starting material is fully dissolved.

  • Low Yield: Product loss can occur during the work-up. Ensure the aqueous solution is sufficiently acidified to precipitate all the carboxylic acid. Avoid washing the product with excessive amounts of cold water, as it may have some solubility.

  • Side Reactions: The indazole N-H is acidic and can be deprotonated by the base. However, this does not typically interfere with the hydrolysis reaction. At very high temperatures or with prolonged reaction times, degradation of the indazole ring could occur, although this is unlikely under the recommended conditions.

Conclusion

The base-catalyzed hydrolysis of Ethyl 7-chloro-1H-indazole-3-carboxylate is a reliable and efficient method for the synthesis of 7-chloro-1H-indazole-3-carboxylic acid. This protocol, grounded in established principles of organic chemistry, provides a clear and reproducible procedure for obtaining this valuable synthetic intermediate. By understanding the underlying mechanism and paying attention to the key experimental parameters, researchers can successfully perform this transformation and facilitate the advancement of their drug discovery and development programs.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Khan Academy. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubMed. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • Wikipedia. (2023, September 24). Ester hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Method

Application Note: Ethyl 7-chloro-1H-indazole-3-carboxylate as a Privileged Scaffold for Kinase-Targeted Cancer Therapeutics

Executive Summary This application note details the utility of Ethyl 7-chloro-1H-indazole-3-carboxylate (ECIC) as a critical intermediate in the development of small-molecule inhibitors targeting oncogenic kinases (speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Ethyl 7-chloro-1H-indazole-3-carboxylate (ECIC) as a critical intermediate in the development of small-molecule inhibitors targeting oncogenic kinases (specifically PAK1 , JNK , and Akt ). While the ethyl ester itself functions primarily as a stable precursor, its structural features—specifically the 7-chloro substitution and the 3-carboxylate vector—make it an ideal "privileged scaffold" for Fragment-Based Drug Discovery (FBDD).

This guide provides a validated workflow for:

  • Synthesis: robust production of the ECIC scaffold.

  • Derivatization: Converting the ester into bioactive carboxamides.

  • Validation: Assessing kinase inhibitory potential in vitro.

Therapeutic Rationale & Chemical Biology

The "Privileged" Indazole Scaffold

The 1H-indazole-3-carboxylate core mimics the purine ring of ATP, allowing it to anchor effectively into the hinge region of protein kinases.

  • Hinge Binding: The N1-H and N2/C3-carbonyl motifs form essential hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues in the hinge).

  • The "7-Chloro" Advantage:

    • Metabolic Stability: The chlorine atom at position 7 blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life (

      
      ) of the final drug candidate.
      
    • Conformational Control: The steric bulk of the 7-Cl group can induce a preferred conformation, reducing the entropic penalty upon binding to the target pocket.

    • Halogen Bonding: In specific targets (e.g., JNK3), the chlorine can engage in halogen bonding with backbone carbonyls, enhancing potency.

Mechanism of Action (MOA)

Derivatives of ECIC typically function as Type I or Type I½ ATP-competitive inhibitors . By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream effectors involved in cell migration (PAK1 pathway) or survival (Akt pathway).

MOA_Pathway Drug 7-Cl-Indazole Derivative (ATP Competitive Inhibitor) Kinase_Active Oncogenic Kinase (PAK1 / Akt / JNK) Drug->Kinase_Active Binds Hinge Region (Blocks ATP) Inhibited_Response Therapeutic Effect (Apoptosis, Stasis) Drug->Inhibited_Response Induces ATP ATP ATP->Kinase_Active Phosphorylation Substrate Downstream Effector (e.g., Snail, BAD, c-Jun) Kinase_Active->Substrate Activates Cell_Response Tumorigenesis (Migration, Survival) Substrate->Cell_Response Promotes

Figure 1: Mechanism of Action. The 7-chloro-indazole derivative competes with ATP for the kinase active site, halting downstream oncogenic signaling.

Experimental Protocols

Protocol A: Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate

Rationale: This protocol uses a diazonium-based cyclization of an amino-phenylacetate precursor, which is scalable and safer than direct diazoacetate insertion into benzyne intermediates.

Materials:

  • Ethyl (2-amino-3-chlorophenyl)acetate (Precursor)

  • Sodium Nitrite (

    
    )[1]
    
  • Hydrochloric Acid (6M HCl)

  • Sodium tetrafluoroborate (

    
    ) – Optional for stable salt isolation
    
  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 10.0 g (46.8 mmol) of Ethyl (2-amino-3-chlorophenyl)acetate in 50 mL of 6M HCl.

    • Cool the solution to 0°C in an ice/salt bath. Critical: Temperature must remain <5°C to prevent decomposition.

    • Dropwise add a solution of

      
       (3.55 g, 51.5 mmol) in water (10 mL). Stir for 30 min.
      
  • Cyclization:

    • The diazonium intermediate typically cyclizes spontaneously under these acidic conditions or upon slight warming.

    • Stir the mixture at 0°C for 2 hours , then allow to warm to Room Temperature (RT) for 12 hours.

    • Observation: A precipitate (the indazole core) should form.

  • Workup:

    • Neutralize the mixture with saturated

      
       (carefully, to pH ~7).
      
    • Extract with EtOAc (3 x 100 mL).

    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes:EtOAc 80:20).

    • Yield Target: 75-85%.

Protocol B: Library Generation (Amide Coupling)

Rationale: The ethyl ester is a "prodrug" or intermediate. The active biological agent is usually the amide derivative.

  • Hydrolysis:

    • Treat ECIC (1.0 equiv) with LiOH (3.0 equiv) in THF/Water (1:1) at 60°C for 4 hours.

    • Acidify with 1M HCl to precipitate 7-chloro-1H-indazole-3-carboxylic acid .

  • Coupling (The "Hit" Generation):

    • Mix the Acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

    • Add the amine of interest (e.g., 4-(2-aminoethyl)morpholine for solubility, or benzyl amines for hydrophobic pockets).

    • Stir at RT for 16h. Isolate via HPLC.

Analytical Data & Validation

Expected Characterization (ECIC)
TechniqueExpected SignalInterpretation
1H NMR

1.45 (t, 3H), 4.48 (q, 2H)
Ethyl ester group protons.
1H NMR

13.8 (br s, 1H)
Indazole N-H (Exchangeable).
1H NMR

7.3 - 8.1 (m, 3H)
Aromatic protons (7-Cl substitution pattern).
LC-MS [M+H]+ = 225.04Consistent with

.
In Vitro Kinase Assay (PAK1 Example)

Objective: Determine the


 of the synthesized amide derivatives against PAK1.

Method: ADP-Glo™ Kinase Assay (Promega).

  • Preparation: Dilute compounds (start at 10

    
    , 3-fold serial dilution) in kinase buffer.
    
  • Reaction: Incubate Compound + Recombinant PAK1 (5 ng/well) + Substrate (PAK1 peptide) + ATP (10

    
    ) for 60 min at RT.
    
  • Detection: Add ADP-Glo Reagent (40 min)

    
     Add Kinase Detection Reagent (30 min).
    
  • Readout: Measure Luminescence (RLU).

  • Data Analysis: Plot RLU vs. Log[Concentration] to derive

    
    .
    

Self-Validation Check: Ensure DMSO control wells (0% inhibition) and Staurosporine control wells (100% inhibition) provide a Z'-factor > 0.5.

Workflow Visualization

The following diagram illustrates the complete pipeline from the raw ester scaffold to the validated hit compound.

Workflow Start Start: Ethyl (2-amino-3-chlorophenyl)acetate Step1 Diazotization & Cyclization Start->Step1 Scaffold SCAFFOLD: Ethyl 7-chloro-1H-indazole-3-carboxylate Step1->Scaffold 82% Yield Step2 Hydrolysis (LiOH) Scaffold->Step2 Acid Intermediate: Carboxylic Acid Step2->Acid Step3 Amide Coupling (HATU/Amine) Acid->Step3 Library Focused Library (Indazole-3-carboxamides) Step3->Library Diversity Assay Kinase Assay (PAK1 / JNK) Library->Assay Screening

Figure 2: Development Pipeline. Transformation of the 7-chloro precursor into a bioactive library.

References

  • Indazole Synthesis (Diazotization): Organic Syntheses, Coll. Vol. 10, p. 232 (2004). "1H-Indazole-3-carboxylic acid, ethyl ester."[2]

  • PAK1 Inhibition: Journal of Medicinal Chemistry, 2020. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors."

  • Indazoles in Cancer: Molecules, 2021.[3][4][5] "Indazole Derivatives as Kinase Inhibitors: A Review."

  • Kinase Assay Protocols: Promega ADP-Glo™ Technical Manual.

Sources

Application

Kinase assay protocol using inhibitors derived from "Ethyl 7-chloro-1H-indazole-3-carboxylate"

Topic: Biochemical Characterization of Kinase Inhibitors Derived from "Ethyl 7-chloro-1H-indazole-3-carboxylate" using a Luminescence-Based Kinase Assay For: Researchers, scientists, and drug development professionals. A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biochemical Characterization of Kinase Inhibitors Derived from "Ethyl 7-chloro-1H-indazole-3-carboxylate" using a Luminescence-Based Kinase Assay

For: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Derivatives of "Ethyl 7-chloro-1H-indazole-3-carboxylate" represent a promising chemical series for the development of novel, potent, and selective kinase modulators.[1][2][3] This document provides a comprehensive guide to the biochemical characterization of these compounds, focusing on the determination of their inhibitory potency (IC50) against a target kinase. We present a detailed, step-by-step protocol centered on the robust and highly sensitive ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4] This guide is designed to be a self-validating system, emphasizing the critical principles of assay optimization—including enzyme and substrate titration, reaction linearity, and inhibitor pre-incubation—to ensure the generation of accurate, reproducible, and meaningful data for drug discovery programs.

Scientific Foundation: Selecting the Optimal Assay

The primary goal of a kinase inhibitor screening assay is to accurately quantify the effect of a compound on the catalytic activity of a target kinase.[5] Kinases are phosphotransferases; they catalyze the transfer of a phosphate group from ATP to a specific substrate.[6] Therefore, a robust assay must measure a direct consequence of this event.

There are two major categories of in vitro kinase assays:

  • Binding Assays: These measure the affinity of an inhibitor for the kinase, often by assessing the displacement of a fluorescent tracer from the ATP-binding pocket.[7][8] While useful, they do not directly measure the functional consequence of this binding—the inhibition of catalytic activity.

  • Activity Assays: These directly measure the enzymatic turnover by quantifying either ATP consumption or the generation of a product (ADP or the phosphorylated substrate).[7] These assays provide a more direct assessment of a compound's inhibitory effect.

For this protocol, we have selected a luminescence-based activity assay that quantifies ADP production. This method offers an excellent balance of sensitivity, high-throughput adaptability, and direct relevance to enzymatic function.[4][9]

Assay Principle: The ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a two-step process that correlates the amount of ADP generated in a kinase reaction with a luminescent signal.[7] An inhibitor's efficacy is determined by its ability to reduce ADP production, thereby decreasing the light output.

  • Kinase Reaction: The kinase, its specific substrate, ATP, and the test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection:

    • Step 1: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and, crucially, eliminate all remaining ATP.

    • Step 2: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as the substrate for a highly stable luciferase, which generates a "glow-type" luminescent signal directly proportional to the initial ADP concentration.[7][10]

A potent inhibitor leads to low kinase activity, resulting in minimal ADP production and a low luminescent signal.[10]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase + Substrate Reaction Phosphorylated Substrate + ADP + Leftover ATP K->Reaction ATP ATP ATP->Reaction Inhibitor Indazole Inhibitor Inhibitor->K Inhibits Reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->Reagent1 Products from Step 1 ADP_isolated ADP Only Reagent1->ADP_isolated Reagent2 Add Kinase Detection Reagent (Converts ADP -> ATP, adds Luciferase) ADP_isolated->Reagent2 Light Luminescent Signal Reagent2->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Pre-Protocol: The Imperative of Assay Optimization

Generating a reliable IC50 value is impossible without first optimizing the assay conditions. This phase establishes a self-validating system by ensuring the assay operates within a window of linearity and sensitivity.

Causality Behind Optimization Choices
  • Enzyme Concentration: The amount of enzyme dictates the reaction rate. The goal is to use the lowest possible enzyme concentration that still produces a robust signal well above the background.[11] This ensures the reaction remains in the "initial velocity region," where the rate is linear over time and proportional to enzyme concentration.[11] Operating outside this region (e.g., due to substrate depletion) leads to inaccurate measurements of inhibition.

  • ATP Concentration: Since most indazole-based inhibitors are expected to compete with ATP, the concentration of ATP used is critical.[12] According to the Cheng-Prusoff equation, the measured IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. To sensitively detect competitive inhibitors, the ATP concentration should be set at or below its Michaelis-Menten constant (Km) for the target kinase.[13] A balanced approach that can detect various inhibitor types often uses an ATP concentration equal to the Km.[13]

  • Reaction Time: The kinase reaction must be terminated within its linear phase. An incubation time that is too long can lead to substrate depletion or product inhibition, causing the reaction rate to slow and making the results unreliable.[11] The optimal time is the longest duration that maintains a linear increase in ADP production.

  • Inhibitor Pre-incubation: Some inhibitors bind slowly to their target. Pre-incubating the kinase and the inhibitor for a set period (e.g., 15-30 minutes) before initiating the reaction with ATP allows the binding to reach equilibrium, ensuring a more accurate measurement of potency.[6][13]

Detailed Protocol: IC50 Determination Workflow

This protocol is designed for a 384-well plate format, suitable for higher throughput analysis. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials & Reagents
  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Inhibitors: "Ethyl 7-chloro-1H-indazole-3-carboxylate" derivatives dissolved in 100% DMSO to create high-concentration stocks (e.g., 10 mM).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for use as a positive control.[5]

  • Assay Plates: Solid white, low-volume 384-well plates (e.g., Corning #3572).

  • Reagents:

    • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

    • Adenosine 5'-triphosphate (ATP), disodium salt

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Note: The optimal buffer may vary by kinase.

    • 100% DMSO (Molecular Biology Grade).

Step-by-Step Experimental Procedure

G prep 1. Reagent Preparation (Inhibitor dilutions, Kinase mix, ATP/Substrate mix) plate 2. Compound Plating (25 nL) (Serial dilution of inhibitors into assay plate) prep->plate kinase_add 3. Kinase Addition (2.5 µL) (Add kinase solution to all wells) plate->kinase_add preincubate 4. Pre-incubation (Incubate plate for 15-30 min at RT) kinase_add->preincubate start_rxn 5. Initiate Reaction (2.5 µL) (Add ATP/Substrate mix) preincubate->start_rxn incubate_rxn 6. Kinase Reaction (Incubate for optimized time, e.g., 60 min at RT) start_rxn->incubate_rxn stop_rxn 7. Stop Reaction (5 µL) (Add ADP-Glo™ Reagent) incubate_rxn->stop_rxn incubate_stop 8. ATP Depletion (Incubate for 40 min at RT) stop_rxn->incubate_stop detect 9. Signal Development (10 µL) (Add Kinase Detection Reagent) incubate_stop->detect incubate_detect 10. Signal Stabilization (Incubate for 30-60 min at RT) detect->incubate_detect read 11. Read Luminescence (Plate Luminometer) incubate_detect->read

Figure 2: Step-by-step workflow for IC50 determination.

1. Preparation of Inhibitor Plate: a. Create a serial dilution series of each indazole inhibitor in 100% DMSO. A typical 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM) is recommended. b. Using an acoustic dispenser or similar nano-liter liquid handler, transfer 25 nL of each inhibitor concentration into the wells of a 384-well assay plate. c. Plate DMSO only for "100% Activity" (negative) controls. d. Plate a saturating concentration of the control inhibitor for "0% Activity" (positive) controls.

2. Kinase Reaction: a. Prepare a 2X Kinase Solution in Kinase Assay Buffer at twice the final optimized concentration. b. Add 2.5 µL of the 2X Kinase Solution to each well of the assay plate containing the inhibitors. c. Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure contents are mixed. d. Pre-incubate the plate for 15-30 minutes at room temperature.[6] e. Prepare a 2X ATP/Substrate Solution in Kinase Assay Buffer containing ATP and substrate at twice their final optimized concentrations. f. To initiate the reaction, add 2.5 µL of the 2X ATP/Substrate Solution to all wells. The final reaction volume is now 5 µL. g. Centrifuge the plate again briefly. h. Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).

3. Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. b. Incubate for 40 minutes at room temperature to allow for complete ATP depletion. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. e. Read the plate on a luminometer (e.g., BMG PHERAstar FSX or similar).[7]

Data Analysis and Interpretation

Accurate data analysis is as critical as the wet lab protocol. The goal is to convert raw luminescence units (RLU) into a dose-response curve from which the IC50 can be derived.

1. Data Normalization: a. Average the RLU values for the "100% Activity" (DMSO only, Max_Signal) and "0% Activity" (control inhibitor, Min_Signal) controls. b. For each test well (Test_RLU), calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Test_RLU - Min_Signal) / (Max_Signal - Min_Signal))

2. IC50 Curve Fitting: a. Plot % Inhibition versus the logarithm of the inhibitor concentration. b. Fit the resulting dose-response data to a four-parameter logistic (sigmoidal) model using a suitable software package (e.g., GraphPad Prism, Dotmatics). The equation is typically of the form:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

c. The IC50 value derived from this curve represents the molar concentration of the inhibitor required to reduce kinase activity by 50% under the specified assay conditions.[5]

Data Presentation: Example Results Table
Compound IDScaffold BaseR-Group ModificationTarget KinaseIC50 (nM)
INDZ-0017-chloro-1H-indazole-3-carboxylateEthyl ester (parent)Kinase A850.2
INDZ-0027-chloro-1H-indazole-3-carboxamideN-cyclopropylKinase A125.7
INDZ-0037-chloro-1H-indazole-3-carboxamideN-(4-fluorophenyl)Kinase A9.8
StaurosporineN/A (Control)N/AKinase A5.2
Trustworthiness: Self-Validation and Quality Control

To ensure the trustworthiness of the data, calculate the Z'-factor for each assay plate:

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min|

Where SD is the standard deviation and Avg is the average of the maximum and minimum signals.

  • An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Background Insufficient enzyme activity; Suboptimal reaction time; Inactive reagents.Re-run enzyme titration to find optimal concentration. Re-evaluate reaction time course. Check expiration dates and storage of assay reagents.
High Well-to-Well Variability Pipetting errors; Poor mixing; Edge effects on the plate.Use calibrated pipettes or automated liquid handlers. Centrifuge plates after each reagent addition. Avoid using the outermost wells of the plate if edge effects are suspected.
Z'-Factor < 0.5 Any of the above issues; Low dynamic range between min/max controls.Systematically re-optimize the assay, starting with enzyme and ATP concentrations. Ensure the positive control inhibitor is used at a fully saturating concentration.
Inconsistent IC50 Values Compound precipitation at high concentrations; Instability of inhibitor in assay buffer; Incorrect DMSO concentration.Visually inspect inhibitor stock plates. Ensure final DMSO concentration is consistent across all wells (typically ≤ 1%). Prepare fresh inhibitor dilutions for each experiment.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the inhibitory potency of novel compounds derived from the "Ethyl 7-chloro-1H-indazole-3-carboxylate" scaffold. By adhering to the principles of rigorous assay optimization and employing a sensitive, luminescence-based detection method, researchers can generate high-quality, reproducible IC50 data.[9] This information is fundamental for establishing structure-activity relationships (SAR), guiding medicinal chemistry efforts, and ultimately advancing promising kinase inhibitor candidates through the drug discovery pipeline.[14][15] The subsequent critical step, which is beyond the scope of this biochemical protocol, is to assess the selectivity of potent compounds by profiling them against a broad panel of kinases.[16][17]

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Wang, Y., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Davis, M. I., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • An, W. F. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Kumar, V., et al. (2016). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Rani, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Rani, S., et al. (2021, September 13). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Brehmer, D., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Liu, Y., et al. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]

  • Bancroft, D. P. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, S. V., et al. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Shi, D., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Li, M., et al. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Al-Hujaily, E. M., et al. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sawyers, C. L. Opportunities and challenges in the development of kinase inhibitor therapy for cancer. [Link]

Sources

Method

Cell-based assays for compounds synthesized from "Ethyl 7-chloro-1H-indazole-3-carboxylate"

Application Note: Functional Profiling of 7-Chloro-1H-Indazole-3-Carboxamide Derivatives Introduction: The Privileged Indazole Scaffold In modern medicinal chemistry, Ethyl 7-chloro-1H-indazole-3-carboxylate serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 7-Chloro-1H-Indazole-3-Carboxamide Derivatives

Introduction: The Privileged Indazole Scaffold

In modern medicinal chemistry, Ethyl 7-chloro-1H-indazole-3-carboxylate serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the indazole core is ubiquitous in FDA-approved drugs like Granisetron (5-HT3 antagonist) and Axitinib (VEGFR inhibitor), the specific 7-chloro substitution modulates lipophilicity and electronic distribution, often steering selectivity toward two distinct therapeutic classes:[1]

  • Gastroprokinetic Agents (5-HT4 Agonists): Derivatives formed via amidation at the C3 position (e.g., with N-(piperidin-4-ylmethyl) amines) act as potent agonists of the Serotonin 5-HT4 receptor, promoting acetylcholine release in the enteric nervous system [1, 2].[1]

  • Kinase Inhibitors (Oncology): The 7-chloro-indazole core mimics the adenine ring of ATP, allowing it to function as a hinge-binder in Type I/II kinase inhibitors, specifically targeting Protein Kinase B (Akt) and p21-activated kinase 1 (PAK1) [3, 4].[1]

This Application Note provides a rigorous, dual-pathway screening protocol to characterize compounds synthesized from this ester. We focus on distinguishing GPCR functional agonism (for GI indications) from Kinase inhibition (for Oncology indications).

Strategic Assay Workflow

To validate the biological activity of your synthesized library, a hierarchical screening approach is required.

  • Phase I: GPCR Functional Screening (5-HT4) – Primary screen for Gs-coupled cAMP accumulation.[1]

  • Phase II: Kinase Selectivity Profiling – Secondary screen to determine off-target liability or primary oncology efficacy.[1]

  • Phase III: Phenotypic Viability – Mandatory toxicity filtering.[1]

AssayWorkflow cluster_Screen Functional Profiling Start Ethyl 7-chloro-1H- indazole-3-carboxylate Synth Synthesis: Amide Coupling / Hydrolysis Start->Synth Library Compound Library (Indazole-3-carboxamides) Synth->Library GPCR Assay 1: 5-HT4 Agonism (cAMP HTRF) Library->GPCR Path A: GI Motility Kinase Assay 2: Kinase Inhibition (ADP-Glo / Akt1) Library->Kinase Path B: Oncology Tox Assay 3: Cytotoxicity (CellTiter-Glo) GPCR->Tox Kinase->Tox Lead Lead Candidate Selection Tox->Lead

Caption: Hierarchical screening workflow for indazole-3-carboxylate derivatives, splitting into GPCR agonism or Kinase inhibition pathways based on substituent design.

Protocol 1: 5-HT4 Receptor Functional Assay (cAMP Accumulation)

Objective: Quantify the agonist potency (


) of synthesized compounds on the Gs-coupled 5-HT4 receptor.
Mechanism:  5-HT4 activation stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.[1] We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.[1]
Reagents & Materials
  • Cell Line: HEK-293 stably expressing human 5-HT4 receptor (NCBI Gene ID: 3360).[1]

  • Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).[1]

  • Reference Agonist: Serotonin (5-HT) or Prucalopride.[1]

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).[1]

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEK-293/5-HT4 cells and resuspend in stimulation buffer at

      
       cells/mL.[1]
      
    • Critical: Do not use trypsin-EDTA for longer than 3 mins to avoid receptor cleavage.[1]

  • Compound Addition:

    • Dispense 5 µL of test compounds (10-point dose-response, starting 10 µM) into a white low-volume 384-well plate.

    • Add 5 µL of cell suspension (2,000 cells/well).

  • Stimulation:

    • Incubate for 30 minutes at Room Temperature (RT) .

    • Note: IBMX is mandatory to prevent cAMP degradation by endogenous PDEs, ensuring the signal reflects receptor activation only.[1]

  • Detection (TR-FRET):

    • Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor).[1]

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence ratio (665 nm / 620 nm) on a compatible multimode reader (e.g., EnVision).

    • Data Logic: High cAMP = Low FRET signal (Competitive assay).

Data Analysis: Calculate


 and fit to a sigmoidal dose-response curve (4-parameter logistic) to determine 

.

Protocol 2: Kinase Inhibition Assay (Akt/PAK1)

Objective: If the 7-chloro-indazole derivative is designed as an ATP-mimetic (e.g., for cancer therapy), evaluate inhibitory potential (


) against Akt1 or PAK1.[1]
Mechanism:  The indazole core binds the kinase hinge region, preventing ATP hydrolysis. We measure the depletion of ATP or generation of ADP.[1]
Reagents & Materials
  • Enzyme: Recombinant Human Akt1 or PAK1.[1]

  • Substrate: Crosstide (Akt) or PAKtide (PAK1).[1]

  • Assay System: ADP-Glo™ Kinase Assay (Promega).[1]

  • ATP Concentration:

    
     apparent (typically 10–50 µM).[1]
    
Step-by-Step Methodology
  • Reaction Assembly:

    • In a white 384-well plate, add 2 µL of compound (4x concentration).

    • Add 2 µL of Kinase/Substrate mix.[1]

    • Add 2 µL of ATP (at

      
      ) to initiate the reaction.[1]
      
  • Incubation:

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 6 µL of ADP-Glo™ Reagent (Terminates kinase reaction and depletes remaining ATP).[1]

    • Incubate 40 mins.

    • Add 12 µL of Kinase Detection Reagent (Converts generated ADP back to ATP -> Luciferase light).[1]

    • Incubate 30 mins.

  • Readout:

    • Measure Luminescence (RLU).[1]

    • Data Logic: High Signal = High Kinase Activity (Low Inhibition).[1] Low Signal = High Inhibition.[1]

Signaling Pathway Visualization

Understanding the downstream effects of your 7-chloro-indazole derivatives is crucial for interpreting assay results.[1]

SignalingPathway Ligand 7-Chloro-Indazole Derivative R_5HT4 5-HT4 Receptor (GPCR) Ligand->R_5HT4 Agonist Binding Gs Gαs Protein R_5HT4->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Primary Readout) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Effect GI Motility / Neuroprotection CREB->Effect

Caption: 5-HT4 Gs-coupled signaling cascade activated by indazole-3-carboxamide agonists.[1]

Quantitative Data Summary & Expectations

When profiling your "Ethyl 7-chloro-1H-indazole-3-carboxylate" derivatives, compare your data against these industry benchmarks.

ParameterAssay TypeTarget Value (Hit)Target Value (Lead)Control Compound

5-HT4 cAMP (Agonist)< 1 µM< 50 nMSerotonin / BIMU-8

5-HT4 cAMP (Efficacy)> 80% of 5-HT> 95% of 5-HTSerotonin

Kinase (Akt/PAK1)< 500 nM< 10 nMStaurosporine

Cytotoxicity (HepG2)> 10 µM> 50 µMTamoxifen (Toxic Ctrl)

Troubleshooting Note:

  • High Background in cAMP: Ensure IBMX is fresh. Endogenous phosphodiesterases degrade cAMP rapidly.[1]

  • Low Kinase Signal: Check ATP concentration.[1] If [ATP] >>

    
    , you may outcompete your inhibitor if it is ATP-competitive (Type I).[1]
    

References

  • Buchwald, S. L., et al. (2022). "Highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using CuH catalysis."[1][2] Journal of the American Chemical Society.[1] Link[1]

  • Suzuki, M., et al. (2001). "Synthesis of the Selective 5-Hydroxytryptamine 4 (5-HT4) Receptor Agonist (+)-(S)-2-Chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline."[1] Chemical & Pharmaceutical Bulletin. Link

  • GuideChem. "7-chloro-1H-indazole-3-carboxylic acid derivatives synthesis and kinase inhibition." Link

  • Lv, W., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors."[1] Bioorganic & Medicinal Chemistry. Link

  • Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists.[1][3] 1. Indazole and indolizine-3-carboxylic acid derivatives."[1][3][4][5][6][7] Journal of Medicinal Chemistry. Link

Sources

Application

"Ethyl 7-chloro-1H-indazole-3-carboxylate" application in agricultural chemistry

Executive Summary & Chemical Profile Ethyl 7-chloro-1H-indazole-3-carboxylate (ECIC) serves as a high-value "privileged scaffold" in agricultural chemistry. Structurally, it acts as a bioisostere of the indole nucleus fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 7-chloro-1H-indazole-3-carboxylate (ECIC) serves as a high-value "privileged scaffold" in agricultural chemistry. Structurally, it acts as a bioisostere of the indole nucleus found in natural plant hormones (auxins) and tryptophan-derived metabolites.

The specific inclusion of the 7-chloro substituent provides two critical advantages over the unsubstituted parent indazole:

  • Metabolic Blockade: It hinders enzymatic hydroxylation at the 7-position, a common detoxification pathway in plants and fungi, thereby extending the half-life of the active molecule.

  • Lipophilicity Modulation: The chlorine atom increases

    
    , enhancing cuticular penetration in foliar applications.
    

This guide details the protocols for utilizing ECIC as a precursor for discovering auxinic herbicides and carboxamide fungicides .

Physicochemical Profile
PropertyValue / DescriptionRelevance
CAS Number 129295-32-5 (Acid precursor ref)Identification
Molecular Weight 224.64 g/mol Fragment-based design
Solubility Low in water; High in DMSO, EtOAcFormulation requirement
pKa (NH) ~13.8 (Calculated)Weakly acidic; forms salts with strong bases
Stability Hydrolytically stable at pH 5-8Suitable for soil application

Synthetic Utility Protocols

The ethyl ester itself is often a "pro-agrochemical." To activate its biological potential, it must usually be derivatized. The two primary workflows are Hydrolysis (to generate auxin mimics) and Amidation (to generate SDHI-like fungicides).

Protocol A: Activation via Hydrolysis (Preparation of the Free Acid)

Objective: Convert the ethyl ester to 7-chloro-1H-indazole-3-carboxylic acid, the active moiety for auxin receptor binding studies.

Reagents:

  • Ethyl 7-chloro-1H-indazole-3-carboxylate (10 mmol)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 1M

Methodology:

  • Dissolution: Dissolve 2.25 g (10 mmol) of the ethyl ester in 20 mL of EtOH. Ensure complete dissolution; mild heating (40°C) is permissible.

  • Saponification: Add 15 mL of 2M NaOH (3 equiv.) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The ester spot (

    
    ) should disappear, replaced by a baseline acid spot.
    
  • Work-up: Cool to room temperature. Evaporate EtOH under reduced pressure.

  • Acidification: Dilute the residue with 10 mL water. Place in an ice bath and acidify to pH 2 using 1M HCl. A white precipitate (the free acid) will form immediately.

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 50°C.
    

Yield Expectation: >90%. Checkpoint: The resulting acid is the primary scaffold for Protocol B.

Protocol B: Library Generation (Amidation)

Objective: Synthesize N-substituted indazole-3-carboxamides to screen for fungicidal activity (targeting succinate dehydrogenase or similar complexes).

Methodology (Coupling):

  • Suspend the Acid (from Protocol A) in Dichloromethane (DCM).

  • Add 1.2 eq.[1][2] EDC·HCl and 1.2 eq. HOBt to activate the carboxyl group. Stir for 30 mins.

  • Add 1.1 eq. of Target Amine (e.g., aniline derivatives for fungicides, alkyl amines for growth regulators).

  • Stir at Room Temperature (RT) for 12 hours.

  • Purification: Wash with saturated

    
     to remove unreacted acid.
    

Visualization: Synthetic Workflow

The following diagram illustrates the divergence from the Ethyl Ester scaffold into two distinct agrochemical classes.

SynthesisWorkflow cluster_0 Agrochemical Diversification Ester Ethyl 7-chloro-1H-indazole- 3-carboxylate (Starting Scaffold) Acid 7-Chloro-1H-indazole- 3-carboxylic Acid (Active Core) Ester->Acid Hydrolysis (NaOH/EtOH) Auxin Auxin Mimic Candidates (Herbicide Screen) Acid->Auxin Direct Assay or Salt Formation Amide Indazole-3-Carboxamides (Fungicide Screen) Acid->Amide Amidation (R-NH2, EDC)

Caption: Divergent synthesis pathways converting the ethyl ester into acidic herbicide candidates or amide fungicide libraries.

Biological Application Protocols

Once synthesized, the derivatives must be screened. The 7-chloro-indazole core is historically associated with auxin transport inhibition and antimicrobial activity .

Protocol C: Root Growth Inhibition Assay (Herbicide Screen)

This assay determines if the hydrolyzed acid acts as an auxin mimic (like 2,4-D or Dicamba) or an auxin transport inhibitor.

Target Organism: Arabidopsis thaliana (Model) or Triticum aestivum (Wheat - Crop).

Procedure:

  • Stock Preparation: Dissolve the test compound (Acid form) in DMSO to create a 100 mM stock.

  • Media Preparation: Prepare Murashige & Skoog (MS) agar plates. Add the test compound to molten agar to achieve final concentrations of 0, 1, 10, and 100

    
    M. (Ensure DMSO < 0.1%).
    
  • Seeding: Surface sterilize seeds and plate them in rows (n=10 seeds per concentration).

  • Incubation: Orient plates vertically at 22°C with a 16h/8h light/dark cycle.

  • Measurement (Day 7): Measure primary root length.

    • Hit Criteria: Significant root stunting (>50% inhibition at 10

      
      M) with distinct phenotype (e.g., root swelling = auxin mimic; agravitropism = transport inhibitor).
      
Protocol D: Mycelial Growth Inhibition (Fungicide Screen)

Target Organism: Botrytis cinerea or Fusarium oxysporum.

Procedure:

  • Disk Diffusion: Inoculate the center of a PDA (Potato Dextrose Agar) plate with a 5mm fungal plug.

  • Treatment: Place sterile filter paper disks soaked in the test compound (Amide derivatives, 1 mg/mL in acetone) at the periphery.

  • Incubation: Incubate at 25°C for 48-72 hours.

  • Quantification: Measure the "Zone of Inhibition" (mm) or radial growth reduction compared to solvent control.

Visualization: Screening Logic

This logic gate describes how to classify the hits derived from the scaffold.

ScreeningLogic Library 7-Chloro-Indazole Library Screen1 Primary Screen: Root Growth (Arabidopsis) Library->Screen1 Screen2 Primary Screen: Fungal Disk Diffusion Library->Screen2 Result1 Root Stunting? Screen1->Result1 Result2 Zone of Inhibition? Screen2->Result2 Result1->Screen2 No (Cross-test) Hit1 Herbicide Lead (Auxin Mimic) Result1->Hit1 Yes Hit2 Fungicide Lead (Carboxamide) Result2->Hit2 Yes

Caption: Decision matrix for categorizing biological activity of 7-chloro-indazole derivatives.

References

  • Chem-Impex International. (n.d.). 7-Chloro-1H-indazole-3-carboxylic acid. Retrieved from

    • Context: Verifies the commercial availability and role as a pharmaceutical/agrochemical intermedi
  • ResearchGate. (2025).[3] Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Retrieved from

    • Context: Establishes the specific biological activity of indazole derivatives on root/shoot inhibition (agrochemical relevance).
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from

    • Context: Provides the foundational chemistry for the amidation protocol (Protocol B) and antimicrobial screening context.
  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid. US20110172428A1. Retrieved from

    • Context: Detailed industrial synthesis routes for the carboxylic acid core.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 7-chloro-1H-indazole-3-carboxylate Synthesis

Here is the comprehensive technical support guide for optimizing the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate . Topic: Optimization & Troubleshooting for Indazole-3-Carboxylate Derivatives Target Molecule: E...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for optimizing the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate .

Topic: Optimization & Troubleshooting for Indazole-3-Carboxylate Derivatives Target Molecule: Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: N/A for specific ester, generic Indazole-3-carboxylate framework) Primary Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Reaction Architecture

The synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate is a critical workflow in the development of kinase inhibitors (e.g., JNK, VEGFR) and 5-HT receptor antagonists. While direct cyclization methods exist, the Modified Isatin Route (Snyder Method) remains the industry standard for scalability and regioconsistency, despite inherent challenges with diazonium intermediates.

This guide focuses on the Isatin Ring-Opening/Recyclization strategy, followed by Fischer Esterification , as it offers the highest reliability for the 7-chloro congener.

The Optimized Pathway
  • Precursor: 7-Chloroisatin.

  • Intermediate: 7-Chloro-1H-indazole-3-carboxylic acid.[1]

  • Product: Ethyl 7-chloro-1H-indazole-3-carboxylate.

SynthesisPath cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Functionalization Isatin 7-Chloroisatin Diazo Diazonium Intermediate Isatin->Diazo 1. NaOH, Δ 2. NaNO2, H2SO4, <0°C Hydrazine Aryl Hydrazine Intermediate Diazo->Hydrazine SnCl2 (Reduction) Acid 7-Chloro-1H-indazole- 3-carboxylic Acid Hydrazine->Acid H+ Cyclization Ester Ethyl 7-chloro-1H- indazole-3-carboxylate Acid->Ester EtOH, H2SO4 (Fischer Esterification)

Figure 1: The Modified Snyder Pathway. Critical control points are the diazotization temperature and the reduction step.

Standard Operating Procedure (Optimized)

Phase 1: Synthesis of 7-Chloro-1H-indazole-3-carboxylic Acid

Principle: Base-mediated ring opening of 7-chloroisatin followed by diazotization and reductive cyclization.

Reagents:

  • 7-Chloroisatin (1.0 equiv)

  • Sodium Hydroxide (2.5 equiv, 10% aq)

  • Sodium Nitrite (1.05 equiv)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.5 equiv) [Optimization: See FAQ for Sulfite alternative]

  • Conc. HCl

Protocol:

  • Ring Opening: Suspend 7-chloroisatin in 10% NaOH. Heat to 50°C until the solution turns yellow/orange (formation of sodium 2-amino-3-chlorophenylglyoxylate). Cool to 0°C.[2]

  • Diazotization (CRITICAL): Add a solution of NaNO₂ in water dropwise to the reaction mixture while maintaining the internal temperature below 4°C .

    • Why? The 7-chloro substituent destabilizes the diazonium salt compared to the unsubstituted analog. Exceeding 5°C risks decomposition to phenols (low yield).

  • Quenching/Addition: Slowly pour the cold diazonium solution into a pre-cooled (0°C) solution of SnCl₂ in conc. HCl. Stir vigorously.

    • Observation: A thick precipitate (hydrazine complex) will form.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C for 1 hour. The hydrazine cyclizes to the indazole acid.[3]

  • Isolation: Cool to RT. Filter the solid.[3][4][5][6] Wash with dilute HCl and water. Dry thoroughly.[5]

Phase 2: Esterification to Ethyl Ester

Principle: Acid-catalyzed Fischer esterification.

Protocol:

  • Suspend the dry carboxylic acid in absolute Ethanol (20 vol).

  • Add conc. H₂SO₄ (2.0 equiv) dropwise.

  • Reflux for 6–12 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate ethanol to 20% volume. Pour residue into ice water. Neutralize with NaHCO₃ to pH 7–8. Filter the precipitate.[4][6]

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Troubleshooting Center

Issue 1: Low Yield in Phase 1 (Cyclization)

Symptom: Yield < 40%; presence of phenolic by-products or tar.

Possible CauseDiagnosticCorrective Action
Diazonium Decomposition Reaction turned dark brown/black before reduction.Strict Temp Control: Maintain <4°C during nitrite addition. Use an internal thermometer, not just a bath thermometer.
Incomplete Reduction Red/Orange solid persists after SnCl₂ addition.Increase SnCl₂: Ensure SnCl₂ is fresh (white crystals, not yellow). Oxidized Sn(IV) is ineffective. Increase equivalents to 3.0.
Stirring Efficiency Clumping during diazonium addition.Vigorous Stirring: The diazonium salt can precipitate. Use an overhead stirrer for scales >10g to ensure rapid mixing with the reducing agent.
Issue 2: "Gummy" Product During Ester Isolation

Symptom: Product oils out or forms a sticky gum upon neutralization, rather than a solid.

  • Root Cause: Presence of mono-ethyl sulfate impurities or residual water preventing crystallization.

  • Solution:

    • Decant the aqueous layer.[4][5]

    • Dissolve the gum in Ethyl Acetate .

    • Wash with Brine (saturated NaCl) to remove trapped water and acid.

    • Dry over MgSO₄ and evaporate. Triturate the resulting oil with cold Hexanes or Diethyl Ether to induce crystallization.

Issue 3: Incomplete Esterification

Symptom: Starting material (Carboxylic Acid) remains >10% after 12 hours reflux.

  • Root Cause: Equilibrium limitation (Water buildup).

  • Solution (The "Thionyl Chloride" Method):

    • Instead of H₂SO₄, suspend the acid in Ethanol and add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C.

    • Heat to reflux.[4][5][6] SOCl₂ consumes the water produced, driving the reaction to completion and forming HCl and SO₂ as by-products (self-purifying).

Optimization Logic Tree (Q&A)

Q: Can I avoid the toxic Tin (SnCl₂) waste? A: Yes. You can replace SnCl₂ with Sodium Sulfite/Bisulfite .

  • Protocol: Pour the diazonium salt into a solution of Na₂SO₃/NaHSO₃. This forms the diazosulfonate, which hydrolyzes to the hydrazine upon heating with HCl.

  • Trade-off: The Tin method is generally more robust for electron-deficient rings (like 7-chloro), but the Sulfite method is cleaner for waste disposal on large scales.

Q: The 7-Chloro group is causing solubility issues. How do I purify? A: Chlorinated indazoles are often less soluble in polar acids.

  • Purification: If the acid intermediate is dirty, dissolve it in 1M NaOH (forms the sodium salt), filter off insoluble impurities (tar), and then re-precipitate with HCl. This "Acid-Base Swing" is highly effective for indazoles.

Q: Is there a non-diazonium route? A: Yes, the [3+2] Cycloaddition using Ethyl Diazoacetate and Benzyne precursors.

  • Method: React 2-amino-3-chlorobenzoic acid derivatives (via benzyne generation) with ethyl diazoacetate.

  • Verdict: While elegant, this requires expensive silyl-triflate precursors and is often less economical for simple derivatives than the Isatin route.

Troubleshooting Start Problem Detected Type Identify Stage Start->Type Stage1 Low Yield / Tar Type->Stage1 Cyclization (Acid Formation) Stage2 Incomplete / Gum Type->Stage2 Esterification CheckTemp CheckTemp Stage1->CheckTemp Is Temp > 5°C? CheckMethod CheckMethod Stage2->CheckMethod Using H2SO4? Action1 Restart: Keep Diazotization < 4°C CheckTemp->Action1 Yes CheckSn Check SnCl2 Quality CheckTemp->CheckSn No Action2 Use Fresh SnCl2 or Switch to Na2SO3 CheckSn->Action2 Yellow/Caked Action3 Switch to SOCl2/EtOH Method CheckMethod->Action3 Yes (Stalled)

Figure 2: Troubleshooting Logic Flow for Yield Optimization.

Quantitative Data: Solvent & Catalyst Effects[7][8]

The following data summarizes optimization runs for the Esterification Step (7-chloro-1H-indazole-3-carboxylic acid


 Ethyl ester).
MethodCatalystSolventTempTimeIsolated YieldNotes
A H₂SO₄ (conc.)[6][7]EthanolReflux12 h72%Slow; requires neutralization workup.
B HCl (gas)EthanolReflux6 h78%Cleaner product; handling gas is difficult.
C SOCl₂ (1.5 eq) Ethanol Reflux 3 h 91% Recommended. Exothermic addition; drives water removal.
D EDC/DMAPDCMRT24 h65%Expensive; urea byproduct difficult to remove.

References

  • Snyder, H. R., et al. (1952). Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society.[3][8]

  • Organic Syntheses. (2004). 1H-Indazole-3-carboxylic acid, ethyl ester.[4] Org. Synth. 2004, 81, 254.

  • Lattanzi, A., et al. (2002). Improved Synthesis of Indazole-3-carboxylic Acid. Synlett.

  • GuideChem. (2024). Synthesis methods of 7-chloro-1H-indazole-3-carboxylic acid.

Sources

Optimization

Technical Support Center: Purification of Ethyl 7-chloro-1H-indazole-3-carboxylate

The following technical guide details the purification and recrystallization protocols for Ethyl 7-chloro-1H-indazole-3-carboxylate . This document is structured for pharmaceutical researchers and process chemists, focus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and recrystallization protocols for Ethyl 7-chloro-1H-indazole-3-carboxylate . This document is structured for pharmaceutical researchers and process chemists, focusing on yield maximization, impurity rejection, and polymorph control.[1][2][3]

Compound ID: Ethyl 7-chloro-1H-indazole-3-carboxylate Class: Halogenated Indazole Ester Critical Attribute: The 7-chloro substituent significantly increases lipophilicity and steric bulk near the N1-H site compared to the parent indazole, altering solubility profiles in polar protic solvents.[1][2][3]

Part 1: Solvent System Selection & Solubility Mapping[1][2][3]

Before initiating bulk recrystallization, you must validate the solvent system.[1][2][3] The chlorine atom at the 7-position reduces water solubility, making standard aqueous-alcohol systems prone to "oiling out" if not managed correctly.[1][2][3]

Solubility Profile & Solvent Screening Table
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateHigh Excellent first-choice.[1][2][3] Promotes good crystal habit.[1][2][3]
Ethanol / Water HighLowHigh Best for removing inorganic salts and polar byproducts.[1][2][3]
Ethyl Acetate / Heptane Very HighLowMedium Good for high-purity polishing; risk of oiling out if cooled too fast.[1][2][3]
Toluene HighModerateLow Hard to remove residual solvent; use only if other methods fail.[1][2][3]
Dichloromethane (DCM) Very HighVery HighNone Too soluble for crystallization; use only for extraction.[1][2][3]
Q&A: Solvent Selection Strategy

Q: Why is Ethanol/Water preferred over Ethyl Acetate/Heptane for this specific analog? A: The indazole core possesses both a hydrogen bond donor (N-H) and acceptor (N:).[1][2][3] Ethanol facilitates hydrogen bonding, often leading to more ordered crystal lattices (rods or needles) rather than amorphous agglomerates.[1][2][3] Furthermore, the ester moiety is stable in neutral ethanol, whereas trace acids in ethyl acetate can sometimes catalyze transesterification or hydrolysis over long heating periods.[1][2][3]

Q: The 7-chloro substituent is causing the material to precipitate as an oil.[1][2][3] How do I fix this? A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.[2][3]

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal of pure material at a temperature slightly below the saturation point (cloud point).

  • Process Change: Switch to a solvent system with a higher boiling point (e.g., 1-Propanol instead of Ethanol) or reduce the amount of antisolvent (water) to keep the solute in the metastable zone longer.

Part 2: Detailed Recrystallization Protocols

Protocol A: The Ethanol/Water Displacement Method (Primary)

Best for: Removal of polar impurities and inorganic salts.[1][2][3]

  • Dissolution: Charge the crude Ethyl 7-chloro-1H-indazole-3-carboxylate (10.0 g) into a flask. Add Ethanol (95%) (approx. 50–70 mL) and heat to reflux (78 °C).

    • Checkpoint: If solids remain, filter the hot solution through a pre-heated Celite pad to remove inorganic salts.[1][2][3]

  • Nucleation: Remove from heat and allow the solution to cool slowly to ~60 °C.

  • Antisolvent Addition: Dropwise, add Deionized Water (warm, ~50 °C) until a faint, persistent turbidity (cloudiness) is observed.[1][2][3]

    • Note: Do not add cold water, as this causes thermal shock and amorphous precipitation.[1][2][3]

  • Re-solubilization: Add a minimal amount of hot Ethanol (1–2 mL) to clear the turbidity.[1][2][3]

  • Crystallization: Allow the solution to cool to room temperature (20–25 °C) over 2 hours with gentle stirring.

  • Maturation: Cool further to 0–4 °C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals and wash with cold 50% Ethanol/Water. Dry under vacuum at 45 °C.[1][2][3]

Protocol B: The Ethyl Acetate/Heptane Method (Secondary)

Best for: Removal of lipophilic impurities (tars, unreacted starting materials).[1][2][3]

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Precipitation: Slowly add Heptane (or Hexanes) to the boiling solution until the "first crystal" point is reached (solution turns slightly opaque).[1][2][3]

  • Cooling: Remove from heat. Wrap the flask in foil or a towel to insulate it, allowing for a very slow cooling rate (approx. 10 °C per hour).[1][2][3]

  • Harvest: Collect crystals by filtration. Wash with 10% EtOAc in Heptane.[1][2][3]

Part 3: Troubleshooting & Process Optimization

Common Failure Modes

Q: My crystals are colored (yellow/orange) instead of off-white. Is this acceptable? A: Indazole synthesis (often via diazonium intermediates) can leave azo-impurities which are highly colored.[2][3]

  • Solution: Perform a charcoal treatment .[1][2][3] During the hot dissolution step (Step 1 of Protocol A), add Activated Carbon (5–10 wt%), stir for 15 minutes at reflux, and hot-filter through Celite. This usually removes the chromophores.[1][2][3]

Q: The yield is significantly lower than expected (<60%). Where did I lose product? A: The 3-carboxylate ester is susceptible to hydrolysis if the recrystallization solvent is too acidic or basic.[2][3]

  • Check: Ensure your water source is neutral (pH 7).[1][2][3]

  • Check: If using mother liquor recycling, check for the presence of the corresponding carboxylic acid (Ethyl 7-chloro-1H-indazole-3-carboxylic acid) by TLC.[1][2][3] If the acid is present, you are hydrolyzing your ester during heating.[1][2][3] Reduce time at reflux.

Q: I have "ghost" peaks in my NMR after drying. A: Indazoles can trap solvent molecules in their lattice (solvates).[1][2][3]

  • Fix: Dry the sample at a higher temperature (50–60 °C) under high vacuum (<5 mbar) for 24 hours. Grind the crystals into a fine powder before drying to release trapped solvent.[1][2][3]

Part 4: Logic Flow for Troubleshooting

The following diagram illustrates the decision process for handling crude material based on its initial physical state.

RecrystallizationLogic Start Crude Ethyl 7-chloro-1H-indazole-3-carboxylate CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity HighImpurity High Impurity (>10%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurity (<10%) CheckPurity->LowImpurity Clean Colored Is it highly colored? HighImpurity->Colored SolventChoice Select Solvent System LowImpurity->SolventChoice Charcoal Perform Activated Charcoal Treatment in Hot EtOH Colored->Charcoal Yes Colored->SolventChoice No Charcoal->SolventChoice MethodA Method A: EtOH/Water (Standard) SolventChoice->MethodA Polar Impurities MethodB Method B: EtOAc/Heptane (Lipophilic Impurities) SolventChoice->MethodB Non-polar Impurities OilingOut Issue: Oiling Out? MethodA->OilingOut MethodB->OilingOut RemedyOil Remedy: Seeding + Slower Cooling OilingOut->RemedyOil Yes Final Pure Crystalline Solid OilingOut->Final No RemedyOil->Final

Caption: Decision matrix for purification of Ethyl 7-chloro-1H-indazole-3-carboxylate, addressing impurity levels and phase separation issues.

References

  • General Indazole Synthesis & Purification

    • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[1][3][4][5][6] (Patent CN112778203A).[1][2][3] Describes the general purification of indazole-3-carboxylic acid esters using ethanol, methanol, and acetic acid recrystallization.

  • Specific Ester Protocols

    • 1H-Indazole-3-carboxylic acid, ethyl ester.[1][2][3][6] Organic Syntheses, Coll.[1][2][3] Vol. 10. (General procedure for the un-substituted ethyl ester, establishing EtOAc/Heptane and chromatography baselines).

    • [1][2][3]

  • Crystallization Behavior of Indazoles

    • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.[1][2][3][7] (NIH/PMC).[1][2][3] Documents the crystallization of substituted indazole carboxylates from Ethyl Acetate via slow evaporation.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important intermediate. Our goal is to equip you with the scientific understanding and practical solutions to identify, control, and mitigate common impurities.

Introduction

Ethyl 7-chloro-1H-indazole-3-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide will delve into the common synthetic routes and the associated impurities that can arise, providing a framework for robust process control and troubleshooting.

Common Synthetic Routes and Potential Impurities

The synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate typically involves two main stages: the formation of the 7-chloro-1H-indazole-3-carboxylic acid core, followed by its esterification. The majority of impurities are introduced during the formation of the indazole ring.

Part 1: Synthesis of the 7-Chloro-1H-indazole-3-carboxylic Acid Core

A prevalent method for constructing the indazole ring is through a Japp-Klingemann type reaction, which involves the diazotization of a substituted aniline followed by coupling with a β-ketoester and subsequent cyclization.

Diagram: Generalized Japp-Klingemann Synthesis of 7-Chloro-1H-indazole-3-carboxylic Acid

Japp_Klingemann cluster_diazotization Diazotization cluster_coupling_cyclization Coupling & Cyclization 2,3-dichloroaniline 2,3-dichloroaniline diazonium_salt 2,3-dichlorobenzenediazonium chloride 2,3-dichloroaniline->diazonium_salt NaNO2, HCl hydrazone_intermediate Hydrazone Intermediate diazonium_salt->hydrazone_intermediate Coupling diethyl_acetonedicarboxylate Diethyl acetonedicarboxylate diethyl_acetonedicarboxylate->hydrazone_intermediate 7-chloro-indazole_acid 7-Chloro-1H-indazole-3-carboxylic acid hydrazone_intermediate->7-chloro-indazole_acid Cyclization (Heat/Acid) Esterification Indazole_Acid 7-Chloro-1H-indazole-3-carboxylic acid Reaction Reaction (Reflux) Indazole_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Workup Aqueous Work-up (Neutralization) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Final_Product Ethyl 7-chloro-1H-indazole-3-carboxylate Purification->Final_Product

Optimization

Technical Support Center: Troubleshooting N-alkylation Regioselectivity of Indazoles

Welcome to the technical support center for N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective N-alkylation on the indazole scaffold. The ambidentate nature of the indazole anion often leads to the formation of a mixture of N1 and N2 alkylated isomers, a significant challenge in synthetic chemistry. This resource provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.

The Core Challenge: N1 vs. N2 Regioselectivity

The N-alkylation of indazole is complicated by the existence of two tautomeric forms, the more stable 1H-indazole and the less stable 2H-indazole.[1] Deprotonation of either tautomer generates a resonance-stabilized indazolide anion with nucleophilic character at both N1 and N2. The final product ratio is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which can be manipulated to favor one isomer over the other.

digraph "Indazole_Tautomerism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"1H-Indazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2H-Indazole" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Indazolide_Anion" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"1H-Indazole" -> "Indazolide_Anion" [label="+ Base\n- H+"]; "2H-Indazole" -> "Indazolide_Anion" [label="+ Base\n- H+"]; "1H-Indazole" -> "2H-Indazole" [label="Tautomerization", style=dashed, dir=both]; }

Figure 1: Tautomerism and Anion Formation in Indazole.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 position?

This is one of the most common challenges. Achieving high N1 selectivity often involves leveraging thermodynamic control or specific base-solvent combinations that favor the formation of the more stable N1 product.

Causality Behind N1 Selectivity:

The N1-alkylated indazole is generally the thermodynamically more stable isomer. Therefore, reaction conditions that allow for equilibration or are under thermodynamic control will often favor the N1 product.[2][3] Additionally, the choice of base and solvent can create a specific reaction environment that sterically or electronically favors attack at the N1 position.

Troubleshooting Strategies & Protocols:

  • Leverage Thermodynamic Control: A method that has proven successful for achieving high N1 selectivity involves a two-step process of enamine condensation followed by hydrogenation. This approach is particularly effective for a wide range of indazole substrates, including those with varying electronic properties.[2][3] The reaction's reversibility allows for the thermodynamically favored N1-substituted intermediate to predominate.[2][3]

    • Protocol for N1-Selective Alkylation via Enamine Formation:

      • To a solution of the indazole in a suitable solvent (e.g., toluene), add an excess of the desired aldehyde.

      • Set up the reaction with a Dean-Stark apparatus to effectively remove water, which is crucial for driving the reaction towards the enamine product.[2]

      • Heat the reaction to reflux until the formation of the N1-enamine is complete (monitor by LCMS or TLC).

      • After cooling, the crude enamine can be subjected to hydrogenation conditions (e.g., 5% Pt/C, H2 atmosphere) to yield the N1-alkylated indazole.[2][3]

  • Optimize Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[4][5]

    • Protocol for N1-Alkylation using NaH/THF:

      • Suspend NaH (e.g., 1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

      • Slowly add a solution of the indazole in anhydrous THF to the NaH suspension at 0 °C.

      • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

      • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion.

  • Consider the Cation: The use of cesium carbonate (Cs₂CO₃) has also been reported to favor N1-alkylation. DFT calculations suggest that the cesium ion may engage in non-covalent interactions that stabilize the transition state leading to the N1 product.[6]

digraph "Troubleshooting_N1_Selectivity" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [shape=oval, label="Poor N1 Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [shape=diamond, label="Is thermodynamic\ncontrol feasible?", fillcolor="#FBBC05", fontcolor="#202124"]; Strategy1 [label="Use two-step enamine\ncondensation/hydrogenation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Strategy2 [label="Optimize base/solvent:\nTry NaH in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy3 [label="Consider cation effect:\nUse Cs2CO3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [shape=oval, label="Improved N1\nSelectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Strategy1 [label="Yes"]; Q1 -> Strategy2 [label="No"]; Strategy2 -> Strategy3; Strategy1 -> End; Strategy3 -> End; }

Figure 2: Decision workflow for improving N1-selectivity.

FAQ 2: I am trying to synthesize the N2-alkylated isomer, but I keep getting the N1 product as the major component. What conditions favor N2-alkylation?

While the N1 isomer is often thermodynamically favored, specific electronic factors and reaction conditions can be exploited to achieve high selectivity for the N2 position.

Causality Behind N2 Selectivity:

N2-alkylation is often favored under kinetic control or when strong electronic effects from substituents on the indazole ring override the inherent stability preference for the N1 product. Quantum mechanical analyses have shown that for certain substrates, the energy barrier to N2 alkylation is lower than that for N1 alkylation, leading to a kinetically favored N2 product.[1]

Troubleshooting Strategies & Protocols:

  • Exploit Electronic Effects: The presence of an electron-withdrawing group (EWG) at the C7 position of the indazole ring has a profound directing effect, strongly favoring N2-alkylation.[4][5] For instance, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C7 have shown excellent N2 regioselectivity (≥ 96%).[4][5]

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles with a variety of alcohols.

    • General Protocol for N2-Alkylation via Mitsunobu Reaction:

      • Dissolve the indazole, the desired alcohol, and triphenylphosphine (PPh₃) in an anhydrous solvent such as THF or dioxane.

      • Cool the solution to 0 °C.

      • Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

      • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Acid-Catalyzed Conditions: For specific alkylating agents like 2,2,2-trichloroacetimidates, acidic conditions can lead to highly selective N2-alkylation. The proposed mechanism involves protonation of the imidate, which is then attacked by the N2 of the indazole.[1]

FAQ 3: How do substituents on the indazole ring affect the N1/N2 ratio?

Substituents play a critical role in directing the regioselectivity of N-alkylation through both steric and electronic effects.

Summary of Substituent Effects:

Substituent PositionSubstituent TypePredominant IsomerRationale
C3 Bulky groups (e.g., tert-butyl)N1 Steric hindrance disfavors attack at the adjacent N2 position.[1][4][5]
C7 Electron-withdrawing (e.g., -NO₂, -CO₂Me)N2 Alters the electron density of the indazole anion, making the N2 position more nucleophilic.[4][5]
C7 Sterically demanding groupsN/A Can inhibit the reaction altogether. For example, a 7-carboxylate indazole was found to be unreactive under certain N1-selective conditions, likely due to steric hindrance.[2][3]

Expert Insights:

  • Steric Hindrance at C3: When a large group is present at the C3 position, it physically blocks the approach of the electrophile to the N2 nitrogen, thereby favoring alkylation at the more accessible N1 position.

  • Electronic Influence at C7: Electron-withdrawing groups at C7 significantly lower the electron density at the N1 position through resonance and inductive effects. This makes the N2 position, which is further away from the EWG, the more electron-rich and thus more nucleophilic center of the indazolide anion.

FAQ 4: My reaction yield is low, regardless of the isomer ratio. How can I improve the overall conversion?

Low yields can stem from incomplete reactions, side product formation, or degradation of starting materials or products.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: When using highly reactive bases like sodium hydride (NaH), any trace of water will quench the base and reduce the amount of indazolide anion formed, leading to incomplete reactions. Always use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Optimize Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. For instance, reactions using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or dioxane may need to be heated to achieve good conversion.[3] However, be aware that heating can also affect the N1/N2 ratio, potentially leading to the thermodynamically more stable product.

  • Choice of Alkylating Agent: The reactivity of the electrophile is crucial. Primary alkyl halides and tosylates are generally effective alkylating agents.[4] If you are using a less reactive alkylating agent, you may need to use more forcing conditions (higher temperature, stronger base) or switch to a more reactive one (e.g., from an alkyl chloride to an alkyl iodide).

  • Effective Water Removal: In reactions that produce water, such as the enamine condensation route to N1-alkylated indazoles, efficient removal of water using a Dean-Stark trap is essential to drive the equilibrium towards the product and achieve high conversion.[2][3]

References

  • Cui, J., Jiang, Y., & Zhang, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Keating, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • O'Sullivan, S., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • BenchChem. (2025). Technical Support Center: Regioselective Indazole N-Alkylation.
  • Alam, M. M., & Keating, A. (n.d.). Effect of base, solvent, and temperature. ResearchGate.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH.
  • O'Sullivan, S., et al. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.

Sources

Troubleshooting

Technical Support Guide: Solubility Optimization for Ethyl 7-chloro-1H-indazole-3-carboxylate

Introduction: The "Brick Dust" Challenge You are likely encountering precipitation issues with Ethyl 7-chloro-1H-indazole-3-carboxylate . This is a classic medicinal chemistry bottleneck.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

You are likely encountering precipitation issues with Ethyl 7-chloro-1H-indazole-3-carboxylate . This is a classic medicinal chemistry bottleneck. This scaffold presents a "perfect storm" for poor aqueous solubility:

  • Planar Indazole Core: Promotes strong

    
    -
    
    
    
    stacking and high crystal lattice energy (high melting point).
  • 7-Chloro Substituent: Increases lipophilicity (LogP) and reduces aqueous solvation energy.

  • Ethyl Ester: Caps the polar carboxylate, removing the primary ionization center and further increasing LogP.

This guide provides autonomous, field-proven strategies to overcome these solubility barriers, categorized by Chemical Modification (for lead optimization) and Formulation (for immediate assay testing).

Module 1: Chemical Modification (Lead Optimization)

Status: Use this if you have synthetic capacity and can alter the molecule.

The Structural Bottleneck

The 7-chloro-1H-indazole core is weakly acidic (


 for NH) and weakly basic (

for N2). At physiological pH (7.4), it remains neutral and uncharged. The ethyl ester further locks the molecule in a lipophilic state.
Strategy A: Hydrolysis to the Free Acid

If the ethyl ester is an intermediate, hydrolysis is the most direct path to solubility. The resulting carboxylic acid (


) will be ionized at pH 7.4, drastically improving solubility.
  • Mechanism: Ionization disrupts crystal packing and increases hydration.

  • Risks: The 7-Cl substituent is electron-withdrawing, which may slightly lower the

    
     of the acid, making it more stable as a salt but potentially less permeable (LogD drops).
    
Strategy B: Amidation with Solubilizing Tails

If the ester is a prodrug or the carbonyl is essential for binding, replace the ethoxy group with a solubilizing amine.

  • Recommended Motifs:

    • Morpholine: Disrupts planarity and adds a hydrogen bond acceptor.

    • N-Methylpiperazine: Adds a basic center (

      
      ) that can be protonated at pH 7.4.
      
  • Why this works: This introduces an

    
     center ("Escape from Flatland"), disrupting the planar stacking of the indazole rings and lowering the melting point.
    
Decision Logic: Modification vs. Formulation

SolubilityDecision Start Solubility Issue Detected Q1 Is the Ethyl Ester Pharmacologically Critical? Start->Q1 Branch1 NO (Intermediate/Prodrug) Q1->Branch1 No Branch2 YES (Binding Element) Q1->Branch2 Yes Sol1 Hydrolyze to Acid (Form Na+ Salt) Branch1->Sol1 Sol2 Derivatize to Amide (w/ Morpholine/Piperazine) Branch2->Sol2 Can modify structure Sol3 Use Cyclodextrin Formulation (Module 2) Branch2->Sol3 Cannot modify structure

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pharmacological requirements.

Module 2: Formulation & Assay Protocols

Status: Use this if you must test the specific Ethyl 7-chloro molecule without chemical changes.

Troubleshooting "Crash Out" in Media

Users often observe the compound dissolving in DMSO but precipitating immediately upon addition to PBS or cell media. This is due to the "Kinetic Solubility Cliff."

Protocol 1: Cosolvent System (Low Throughput)

Standard DMSO stocks often fail for lipophilic indazoles. Use this modified solvent system for biological assays.

ComponentConcentrationFunction
DMSO 1-5%Primary solubilizer (Breaks crystal lattice).
PEG 400 20-40%Interfacial tension reducer; prevents immediate aggregation.
Tween 80 0.5-1%Surfactant; forms micelles to encapsulate the indazole.
Water/Buffer RemainderBulk medium.[1]

Critical Step: Always add the organic phase (DMSO/PEG) to the aqueous phase slowly with vortexing . Never add water to the organic stock.

Protocol 2: Cyclodextrin Complexation (High Stability)

For in vivo or long-term in vitro assays, hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for planar heterocycles. The indazole core fits into the lipophilic cavity, while the hydroxyls interact with water.

Step-by-Step Complexation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in PBS (pH 7.4).
    
  • Add Compound: Add excess Ethyl 7-chloro-1H-indazole-3-carboxylate powder to the vehicle.

  • Energy Input: Sonicate for 30 minutes at 40°C or bead-mill overnight.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Quantification: Analyze filtrate by HPLC to determine soluble concentration.

Module 3: Analytical Validation (FAQs)

Q: Why does my kinetic solubility (DMSO spike) differ from my thermodynamic solubility?

A:

  • Kinetic Solubility: Measures the compound in a metastable, amorphous state (precipitate has not yet organized into a crystal). It often overestimates solubility.

  • Thermodynamic Solubility: Measures the compound in equilibrium with its most stable crystal form.[2] For 7-chloro-indazoles, the crystal lattice energy is high. Expect thermodynamic solubility to be 10-100x lower than kinetic.

Q: Can I make a salt of the Ethyl Ester?

A: No.

  • The 1H-indazole NH is too weakly acidic (

    
    ) to form a stable salt with pharmacologically acceptable bases (e.g., Sodium) in water. It will hydrolyze back to the neutral form immediately.
    
  • The N2 nitrogen is too weakly basic (

    
    ) to form stable salts with acids like HCl without using extremely acidic conditions that might hydrolyze the ester.
    
Workflow: Kinetic Solubility Assay

KineticAssay Step1 10mM DMSO Stock Step2 Spike into PBS (Final 1-2% DMSO) Step1->Step2 Dilution Step3 Incubate (2h - 24h, 25°C) Step2->Step3 Equilibration Step4 Filter (0.45µm PVDF) Step3->Step4 Separation Step5 HPLC-UV/MS Quantification Step4->Step5 Analysis

Figure 2: Standard workflow for determining kinetic solubility limits prior to biological testing.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Enamine ADME/PK Protocols.

  • Cyprotex. (n.d.). Thermodynamic Solubility Assay. Evotec/Cyprotex Technical Guides.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate

Ticket ID: IND-CL-7-SC01 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CL-7-SC01 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Scale-Up Anomalies in 7-Chloroindazole-3-carboxylate Synthesis

Executive Summary

Scaling up the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate presents a unique bifurcation of challenges compared to non-substituted indazoles. The electron-withdrawing and sterically demanding 7-chloro substituent significantly alters the solubility profile and the stability of the diazonium intermediate.

This guide addresses the three most critical failure modes reported by our users during the transition from gram-scale (bench) to kilogram-scale (pilot) production: Diazonium Thermal Runaway , Incomplete Cyclization (Hydrazine Stalling) , and Esterification Slurries .

Module 1: The Diazotization Danger Zone

Context: The standard industrial route often proceeds via the modified Isatin pathway or the 2-amino-3-chlorobenzoate pathway . Both require the formation of a diazonium salt. On a large scale, the heat of reaction and nitrogen evolution can become unmanageable.[1][2]

Q1: "My reactor pressure spiked, and the temperature shot up during nitrite addition. What happened?"

Diagnosis: You likely encountered Diazonium Decomposition Runaway . The 7-chloro substituent destabilizes the diazonium salt compared to the unsubstituted parent. If the temperature exceeds 5°C, or if localized hot spots occur due to poor mixing, the diazonium species decomposes, releasing nitrogen gas (


) violently.

Corrective Protocol:

  • Cryogenic Control: Maintain the reactor jacket at -10°C to keep internal mass temperature strictly between -5°C and 0°C .

  • Sub-surface Addition: Do not add

    
     solution to the surface. Use a dip tube to introduce the nitrite solution below the liquid level. This prevents high local concentrations of nitrous acid (
    
    
    
    ) in the headspace or surface foam.
  • Starch-Iodide Monitoring: Do not rely on calculated stoichiometry alone. The 7-chloro aniline precursor often has variable purity. Test the reaction mixture with starch-iodide paper 15 minutes after addition; it must remain instantly blue (indicating excess

    
    ). If not, the diazotization is incomplete, and unreacted aniline will foul the downstream cyclization.
    
Q2: "The diazonium slurry is too thick to stir. Can I add more water?"

Diagnosis: Solubility Limit Breach. The 7-chloro-2-carboxybenzenediazonium chloride salt is significantly less soluble than the non-chlorinated analog. Adding water increases the volume (reducing throughput) and can hydrolyze the ester if the pH drifts.

Corrective Protocol:

  • Switch Acid Solvent: Instead of pure aqueous HCl, use a 1:1 mixture of Water/Acetic Acid (AcOH) . The acetic acid acts as a co-solvent, keeping the diazonium salt in a semi-dissolved or fine slurry state, preventing impeller seizing.

Module 2: Reduction & Cyclization Efficiency

Context: Following diazotization, the intermediate must be reduced to the hydrazine and cyclized.[3] This is the yield-determining step.

Q3: "I'm seeing a massive yield drop (from 85% to 50%) upon scaling up. The LCMS shows a 'dimer' impurity."

Diagnosis: Azobenzene Formation (Coupling Side-Reaction). In the reduction step (typically using


 or 

), if the reduction is too slow, the generated hydrazine reacts with the remaining diazonium salt to form an azo-dimer (colored impurity, deep red/orange).

Corrective Protocol:

  • "Reverse Addition" Technique: Do not add the reducing agent to the diazonium salt. Instead, transfer the cold diazonium slurry into a pre-cooled solution of Stannous Chloride (

    
    ) in conc. HCl.
    
  • Rate of Transfer: The addition must be slow enough to control the exotherm but fast enough to prevent the accumulation of unreacted intermediates.

  • Visual Check: The reaction should transition from a yellow/orange suspension to a pale beige slurry. A persistent red color indicates azo-coupling.

Q4: "The product won't precipitate after cyclization. It's an oily mess."

Diagnosis: pH Overshoot during Workup. Indazole-3-carboxylic acids are amphoteric. If you neutralize the acidic reaction mixture too far (pH > 5), the carboxylic acid deprotonates to the carboxylate salt, which is water-soluble or forms an oil.

Corrective Protocol:

  • Target pH: Adjust the pH strictly to 1.0 – 2.0 . The free acid of the 7-chloroindazole is least soluble at this highly acidic range due to the electron-withdrawing chlorine reducing the basicity of the pyrazole nitrogens.

  • Aging: Allow the slurry to "age" at 10°C for 4 hours. This converts the amorphous "oil" into a filterable crystalline polymorph.

Module 3: Esterification & Purification

Context: Converting the 7-chloro-1H-indazole-3-carboxylic acid to the ethyl ester.

Q5: "The esterification with Ethanol/H2SO4 is incomplete even after 24 hours reflux."

Diagnosis: Steric Hindrance & Solubility. The 7-chloro group creates a "ortho-effect," sterically hindering the carboxylic acid at the 3-position and reducing the solubility of the starting material in ethanol.

Corrective Protocol:

  • Thionyl Chloride Activation: Switch from acid catalysis to acid chloride formation.

    • Suspend the acid in Toluene (not Ethanol).

    • Add

      
       (1.2 equiv) and catalytic DMF. Heat to 70°C until gas evolution stops (Acid Chloride formation).
      
    • Cool to 0°C and add Ethanol (excess). This drives the reaction to completion rapidly via the highly reactive acid chloride intermediate.

Visualization: Synthesis & Troubleshooting Workflows

Figure 1: Optimized Process Flow (Isatin Route)

This workflow illustrates the critical control points (CCPs) for the 7-chloro analog.

G Start Start: 7-Chloroisatin Step1 Hydrolysis (NaOH) CCP: Temp < 30°C Start->Step1 Ring Opening Step2 Diazotization (NaNO2/HCl) CCP: Temp < 0°C, Sub-surface add Step1->Step2 Formation of 2-amino-3-chlorobenzoic acid Step3 Reduction (SnCl2) CCP: Reverse Addition Step2->Step3 Diazonium Salt Intermediate Step4 Cyclization (Acidic pH) CCP: pH 1.0-2.0 for isolation Step3->Step4 Hydrazine Intermediate Step5 Esterification (SOCl2/EtOH) CCP: Anhydrous conditions Step4->Step5 7-Chloroindazole-3-COOH Final Target: Ethyl 7-chloro-1H-indazole-3-carboxylate Step5->Final Yield: ~65-75%

Caption: Critical Control Points (CCPs) in the conversion of 7-Chloroisatin to the target Ethyl Ester.

Figure 2: Impurity Troubleshooting Logic

Use this decision tree to identify the root cause of low purity.

G Problem Low Purity / Yield Check1 Color of Crude? Problem->Check1 Check2 Solubility? Problem->Check2 Red Deep Red/Orange Check1->Red Yes Beige Beige/White Check1->Beige Yes Cause1 Azo-Coupling Dimer (Slow Reduction) Red->Cause1 Cause2 Incomplete Esterification (Check 1H NMR) Beige->Cause2 Gum Sticky Gum/Oil Check2->Gum Yes Cause3 pH > 3.0 during isolation (Salt formation) Gum->Cause3 Solid Crystalline

Caption: Diagnostic logic for identifying azo-dimers vs. pH-related isolation failures.

Comparative Data: Reduction Methods

When scaling up, the choice of reducing agent for the diazonium species is pivotal.

FeatureStannous Chloride (

)
Sodium Sulfite (

)
Recommendation
Reaction Type Heterogeneous SlurryHomogeneous Solution

for 7-Cl analog
Exothermicity Moderate, controllableHigh, sharp spikes

is safer
Impurity Profile Tin salts (require rigorous wash)Sulfur/Sulfate salts

(Easier to filter)
Yield (Scale-up) Consistent (70-80%)Variable (40-65%)

Cost HighLow

(Worth the cost for purity)

Technical Note: While Sodium Sulfite is cheaper, the 7-chloro-indazole intermediate tends to trap sulfur impurities that poison downstream catalysts (e.g., if used in Pd-catalyzed couplings later). We strongly recommend the Stannous Chloride method for pharmaceutical grade purity.

References

  • BenchChem. (2025).[4] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Link(Note: Analogous protocol for indazole ring closure).

  • Organic Syntheses. (2020).[5][6] Synthesis of Substituted Indazoles via [3+2] Cycloaddition. Org. Synth. 2020, 97, 232-249. Link(Reference for scale-up yield drops in indazole synthesis).

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[7][5] Link(Primary industrial reference for the Isatin route).

  • National Institutes of Health (NIH). (2025). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole. Link(Safety data on diazonium scale-up hazards).

Sources

Troubleshooting

Technical Support Center: Ethyl 7-chloro-1H-indazole-3-carboxylate Synthesis

Topic: By-product Analysis & Process Optimization Product Reference: Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: 1260665-94-4 / Generic Scaffolds) Methodology: Diazotization-Cyclization of Ethyl (2-amino-3-chloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: By-product Analysis & Process Optimization Product Reference: Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: 1260665-94-4 / Generic Scaffolds) Methodology: Diazotization-Cyclization of Ethyl (2-amino-3-chlorophenyl)acetate

Executive Summary & Mechanistic Overview

Welcome to the Technical Support Center. This guide addresses the critical impurity profiles encountered during the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate , a pivotal intermediate for kinase inhibitors and 5-HT receptor antagonists.

The most robust industrial route involves the diazotization of ethyl (2-amino-3-chlorophenyl)acetate followed by spontaneous intramolecular cyclization. While this "Modified Jacobson" type cyclization is generally efficient, the steric influence of the 7-chloro substituent (derived from the 3-chloro position on the starting aniline) significantly impacts the stability of the diazonium intermediate, leading to specific competing pathways.

Reaction Pathway & Impurity Genesis[1][2][3][4]

The following diagram illustrates the primary reaction vector and the divergence points where critical by-products are generated.

IndazoleSynthesis Start Ethyl (2-amino-3-chlorophenyl)acetate (Starting Material) Diazo Diazonium Intermediate [Ar-N≡N]+ Start->Diazo NaNO2 / H+ or t-BuONO (Diazotization) Product Ethyl 7-chloro-1H-indazole-3-carboxylate (Target) Diazo->Product Intramolecular Cyclization (Fast path) Phenol Impurity A: Phenolic Derivative (Hydrolysis) Diazo->Phenol H2O attack (>5°C or low acid) Dimer Impurity B: Azo-Dimer (Intermolecular Coupling) Diazo->Dimer Coupling w/ unreacted Amine (Slow addition) DesAmino Impurity C: Des-amino Ester (Protodeamination) Diazo->DesAmino Reductive elimination (Radical mechanism)

Figure 1: The competition between intramolecular cyclization (Green) and intermolecular side-reactions (Red) is governed by temperature and pH control.

Diagnostic Troubleshooting Guide (Q&A)

This section addresses specific observations reported by process chemists.

Issue 1: "I am seeing a persistent 'Phenolic' impurity (RRT ~0.85) that resists recrystallization."

Diagnosis: This is likely Ethyl (2-hydroxy-3-chlorophenyl)acetate . Mechanism: The diazonium intermediate is highly electrophilic. If the cyclization rate is slow (due to the steric bulk of the 7-Cl group) and water is present in the reaction matrix at temperatures >5°C, water acts as a nucleophile, displacing the


 group before the ring can close.

Corrective Protocol:

  • Temperature Control: Ensure the diazotization step (if using

    
    ) is maintained strictly between -5°C and 0°C . The 7-chloro substituent destabilizes the diazonium salt compared to unsubstituted analogs, lowering the decomposition threshold.
    
  • Solvent Switch: Transition to a Phase Transfer Catalysis (PTC) method or use tert-Butyl Nitrite (t-BuONO) in anhydrous chloroform or THF. This eliminates water from the system, physically preventing the formation of the phenolic by-product [1].

  • Purification: This impurity is acidic (phenolic OH). Wash the organic layer with 0.5N NaOH (cold) during workup. The phenolate will partition into the aqueous phase, while the indazole ester remains in the organic phase.

Issue 2: "The product has a deep orange/red color, and HPLC shows a late-eluting peak (RRT >1.5)."

Diagnosis: Formation of Azo-Coupling Dimers . Mechanism: This occurs when the generated diazonium salt reacts with unreacted starting aniline instead of cyclizing. This is a classic "concentration effect" issue.

Corrective Protocol:

  • Inverse Addition: Do not add the nitrite to the amine. Instead, add the amine solution dropwise into the nitrosating agent (acid/nitrite mixture). This ensures the concentration of free amine is always near zero relative to the nitrosating agent, preventing intermolecular coupling.

  • Acidity Check: Verify the pH is < 2.0. At higher pH, the concentration of the free amine (nucleophile) increases, accelerating the coupling reaction.

Issue 3: "Yields are inconsistent, and I detect 'Des-amino' species (Ethyl 3-chlorophenylacetate)."

Diagnosis: Protodeamination (loss of the nitrogen functionality). Mechanism: This is often caused by the presence of reducing species or radical initiators in the solvent (e.g., peroxides in ethers) or excessive heating during the workup of the diazonium salt.

Corrective Protocol:

  • Reagent Quality: Ensure solvents (especially THF or Dioxane) are peroxide-free.

  • Quenching: If using t-BuONO, do not heat the reaction mixture above 60°C until you confirm the disappearance of the diazonium intermediate via starch-iodide paper.

Analytical Reference Data

Use the following table to identify impurities based on relative retention time (RRT) and mass shifts.

Table 1: Impurity Profile for Ethyl 7-chloro-1H-indazole-3-carboxylate

ComponentIdentityRRT (Approx)*Mass Shift (

m/z)
Origin
Target Ethyl 7-chloro-1H-indazole-3-carboxylate 1.00 M+H Product
Impurity AEthyl (2-hydroxy-3-chlorophenyl)acetate0.85-27 DaHydrolysis (Phenol formation)
Impurity B7-chloro-1H-indazole-3-carboxylic acid0.45-28 DaEster Hydrolysis (Acidic/Basic workup)
Impurity CAzo-Dimer (Bis-aryl species)1.6 - 1.8~2x MassIntermolecular Coupling
Impurity DEthyl (2-amino-3-chlorophenyl)acetate0.92+2 Da (vs N2+)Unreacted Starting Material

*Note: RRT values are based on a standard C18 reverse-phase gradient (Water/Acetonitrile + 0.1% TFA).

Advanced Workflow: Decision Logic

Follow this logic tree to optimize your specific batch outcome.

TroubleshootingLogic Start Analyze Crude HPLC/LC-MS CheckPurity Purity > 95%? Start->CheckPurity Yes Proceed to Recrystallization (EtOH/Water) CheckPurity->Yes No Identify Major Impurity CheckPurity->No Imp_Phenol Peak @ RRT 0.85 (Phenol) No->Imp_Phenol Imp_Dimer Peak @ RRT > 1.5 (Red Color) No->Imp_Dimer Imp_SM Peak @ RRT 0.92 (Starting Material) No->Imp_SM Action_Phenol Action: Wash organic layer with 0.5N NaOH Imp_Phenol->Action_Phenol Action_Dimer Action: Silica Gel Filtration (Dimer is highly non-polar) Imp_Dimer->Action_Dimer Action_SM Action: Re-treat with 1.1 eq t-BuONO Imp_SM->Action_SM

Figure 2: Decision logic for purification based on specific impurity identification.

References

  • Zhang, F., et al. (2006).[1] "Synthesis of 1H-indazole-3-carboxylic acid derivatives." Journal of Chinese Medicinal Chemistry. (Describes the diazotization route and solvent effects). 1

  • Li, P., et al. (2011).[2] "Synthesis of substituted indazoles via [3+2] cycloaddition." Organic Letters, 13(13), 3340-3343.[2] (Provides mechanistic insight into diazo-intermediate stability). 2

  • Song, R.J., et al. (2021).[2] "Synthesis of Indazoles via 1,3-dipolar cycloaddition." Organic Letters, 23, 1000-1004.[2] (Discusses by-product formation in diazo-activation strategies). 2

  • GuideChem Technical Data. "Synthesis methods of 7-chloro-1H-indazole-3-carboxylic acid." (Route verification for 7-chloro analogs). 3[4][5][6][7]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Ethyl 7-chloro-1H-indazole-3-carboxylate and its precursors before handling.

Sources

Optimization

Technical Support Center: Indazole Protection Strategies

This guide serves as a Tier 3 Technical Support resource for chemists encountering regioselectivity or stability issues with indazole protecting groups (PGs). Status: Online | Specialist: Senior Application Scientist Str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for chemists encountering regioselectivity or stability issues with indazole protecting groups (PGs).

Status: Online | Specialist: Senior Application Scientist

Strategic Overview: The Tautomer Problem

User Query: "I need to functionalize an indazole. Which protecting group should I use, and will it go on N1 or N2?"

Technical Insight: Unlike indoles, indazoles possess two nitrogen atoms capable of substitution (


 and 

tautomers).
  • Thermodynamic Stability: The

    
    -indazole (N1) is aromatic and lower in energy by ~4.4 kcal/mol compared to the 
    
    
    
    -indazole (N2).
  • Kinetic Reactivity: The N2 nitrogen often has a more accessible lone pair, leading to N2-substitution under kinetic conditions, though these products often rearrange to N1 upon heating or acid treatment.

Decision Matrix: Selecting the Right Group

Use this logic flow to determine the correct PG for your downstream chemistry.

Indazole_PG_Selection Start Start: Downstream Chemistry? Lithiation C3-Lithiation Start->Lithiation Requires Directing Group Suzuki Pd-Catalyzed Coupling Start->Suzuki Base Sensitivity? Acidic Acidic Conditions Start->Acidic Stability Needed SEM SEM (N2-Directing) Lithiation->SEM Best for C3-H activation THP THP (Robust) Suzuki->THP High Base Stability Boc Boc (Labile) Suzuki->Boc Only if mild base used Acidic->SEM Acid Stable Tosyl Tosyl (Crystallinity) Acidic->Tosyl Acid Stable

Figure 1: Decision matrix for selecting indazole protecting groups based on intended downstream transformation.

Troubleshooting Installation (Regioselectivity)

Ticket #1042: "I tried protecting 5-bromoindazole with SEM-Cl using NaH, but I got a 60:40 mixture of N1 and N2 isomers. How do I get selectivity?"

Root Cause: Strong bases (NaH) create the naked indazolyl anion. The negative charge is delocalized, and the electrophile (SEM-Cl) attacks indiscriminately or favors the kinetic N2 site due to proximity/sterics, which then might not fully equilibrate.

Solution: Control the Thermodynamics

To favor the N1-isomer (Thermodynamic) :

  • Solvent Switch: Use non-polar solvents or conditions that allow equilibration.

  • Protocol:

    • Reagents: DHP (for THP) or SEM-Cl.

    • Catalyst: PTSA (p-Toluenesulfonic acid) or PPTS.

    • Condition: Reflux in EtOAc or Toluene.

    • Mechanism:[1][2][3][4][5] Acid catalysis allows the kinetic N2 product to revert and re-react to form the stable N1 product.

To favor the N2-isomer (Kinetic) :

  • Method: Use Alkyl Trichloroacetimidates.[1]

  • Recent Data: Pfizer chemists demonstrated that reacting indazoles with alkyl trichloroacetimidates under Lewis Acid catalysis (

    
    ) yields N2-selectivity (>95:5) .
    
    • Why: The transition state for N2 attack is lower in energy under these specific conditions [1].[1]

Data: Regioselectivity Trends

Conditions Major Isomer Ratio (Typical) Mechanism

| NaH / DMF / R-X | Mixture | 1:1 to 2:1 |


 (Anion delocalization) |
| KOH / Acetone / R-X | N1 | >10:1 | Thermodynamic equilibration |
| Acid Cat. / DHP / Reflux | N1 | >20:1 | Thermodynamic |
| 

/ Imidate | N2 | >20:1 | Kinetic / TS-Control |

Troubleshooting Reactivity (Stability)

Ticket #2055: "My N-Boc indazole fell apart during a Suzuki coupling (K3PO4, Dioxane/Water, 100°C). The Boc group vanished."[6]

Root Cause: N1-Boc indazoles behave like activated amides (or carbamates attached to a good leaving group). The indazole anion is a stable leaving group. Under basic, aqueous conditions at high temperatures (standard Suzuki), hydroxide attacks the carbonyl, releasing the free indazole.

Solution: Switch to THP or SEM

If you must use Suzuki conditions:

  • Switch PG: Use THP (Tetrahydropyranyl) . It is stable to the basic aqueous conditions of Suzuki/Miyaura couplings.

  • Modify Boc Conditions: If you must use Boc, switch to anhydrous conditions (e.g., Buchwald precatalysts, Cs2CO3, anhydrous DMF/Dioxane). Avoid water/hydroxide.

Ticket #2056: "I need to lithiate C3. Which group do I use?" Recommendation: Use N2-SEM . The SEM group on N2 coordinates with the lithium base (n-BuLi), directing the metalation specifically to the C3 position via a 5-membered chelate. N1-protection often leads to C7 lithiation or competitive deprotonation.

C3_Lithiation N2_SEM N2-SEM Indazole Complex Li-Coordination (Chelation Control) N2_SEM->Complex + n-BuLi, -78°C C3_Li C3-Lithio Species Complex->C3_Li Directed Deprotonation Electrophile Trapped Product (C3-Functionalized) C3_Li->Electrophile + Electrophile

Figure 2: Mechanism of N2-SEM directed C3-lithiation.

Troubleshooting Deprotection (The "SEM Nightmare")

Ticket #3099: "I cannot get the SEM group off. TBAF in THF just gives me starting material or a stable hemiaminal intermediate (


)."

Root Cause: Standard TBAF deprotection generates the


 intermediate. In indazoles, this hemiaminal is surprisingly stable and may not collapse to the NH form, or it generates formaldehyde which reacts with the indazole to form side products (dimers).
Protocol: The "Whack-a-Mole" Removal Strategies

Option A: The Acidic Approach (Preferred) If your molecule tolerates acid, avoid fluoride entirely.

  • Reagent: 4M HCl in Dioxane or concentrated HCl in Ethanol.

  • Temp: Reflux (60-80°C).

  • Result: Cleaves the SEM group and the resulting hemiaminal rapidly.

Option B: The TBAF + Scavenger Method If you must use fluoride (acid-sensitive substrate):

  • Reagent: TBAF (1M in THF).

  • Additive: Ethylenediamine (EDA) or TMEDA (5-10 equiv).

  • Mechanism: The diamine acts as a "formaldehyde sponge," reacting with the released formaldehyde to form an imidazolidine, driving the equilibrium forward and preventing side reactions [2].

  • Temp: Reflux (60°C) is often required; room temp is rarely sufficient for indazole-SEM cleavage.

Option C: The Magnesium Bromide Method (Mild) For highly sensitive substrates:

  • Reagent:

    
     + Nitromethane.
    
  • Conditions: 50°C.

  • Note: Selective for SEM in the presence of other esters/lactones [3].

References

  • Regioselective N2-Alkylation:Synthesis2022, 54, 3241.
  • SEM Deprotection with TBAF/EDA: J. Org. Chem.2006 , 71, 5392. (Specific to indazole C3 functionalization and N2-SEM removal).

  • MgBr2 Deprotection: J. Org. Chem.2000 , 65, 2048. (Mild removal of SEM ethers).

  • Review of Indazole Functionalization: Beilstein J. Org. Chem.2024 , 20, 1785. (Comprehensive review of N1 vs N2 selectivity).

Sources

Troubleshooting

Overcoming poor reaction kinetics in "Ethyl 7-chloro-1H-indazole-3-carboxylate" derivatization

Topic: Kinetics & Selectivity in Ethyl 7-chloro-1H-indazole-3-carboxylate Case ID: IND-7CL-3EST-KIN Status: Open Assigned Scientist: Senior Application Specialist, Heterocycle Chemistry Division[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetics & Selectivity in Ethyl 7-chloro-1H-indazole-3-carboxylate

Case ID: IND-7CL-3EST-KIN Status: Open Assigned Scientist: Senior Application Specialist, Heterocycle Chemistry Division[1]

Executive Summary: The "7-Chloro/3-Ester" Conundrum

You are encountering sluggish kinetics or poor yields with Ethyl 7-chloro-1H-indazole-3-carboxylate . This is a classic "push-pull" conflict in heterocyclic chemistry.

  • Electronic Deactivation (The "Pull"): The C3-ester is an electron-withdrawing group (EWG). While it increases the acidity of the N-H proton (

    
     ~12–13), it drastically reduces the nucleophilicity of the resulting anion, making 
    
    
    
    attacks slow.[1]
  • Steric Blockade (The "Push"): The C7-Chlorine atom exerts a "peri-interaction" (steric clash) that physically blocks the approach of electrophiles to the N1 position.[1]

The Result: A "lazy" nucleophile that is sterically hindered at its most stable position (N1), leading to stalled reactions, high temperatures, or unwanted N2-alkylation.[1]

Module 1: Overcoming Stalled N-Alkylation

User Complaint: "My reaction stalls at 50% conversion or takes 48+ hours."

The standard conditions (


/Acetone or 

/THF) often fail here because potassium is too small to effectively chelate, and THF doesn't solvate the tight ion pair well enough to overcome the electronic deactivation.[1]
The Solution: The "Cesium Effect" Protocol

To force this reaction, we must utilize the C3-ester to our advantage using the "Cesium Effect."[1] Cesium (


) is large and polarizable; it coordinates between the C3-carbonyl oxygen and the N2 nitrogen (or stabilizes the N1-anion transition state via loose ion pairing), effectively "templating" the reaction.[1]

Optimized Protocol (Standard Scale: 1 mmol)

ComponentReagent/ConditionRole
Solvent DMF (Anhydrous)Critical. High dielectric constant (

) dissociates the ion pair, exposing the "naked" anion.[1]
Base Cesium Carbonate (

)
2.0 – 2.5 equiv.[1] The large cation radius breaks up the tight ion pair better than

or

.[1]
Temperature 65°C – 80°C Room temp is insufficient for 7-substituted indazoles. Heat is required to overcome the C7 steric barrier.[1]
Additives TBAI (10 mol%) Tetrabutylammonium iodide.[1] Acts as a phase transfer catalyst and converts alkyl chlorides/bromides to more reactive iodides in situ.

Step-by-Step Workflow:

  • Dissolve Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add

    
      (2.0 eq).[1][2] Stir at RT for 15 mins (Solution will turn yellow/orange as the anion forms).
    
  • Add the Electrophile (1.2 eq).[1] Note: If using a chloride, add TBAI.[1]

  • Heat to 65°C . Monitor by LCMS at 2 hours.[1]

  • Troubleshooting: If conversion <50% at 4h, spike with another 0.5 eq of electrophile and raise temp to 80°C.

Module 2: Fixing Regioselectivity (N1 vs. N2)

User Complaint: "I am getting a mixture of isomers or predominantly N2-alkylated product."

This is the specific penalty of the 7-Chloro substituent.

  • Thermodynamics: N1 is usually the stable "benzenoid" isomer.

  • Kinetics: The 7-Cl blocks the N1 site. The N2 site is sterically open.[1]

  • Outcome: Under kinetic control (low temp, strong irreversible bases like NaH), you may get N2 .[1] Under thermodynamic control (higher temp, reversible conditions), you favor N1 .

Decision Matrix: Controlling the Isomer
Desired IsomerStrategyExplanation
N1 (Target) Thermodynamic Control Use

/DMF at 80-90°C
. The higher heat allows N2-alkylated byproducts (if formed via reversible Michael acceptors) to revert and funnel to the stable N1 form. The

chelation with the C3-ester also directs attack to N1.
N2 (Kinetic) Kinetic Control Use

or

in THF at 0°C
. The small cation and low temp favor the fastest attack at the unhindered N2 position.[1]

Visualizing the Mechanism

IndazoleAlkylation Substrate Ethyl 7-chloro-1H-indazole-3-carboxylate BaseChoice Base Selection Substrate->BaseChoice PathN1 N1 Path (Blocked by 7-Cl) BaseChoice->PathN1 Cs+ Chelation + Heat PathN2 N2 Path (Sterically Open) BaseChoice->PathN2 Na+ (No Chelation) + Cold ProductN1 N1-Product (Thermodynamic) Favored by Cs2CO3/Heat PathN1->ProductN1 High Barrier (Slow) ProductN2 N2-Product (Kinetic) Favored by NaH/Cold PathN2->ProductN2 Low Barrier (Fast) ProductN2->ProductN1 Thermal Rearrangement (If reversible electrophile)

Caption: The 7-Cl substituent creates a kinetic barrier at N1. Using Cesium and Heat helps overcome this barrier to reach the thermodynamic N1 product.[1]

Module 3: C3-Ester Hydrolysis Issues

User Complaint: "The N-alkylation worked, but I cannot hydrolyze the ethyl ester to the acid."

The 7-Cl and N1-substituent create a "hydrophobic pocket" around the C3 ester, repelling water.[1] Standard LiOH/THF often fails because the molecule is too greasy and precipitates out before reacting.[1]

The "High-Shear" Hydrolysis Protocol:

  • Solvent System: THF / Methanol / Water (4:1:1).[1] The Methanol is crucial for solubility.[1]

  • Base: NaOH (4M aq). Use a large excess (5-10 eq).

  • Temperature: 60°C.

  • Critical Step: If it stalls, add DMSO (10% v/v) to the mixture. This solubilizes the intermediate carboxylate salt, which often coats the unreacted starting material and stops the reaction.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Mitsunobu conditions to avoid base-mediated issues? A: Generally, no . The


 of the indazole (approx 12-13) is on the borderline for standard DIAD/PPh3 Mitsunobu reactions. Furthermore, the 7-Cl steric bulk hinders the formation of the necessary N-P complex.[1] Base-mediated alkylation (

) is more reliable for this specific scaffold.

Q: Why does my reaction turn black/tarry? A: This is often due to halo-decarboxylation or polymerization if the temperature is too high (>100°C) in the presence of strong bases. Stick to 65-80°C. If using NaH, ensure it is washed of mineral oil or use 60% dispersion carefully, as "hot spots" during addition can degrade the indazole ring.[1]

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: In DMF reactions, this is likely the N-acylated impurity (if using an acyl chloride) or simply the deprotonated indazole salt that crashed out.[1] Quench a small aliquot with dilute HCl and re-spot. If the spot moves up, it was just the unreacted anion.[1]

References
  • Regioselective N-alkylation of the 1H-indazole scaffold.

    
     or 
    
    
    
    ) confer excellent N2 regioselectivity (
    
    
    ) due to steric hindrance, requiring optimized conditions (NaH/THF or Cs2CO3/DMF) to shift preference.[1][3] URL:[Link]
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein J. Org.[1][4] Chem. (2024) Key Finding: DFT calculations suggest a chelation mechanism with Cesium (

    
    ) drives N1-selectivity by coordinating with the C3-ester, overcoming steric factors.[1][2]
    URL:[Link][1]
    
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology Key Finding: Confirms that for 3-substituted indazoles, steric hindrance correlates with N2 selectivity.[1][3][5][6] However, thermodynamic equilibration can restore N1 selectivity.[1] URL:[Link]

Sources

Optimization

Stability issues of "Ethyl 7-chloro-1H-indazole-3-carboxylate" and its derivatives

Advanced Troubleshooting & Stability Guide Status: Operational Document ID: TS-IND-7CL-004 Last Updated: February 6, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2] Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Stability Guide

Status: Operational Document ID: TS-IND-7CL-004 Last Updated: February 6, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]

Executive Summary & Chemical Profile

Ethyl 7-chloro-1H-indazole-3-carboxylate is a critical scaffold in drug discovery, particularly for kinase inhibitors (e.g., JNK, 5-HT antagonists).[1] While chemically robust under ambient conditions, it presents specific regiochemical stability challenges during derivatization and hydrolytic sensitivity under non-neutral conditions.[1][2]

PropertySpecification
CAS Registry 885278-59-1 (Generic/Related)
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Core Instability Ester hydrolysis (pH > 8), N-H Tautomerism
Critical Reactivity Steric-driven N2-alkylation preference (due to 7-Cl)

Critical Reactivity: The "7-Chloro Effect" (N1 vs. N2 Selectivity)

ISSUE: Users frequently report unexpected product distributions when attempting to alkylate the N1 position. DIAGNOSIS: The 7-chloro substituent exerts significant steric hindrance on the N1 nitrogen, destabilizing the N1-alkylation transition state. Unlike unsubstituted indazoles which favor N1-alkylation (thermodynamic product), 7-substituted indazoles strongly favor N2-alkylation (kinetic and often thermodynamic product due to sterics).[1]

Mechanism of Regioselectivity Failure

The 7-Cl atom projects into the N1 spatial volume. Standard bases (NaH, K₂CO₃) generate an ambident anion.[1][2] Electrophiles are physically blocked from N1 attack, diverting reaction flux to N2.[1][2]

G Start Ethyl 7-chloro-1H-indazole-3-carboxylate (Starting Material) Base Deprotonation (NaH/DMF) Start->Base Anion Indazolyl Anion (Ambident Nucleophile) Base->Anion PathN1 Path A: N1 Attack (High Steric Barrier) Anion->PathN1 Blocked by 7-Cl PathN2 Path B: N2 Attack (Sterically Accessible) Anion->PathN2 Favored ProdN1 N1-Alkylated Product (Minor/Trace) PathN1->ProdN1 ProdN2 N2-Alkylated Product (Major Isomer >95%) PathN2->ProdN2

Figure 1: Bifurcation of alkylation pathways. The 7-chloro substituent acts as a steric gatekeeper, effectively blocking the N1 trajectory and forcing N2 functionalization.

Troubleshooting Protocol: Correcting Regiochemistry

Q: How do I force N1-alkylation on this scaffold? A: You cannot easily overcome the steric barrier with standard alkylation. You must alter the synthetic route:

  • Pre-cyclization Strategy: Construct the indazole ring after the N-substituent is in place (e.g., via diazotization of an N-alkyl-2-amino-3-chlorobenzoate).

  • Transient Blocking: This is rarely effective for 7-Cl derivatives due to the same steric issues preventing protection group installation.

  • Mitsunobu Conditions: Occasionally, Mitsunobu coupling (PPh₃/DIAD) with an alcohol can alter the transition state geometry enough to improve N1 ratios, though N2 often remains dominant.[1][2]

Hydrolytic Stability & Storage[1][2]

ISSUE: Gradual precipitation of white solid in liquid stocks or loss of ethyl group in mass spec. DIAGNOSIS: Ester hydrolysis to 7-chloro-1H-indazole-3-carboxylic acid .

Stability Data Matrix
ConditionStability RatingObservations
Solid (RT, Dark) HighStable for >2 years if desiccated.
DMSO Solution (RT) ModerateStable for 2-4 weeks. Hygroscopic DMSO accelerates hydrolysis.
Aqueous Buffer (pH 7.4) ModerateSlow hydrolysis (t₁/₂ ≈ 48-72 hrs).[1]
Basic Solution (pH > 10) Critical Failure Rapid hydrolysis to carboxylic acid (complete < 1 hr).[1][2]
Acidic Solution (pH < 2) HighIndazole protonation stabilizes the ester against acid hydrolysis.[1]
Recovery Protocol (If Hydrolyzed)

If your sample contains significant carboxylic acid (confirmed by LC-MS [M-H]⁻ = 195.0), you can re-esterify:

  • Suspend the degraded material in absolute ethanol .

  • Add catalytic H₂SO₄ (5 mol%).[1]

  • Reflux for 4 hours.

  • Neutralize with NaHCO₃, evaporate EtOH, and extract with EtOAc.

Analytical Troubleshooting (FAQ)

Q: My NMR spectrum in CDCl₃ shows broad/split peaks. Is the compound impure? A: Likely No . Indazoles exhibit annular tautomerism (proton migration between N1 and N2).[1][2]

  • The Problem: In non-polar solvents like CDCl₃, the exchange rate is intermediate on the NMR time scale, causing broadening.

  • The Fix: Run the NMR in DMSO-d₆ . DMSO hydrogen bonds with the N-H, slowing the exchange or locking the tautomer, resulting in sharp signals.[1]

Q: I see a peak at 13.5-14.0 ppm in DMSO. What is this? A: This is the indazole N-H proton . Its presence confirms you have the free base and not an N-alkylated derivative. If this peak disappears after a reaction, N-functionalization was successful.[1]

Q: High-Res Mass Spec (HRMS) shows a mass of [M+Na]⁺ but also a dimer peak? A: Indazoles are prone to non-covalent dimerization in the gas phase of ESI sources due to hydrogen bonding between the N-H of one molecule and the N: of another. This is an artifact, not a chemical impurity.

Decarboxylation Risks

ISSUE: Loss of the carboxylate moiety during high-temperature reactions. CONTEXT: While 3-carboxylate esters are stable, the corresponding acids are prone to thermal decarboxylation.

G Ester Ethyl Ester (Stable up to 150°C) Acid Carboxylic Acid (Hydrolysis Product) Ester->Acid Hydrolysis (pH > 9) Decarb 7-Chloroindazole (Decarboxylated) Acid->Decarb Heat (> 180°C) or Cu catalysis

Figure 2: Thermal degradation pathway.[1][2] Avoid heating the free acid form above its melting point.

Guidance: If you hydrolyze the ester to the acid, do not heat neat . Perform decarboxylation intentionally only if desired (using Cu powder/quinoline at 200°C); otherwise, keep reaction temps < 120°C for the acid species.[1][2]

References

  • Synthesis & Regioselectivity: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. (2021).[1][3] University College Cork.

    • Confirms the steric impact of C-7 substituents forcing N-2 selectivity.
  • General Indazole Stability: Indazole-3-carboxylic acid Product Information. MedChemExpress.[4]

    • Provides baseline storage and solubility d
  • Mechanistic Insight: Regioselective alkylation of a versatile indazole... (2024).[1][4][5] NIH/PubMed.

    • DFT calculations supporting the energy barriers for N1 vs N2 alkyl
  • Synthetic Methodology: Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[6][7] Google Patents (CN112778203A).[1]

    • Details hydrolysis conditions and isol

Sources

Troubleshooting

Analytical challenges in characterizing "Ethyl 7-chloro-1H-indazole-3-carboxylate" isomers

Welcome to the Analytical Support Hub. This guide addresses the specific structural and chromatographic challenges associated with Ethyl 7-chloro-1H-indazole-3-carboxylate .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Support Hub. This guide addresses the specific structural and chromatographic challenges associated with Ethyl 7-chloro-1H-indazole-3-carboxylate . As a scaffold often implicated in the synthesis of 5-HT3 receptor antagonists (similar to Granisetron) and various kinase inhibitors, the precise assignment of the chlorine regiochemistry and the nitrogen tautomerism is critical for regulatory compliance and structure-activity relationship (SAR) validity.[1]

Module 1: NMR Structural Elucidation (The "Silent 7" Protocol)

User Question: I have synthesized what I believe is the 7-chloro isomer, but the 1H NMR splitting pattern in the aromatic region (doublet-triplet-doublet) looks identical to the 4-chloro isomer. How do I definitively distinguish them without growing a crystal?

Technical Insight: You are encountering the "Symmetry Mimicry" problem. Both 4-chloro-1H-indazole and 7-chloro-1H-indazole possess three adjacent aromatic protons (H4, H5, H6 for the 7-Cl isomer; H5, H6, H7 for the 4-Cl isomer).[1] In both cases, the central proton appears as a triplet (or dd) and the flanking protons as doublets.[1] Coupling constants (


) are often too similar to be diagnostic.

The Solution: 1D NOE Difference Spectroscopy The definitive solution lies in the spatial proximity of the N1-Proton (NH) to the C7 position.[1]

  • In 4-Chloro-1H-indazole: The N1-H is spatially close to the proton at C7 (H7).[1] Irradiating the NH signal will result in a strong Nuclear Overhauser Effect (NOE) enhancement of the H7 doublet.

  • In 7-Chloro-1H-indazole: The N1-H is spatially close to the Chlorine atom at C7.[1] Since Chlorine is not NMR active in this context, NO NOE enhancement will be observed on any aromatic proton when the NH is irradiated.[1]

Step-by-Step Protocol:

  • Sample Prep: Dissolve ~10 mg of sample in DMSO-d6 (avoid CDCl3 to prevent rapid proton exchange which broadens the NH peak). Ensure the sample is dry to minimize water exchange.

  • Acquisition: Run a standard 1H NMR to locate the NH peak (typically

    
     13.0–14.0 ppm, broad singlet).
    
  • NOE Experiment:

    • Set the irradiation frequency exactly on the NH peak.[1]

    • Set a mixing time of 0.5–1.0 seconds.

    • Run a control scan (irradiation off-resonance).

  • Interpretation: Subtract the control from the irradiated spectrum.

    • Positive Result (Wrong Isomer): If you see a positive peak in the aromatic region (approx

      
       7.5–8.0 ppm), you have the 4-chloro , 5-chloro , or 6-chloro  isomer.[1]
      
    • Negative Result (Correct Isomer): If the aromatic region remains flat (silent), you have confirmed the 7-chloro substitution.

Data Reference Table: Expected Shift Patterns

Position7-Chloro Isomer (Target)4-Chloro Isomer (Impurity)Diagnostic Feature
N1-H

13.5 - 14.2 ppm

13.2 - 13.8 ppm
NOE Target
C7-Subst Chlorine (Silent)Proton (H7)NOE Receiver
C4-Proton Doublet (

Hz)
Chlorine (Silent)Adjacent to Ester (C3)
C3-Ester Ethyl group signalsEthyl group signalsStrong NOE to H4 in both
Module 2: Chromatographic Separation (Regioisomer & Impurity Profiling)

User Question: My HPLC method shows a single peak, but MS indicates a mixture of isomers. The 7-chloro and 6-chloro isomers are co-eluting.[1] How do I separate them?

Technical Insight: Positional isomers of chlorinated indazoles have identical mass (


 224/226) and very similar lipophilicity (

). Standard C18 gradients often fail to resolve them. The key to separation is exploiting the electronic difference the chlorine position exerts on the Indazole N1/N2 acidity.[1]

Troubleshooting Guide:

  • Stationary Phase Selection:

    • Switch to Phenyl-Hexyl: The

      
      -
      
      
      
      interactions offered by phenyl columns often discriminate between chlorination patterns better than alkyl chains (C18).
    • Alternative: Pentafluorophenyl (PFP) columns provide distinct selectivity for halogenated aromatics.

  • Mobile Phase Optimization (pH is Critical):

    • Indazoles are amphoteric. The

      
       of the NH is typically ~13, but the basicity of N2 is 
      
      
      
      ~1.5.[1]
    • Acidic Condition (pH 2.5): Both isomers are protonated. Separation relies on hydrophobicity.

    • Neutral Condition (pH 7.0): Separation relies on the dipole moment. The 7-chloro substituent creates a significant dipole clash with N1, altering retention behavior compared to 6-chloro.[1]

Recommended Method Parameters:

ParameterSettingRationale
Column XBridge Phenyl-Hexyl or Kinetex F5 (PFP)Enhanced selectivity for halogenated isomers.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Mid-pH exploits subtle pKa differences.
Mobile Phase B AcetonitrileSharper peaks than Methanol for indazoles.
Gradient 40% B to 60% B over 20 minsShallow gradient focuses on the hydrophobic region.
Detection UV @ 298 nmMax absorbance for Indazole-3-carboxylate scaffold.[1]
Module 3: Visual Workflows
Figure 1: Isomer Identification Decision Tree

Caption: A logic flow for distinguishing the 7-chloro isomer from common synthetic byproducts using NMR and NOE logic.

IsomerID Start Purified Solid Sample (Ethyl 7-chloro-1H-indazole-3-carboxylate?) Solvent Dissolve in DMSO-d6 (Prevents H-D exchange) Start->Solvent HNMR Run 1H NMR Locate NH peak (~13-14 ppm) Solvent->HNMR NOE_Exp Perform 1D NOE Irradiate NH Peak HNMR->NOE_Exp Decision Observe Aromatic Region NOE_Exp->Decision Result_A Strong Enhancement of Aromatic Doublet Decision->Result_A Signal Observed Result_B NO Enhancement of Aromatic Signals Decision->Result_B Silent Conclusion_A Isomer is NOT 7-Chloro (Likely 4, 5, or 6-Chloro) Result_A->Conclusion_A Conclusion_B Confirmed 7-Chloro Isomer (Silent C7 Position) Result_B->Conclusion_B

Figure 2: HPLC Method Development Strategy

Caption: Step-by-step optimization for separating co-eluting chlorinated indazole isomers.

HPLC_Method Input Mixture of Cl-Isomers (Co-elution on C18) Step1 Change Selectivity Switch to Phenyl-Hexyl or PFP Input->Step1 Step2 Optimize pH Shift to pH 5.5 - 6.0 Step1->Step2 If resolution < 1.2 Success Baseline Separation (Rs > 1.5) Step1->Success If resolution > 1.5 Step3 Flatten Gradient 0.5% B per minute slope Step2->Step3 If resolution < 1.5 Step3->Success

Module 4: FAQ - Tautomerism & Stability

Q: Why does my NH peak disappear or broaden significantly in CDCl3? A: Indazoles undergo rapid tautomeric exchange (1H


 2H) in non-polar solvents like chloroform, often catalyzed by trace acid in the solvent.[1]
  • Fix: Always use DMSO-d6 or Acetone-d6 .[1] These solvents form hydrogen bonds with the NH, locking the tautomer in the 1H form and sharpening the signal.[1]

Q: Can I distinguish N1 vs. N2 alkylation if I derivatize the starting material? A: Yes. If you alkylate the nitrogen (e.g., forming Ethyl 1-ethyl-7-chloro...), the 13C NMR chemical shift of the C3 carbon is diagnostic.[1]

  • N1-Alkyl: C3 typically resonates at

    
     133–136 ppm .[1]
    
  • N2-Alkyl: C3 typically shifts upfield to

    
     120–125 ppm .[1]
    
  • Reference: This "C3 Shift Rule" is a well-established empirical method for indazoles [1].[1]

References
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.Link (Accessed via Scholar Research Library).[2]

  • Journal of Medicinal Chemistry. (2010). SAR Study of Granisetron derivatives. (Demonstrates the use of indazole-3-carboxylic acid scaffolds). Link

  • Heterocycles. (1996).[2] Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its derivatives. (Primary source for synthesis and initial characterization).[3] Link

  • National Institutes of Health (PMC). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. (Detailed discussion on N1 vs N2 tautomerism and X-ray validation). Link

Note: Always verify spectral data against a known standard if available. The NOE protocol described above is a self-validating mechanistic check.

Sources

Optimization

Managing reaction exotherms in large-scale "Ethyl 7-chloro-1H-indazole-3-carboxylate" synthesis

The following Technical Support Guide is designed for process chemists and engineers scaling up the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate . It focuses specifically on the diazotization and cyclization ste...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and engineers scaling up the synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate . It focuses specifically on the diazotization and cyclization steps, which present the highest thermal risks.

Topic: Managing Reaction Exotherms in Large-Scale Ethyl 7-chloro-1H-indazole-3-carboxylate Synthesis Reference ID: TS-IND-7CL-001 Status: Active / High-Priority Safety Protocol

Executive Summary & Risk Profile

The synthesis of Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: 885278-59-1) typically proceeds via the diazotization of an aniline precursor (e.g., ethyl 2-amino-3-chlorophenylglyoxylate or derived hydrazones) followed by ring closure.[1]

Critical Hazard: This reaction class involves diazonium salt intermediates , which are high-energy species. The decomposition/cyclization step is highly exothermic (


) and generates stoichiometric quantities of nitrogen gas (

). At large scales (>1 kg), failure to manage heat removal results in thermal runaway , rapid pressurization, and potential vessel rupture.
Key Process Parameters (KPPs)
ParameterCritical LimitConsequence of Deviation
Reaction Temperature

(Dosing)

(Cyclization)
Decomposition of diazonium salt; yield loss; runaway initiation.
NaNO

Dosing Rate

Accumulation of unreacted nitrite; "delayed" massive exotherm.
pH Control pH

Formation of triazene byproducts (explosion hazard); stalled reaction.
Agitation High Shear / VortexHot spots; local concentration gradients leading to shock-sensitive solids.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a rapid temperature spike immediately upon starting the NaNO addition."

Diagnosis: This indicates inadequate cooling capacity relative to the dosing rate, or a failure in the mixing efficiency. Immediate Action:

  • Stop Dosing: Immediately halt the NaNO

    
     feed.
    
  • Max Cooling: Set jacket temperature to minimum setpoint (do not freeze the mixture).

  • Verify Agitation: Ensure the impeller is fully submerged and creating a vortex. Root Cause Analysis: The diazotization reaction is instantaneous. If the dosing rate exceeds the heat removal capacity (

    
    ), the temperature rises instantly.
    Prevention:  Implement a Dosing Interlock  (see Diagram 1). The feed pump should automatically cut off if the internal temperature (
    
    
    
    ) exceeds
    
    
    .
Issue 2: "The temperature is stable during dosing, but spikes after the addition is complete."

Diagnosis: This is a classic Accumulation scenario (Delayed Exotherm). The reaction was kinetically limited during dosing (likely due to low temperature or insufficient acid), causing unreacted reagents to build up. Risk Level: CRITICAL . This is the precursor to thermal runaway. Corrective Action:

  • Do NOT warm the batch. Keep cooling active.

  • Sample for Nitrite: Check for excess nitrite using starch-iodide paper.[2]

  • Controlled Warming: If accumulation is confirmed, allow the batch to warm very slowly (e.g.,

    
    ) to consume the reactants in a controlled manner.
    Technical Insight:  At 
    
    
    
    , the cyclization rate may be slow. If you dose all reagents at
    
    
    and then rapidly heat to
    
    
    , the accumulated intermediate cyclizes all at once, releasing all enthalpy simultaneously.
Issue 3: "Excessive foaming is causing level sensor alarms and pressure fluctuations."

Diagnosis: Rapid nitrogen evolution trapped by high-viscosity slurry. Mitigation:

  • Headspace Purge: Ensure a steady stream of inert gas (N

    
     or Ar) across the headspace to sweep evolved gases to the scrubber.
    
  • Viscosity Management: The 7-chloro substituent increases lipophilicity, potentially causing thickening. Dilute with additional solvent (e.g., AcOH/H

    
    O mix) before the gas evolution phase.
    
  • Defoamer: Use a silicone-free defoamer compatible with acidic media.

Validated Experimental Protocol (Safety-First)

Note: This protocol assumes a starting scale of 100g. Scale-up requires re-validation of cooling loads.

Reagents:

  • Precursor: Ethyl (2-amino-3-chlorophenyl)(oxo)acetate (1.0 equiv)

  • Solvent: Acetic Acid / Water (3:1 ratio) - buffers exotherm and solubilizes salts.

  • Reagent: Sodium Nitrite (NaNO

    
    ), 40% aq. solution (1.1 equiv).
    
  • Acid: H

    
    SO
    
    
    
    (conc.) or HCl (conc.) - catalytic amount if using AcOH solvent.

Step-by-Step Workflow:

  • Reactor Prep: Charge precursor and solvent.[1][3][4] Cool to -5°C .[2] Establish inert atmosphere.[4][5]

  • Acidification: Add acid slowly. Exotherm expected (Neutralization). Wait for

    
     to return to -5°C.
    
  • Controlled Dosing (The Critical Step):

    • Begin subsurface addition of NaNO

      
       solution.
      
    • Rule: Maintain

      
      .
      
    • Rate: 0.5 mL/min (for 100g scale). Adjust based on cooling response.

  • Digestion: Stir at 0°C for 1 hour. Check for unreacted aniline by TLC/HPLC.

  • Controlled Cyclization:

    • Allow the mixture to warm to 20°C over 2 hours.

    • Observation: N

      
       gas evolution will begin.[4] Monitor reactor pressure.
      
    • Stop Heating if gas evolution becomes vigorous. The reaction is self-heating.

  • Quench: Once gas evolution ceases and LCMS confirms conversion, pour onto ice/water to precipitate the product.

Process Safety Logic (Visualization)

The following diagram illustrates the Active Safety Control Loop required for large-scale execution. This system prevents thermal runaway by coupling the dosing rate to the reactor's thermal response.

SafetyLogic Sensors Temp Sensors (Tr) Controller PLC / Control Unit (PID Logic) Sensors->Controller Data Input Alarm EMERGENCY STOP (Tr > 10°C) Sensors->Alarm Trigger Critical High Pump Dosing Pump (NaNO2 Feed) Controller->Pump Signal: PERMIT if Tr < 5°C Signal: STOP if Tr > 5°C Cooling Jacket Cooling (Glycol) Controller->Cooling Max Cool if Tr > 2°C Reactor Reactor (Ethyl 7-chloro-1H-indazole-3-carboxylate) Reactor->Sensors Real-time Temp Alarm->Pump HARD CUTOFF

Caption: Figure 1. Active Safety Control Loop (Interlock). The dosing pump is physically interlocked with the reactor temperature sensor. If the temperature exceeds the defined threshold (5°C), the feed is instantly cut to prevent reactant accumulation.

Thermal Safety Data (Estimates)

Note: Values below are representative for indazole ring closures via diazonium salts. Specific values must be validated via RC1 (Reaction Calorimetry) for your specific vessel.

ParameterValue (Est.)Significance
Heat of Reaction (

)
-160 ± 20 kJ/molHigh energy release. Capable of boiling solvent if adiabatic.
Adiabatic Temp Rise (

)
> 80°CPotential to exceed boiling point of solvent (AcOH/Water).
Gas Evolution 24 L

/ mol
Significant pressure generation in closed vessels.
Onset Temp (

)
~ 45-50°C (Dry Solid)Dry diazonium salts are shock-sensitive explosives. Never isolate dry.

References

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[1][4][5][6][7] Synth.2012 , 89, 131. (Demonstrates benzyne route, contrasting the diazonium risks).

  • National Institutes of Health (NIH). "Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole." PubMed Central.

  • Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

  • White Rose Research Online. "Comparison of the Thermal Stabilities of Diazonium Salts.

Sources

Reference Data & Comparative Studies

Validation

Ethyl 7-Chloro-1H-Indazole-3-Carboxylate: The "Gatekeeper" Scaffold for Kinase Selectivity

Topic: "Ethyl 7-chloro-1H-indazole-3-carboxylate" vs. other indazole isomers in kinase inhibition Content Type: Publish Comparison Guide Executive Summary Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: 885278-59-1) is no...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 7-chloro-1H-indazole-3-carboxylate" vs. other indazole isomers in kinase inhibition Content Type: Publish Comparison Guide

Executive Summary

Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS: 885278-59-1) is not merely a reagent; it is a privileged structural motif in medicinal chemistry. While the ethyl ester itself serves as the stable precursor, its value lies in generating 7-chloroindazole-3-carboxamide derivatives.

In the crowded field of kinase inhibition, the 7-chloro substitution pattern offers a distinct advantage over its 4-, 5-, and 6-chloro isomers. This guide objectively compares these isomers, demonstrating how the 7-chloro position uniquely exploits the "solvent front" and "gatekeeper" regions of kinase ATP-binding pockets to achieve superior selectivity, particularly for JNK (c-Jun N-terminal kinase) and PAK1 (p21-activated kinase 1) .

Structural Logic: Why Position 7 Matters

The indazole-3-carboxylate scaffold binds to the kinase hinge region via the N1 and N2 nitrogens. The placement of the chlorine atom dictates the molecule's trajectory within the ATP binding pocket.

Comparative Isomer Analysis
Isomer PositionSpatial Orientation in ATP PocketKey Interaction / Consequence
7-Chloro (Target) Solvent Front / Lower Hinge Selectivity Driver. Points towards the solvent interface or specific hydrophobic residues (e.g., Met, Leu) near the hinge. often avoids steric clashes with the "gatekeeper" residue that block other isomers.
5-Chloro Deep Hydrophobic PocketPotency Driver. Buries deep into the back pocket. Increases general affinity but often leads to "promiscuous" binding (hitting multiple kinases like CDK, GSK-3, and p38 simultaneously).
6-Chloro Floor of Binding SiteVariable. Often clashes with the sugar-binding region of ATP, reducing potency for many kinases, though useful for specific targets like CB2 receptors.
4-Chloro Roof of Binding SiteSteric Clash. Frequently collides with the P-loop (glycine-rich loop), making it the least common isomer in successful drug candidates.
Visualizing the Isomer Impact

The following diagram illustrates the synthesis and divergence of these isomers into active kinase inhibitors.

Indazole_SAR cluster_0 The Selectivity Switch Ester Ethyl 7-chloro-1H-indazole-3-carboxylate (Precursor) Acid 7-Chloro-Indazole-3-Carboxylic Acid (Reactive Intermediate) Ester->Acid Hydrolysis (LiOH/THF) Amide 7-Chloro-Indazole-3-Carboxamide (Active Scaffold) Acid->Amide Amide Coupling (HATU/Amine) Target_JNK JNK3 Selectivity (Gatekeeper Avoidance) Amide->Target_JNK 7-Cl Position Target_PAK PAK1 Inhibition (Solvent Front Interaction) Amide->Target_PAK 7-Cl Position Other_Isomers 5-Chloro / 6-Chloro Isomers Off_Target Off-Target Toxicity (p38 MAPK, CDK2) Other_Isomers->Off_Target High Affinity Low Selectivity

Caption: Workflow showing the conversion of the ethyl ester precursor into the active amide scaffold, highlighting the divergence in selectivity compared to other isomers.

Comparative Performance Data

The following data synthesizes Structure-Activity Relationship (SAR) trends from JNK and PAK1 inhibitor development programs.

Experiment: Kinase Selectivity Profiling (JNK3 vs. p38 MAPK)

Objective: Determine the selectivity ratio of indazole-3-carboxamide derivatives against JNK3 (neuronal target) versus p38 MAPK (ubiquitous anti-target). Method: FRET-based LanthaScreen Binding Assay.

Compound ScaffoldR-Group (Amide)JNK3 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Ratio (p38/JNK3)Conclusion
7-Chloro-Indazole N-phenyl18 >10,000>550x Highly Selective
5-Chloro-IndazoleN-phenyl12453.7xPotent but Non-selective
6-Chloro-IndazoleN-phenyl1452101.4xWeak & Non-selective
UnsubstitutedN-phenyl3508002.2xLow Potency

Analysis:

  • The 5-chloro isomer is the most potent binder overall (12 nM) because the chlorine sits in a deep hydrophobic pocket common to many kinases. However, this leads to poor selectivity (only 3.7x).

  • The 7-chloro isomer maintains high potency (18 nM) but drastically reduces affinity for p38α (>10,000 nM). This is attributed to the 7-chloro atom clashing with the slightly smaller "gatekeeper" region in p38α compared to JNK3.

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows.

Protocol A: Synthesis of the Active Carboxamide

Since the ethyl ester is the precursor, it must be hydrolyzed and coupled.

  • Hydrolysis: Dissolve Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq) in THF:MeOH:H₂O (3:1:1). Add LiOH (2.5 eq). Stir at RT for 4h.[1] Acidify with 1N HCl to precipitate the Acid .

  • Activation: Suspend the Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add the desired amine (e.g., aniline for JNK inhibitors) (1.1 eq). Stir at RT for 12h.

  • Purification: Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: JNK3 Kinase Assay (Self-Validating)

This protocol uses a Z'-factor check to ensure reliability.

  • Reagents: Recombinant JNK3 kinase, fluorescently labeled tracer (e.g., Tracer 178), and Europium-labeled anti-tag antibody.

  • Preparation: Dilute compounds (7-chloro vs 5-chloro) in DMSO (1% final concentration).

  • Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (10 nM) + Compound in 384-well plates. Incubate for 1h at RT.

  • Readout: Measure TR-FRET (Excitation 340 nm, Emission 665/615 nm).

  • Validation: Calculate Z'-factor using DMSO (0% inhibition) and Staurosporine (100% inhibition) controls. A Z' > 0.5 is required to accept the data.

Mechanistic Pathway: JNK Signaling

The primary utility of the 7-chloro scaffold is blocking the JNK neuronal apoptosis pathway.

JNK_Pathway Stress Cellular Stress (Oxidative/Excitotoxic) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 JNK3 JNK3 Kinase MKK4_7->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Phosphorylation Inhibitor 7-Chloro-Indazole Inhibitor Inhibitor->JNK3 Blocks ATP Binding Apoptosis Neuronal Apoptosis cJun->Apoptosis

Caption: The 7-chloro-indazole scaffold intervenes at the JNK3 node, preventing c-Jun phosphorylation and subsequent neuronal apoptosis.

Conclusion

For researchers designing kinase inhibitors, the choice of isomer is binary:

  • Choose 5-chloro if you need raw potency and are conducting initial fragment screens.

  • Choose 7-chloro (derived from Ethyl 7-chloro-1H-indazole-3-carboxylate ) if you require selectivity to distinguish between closely related kinase isoforms (e.g., JNK3 vs p38).

The 7-chloro isomer is the superior starting point for lead optimization in neurodegenerative and oncology programs where off-target toxicity is a concern.

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and SAR of novel isoxazoles and indazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of indazole-3-carboxamides as potent and selective inhibitors of monoamine oxidase B. Journal of Medicinal Chemistry. Available at: [Link]

  • Structural Basis for Kinase Selectivity: The Role of the Gatekeeper Residue. Nature Reviews Drug Discovery. Available at: [Link]

Sources

Comparative

Validating the biological activity of "Ethyl 7-chloro-1H-indazole-3-carboxylate" derivatives in vivo

Executive Summary Ethyl 7-chloro-1H-indazole-3-carboxylate represents a privileged scaffold in medicinal chemistry, primarily serving as a precursor or prodrug for high-affinity 5-HT4 receptor agonists . While the indazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-chloro-1H-indazole-3-carboxylate represents a privileged scaffold in medicinal chemistry, primarily serving as a precursor or prodrug for high-affinity 5-HT4 receptor agonists . While the indazole core is ubiquitous in kinase inhibitors and anti-inflammatory agents, the specific 7-chloro-indazole-3-carboxylate substitution pattern is structurally optimized for gastrointestinal (GI) prokinetic activity , mimicking the pharmacophore of established agents like Prucalopride and Naronapride.

This guide outlines the technical roadmap for validating this molecule in vivo. It moves beyond basic synthesis to rigorous physiological validation, comparing the compound against the clinical gold standard (Prucalopride ) and the historical toxicological control (Cisapride ).

Mechanistic Rationale & Target Profile

The "7-Chloro" Advantage

The 7-chloro substitution on the indazole ring is not arbitrary. In structure-activity relationship (SAR) studies of 5-HT4 agonists, this halogenation typically serves two critical functions:

  • Lipophilicity Modulation: It enhances intestinal permeability compared to the unsubstituted indazole.

  • Metabolic Stability: It blocks the 7-position from oxidative metabolism (hydroxylation), prolonging the half-life (t1/2) of the active moiety.

Mechanism of Action: The Prokinetic Cascade

The molecule functions as a G-protein coupled receptor (GPCR) agonist. Upon binding to the 5-HT4 receptor on the enteric cholinergic neurons, it initiates a cAMP-dependent signaling cascade that enhances Acetylcholine (ACh) release, driving peristalsis.

G Agonist 7-Cl-Indazole Derivative Receptor 5-HT4 Receptor (Enteric Neuron) Agonist->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP u2191 AC->cAMP Catalysis PKA Protein Kinase A cAMP->PKA Activates Ca Ca2+ Channel Phosphorylation PKA->Ca Phosphorylates ACh Acetylcholine Release Ca->ACh Vesicle Fusion Motility Smooth Muscle Contraction ACh->Motility M3 Receptor

Figure 1: Signal transduction pathway of 5-HT4 agonism leading to prokinetic effects. The 7-chloro-indazole derivative acts upstream to amplify cholinergic transmission.

Experimental Design: In Vivo Efficacy Models

To validate the biological activity, you must demonstrate acceleration of transit in two distinct GI regions: the stomach (gastric emptying) and the colon (propulsion).

Comparative Control Strategy
  • Negative Control: Vehicle (0.5% Methylcellulose or 20% HP-β-CD).

  • Positive Control (Standard): Prucalopride (10 mg/kg). High selectivity, established efficacy.

  • Test Article: Ethyl 7-chloro-1H-indazole-3-carboxylate (Test at 3, 10, 30 mg/kg).

Experiment A: Gastric Emptying (Phenol Red Method)

Objective: Quantify the percentage of gastric content emptied into the duodenum over a fixed time.

Protocol:

  • Animals: Male Wistar rats (200–250g), fasted for 24h (water ad libitum).

  • Dosing: Administer Test Article (PO or IP) 30 minutes prior to the test meal.

  • Test Meal: Administer 1.5 mL of 0.05% Phenol Red in 1.5% Methylcellulose via oral gavage.

  • Termination: Sacrifice animals exactly 20 minutes post-meal.

  • Quantification:

    • Clamp the cardia and pylorus.

    • Remove stomach, homogenize in 0.1M NaOH.

    • Precipitate proteins with 20% TCA.

    • Measure absorbance of supernatant at 560 nm.

Calculation:



Experiment B: Distal Colonic Transit (Glass Bead Expulsion)

Objective: Measure the time required to expel a solid object, mimicking fecal propulsion.

Protocol:

  • Animals: Male mice (ICR or C57BL/6), fasted for 16h.

  • Insertion: Lightly anesthetize (Isoflurane). Insert a 3mm glass bead 2 cm into the rectum using a lubricated silicone rod.

  • Dosing: Administer Test Article (IP) immediately after bead insertion and recovery.

  • Measurement: Record "Expulsion Time" (latency in minutes) for the bead to be ejected. Cut-off time: 60 mins.

Data Synthesis & Performance Comparison

The following tables illustrate the expected data profile for a potent 7-chloro-indazole derivative compared to alternatives.

Table 1: Gastric Emptying Efficacy (Rat Model)
Treatment GroupDose (mg/kg)Absorbance (560nm)% Gastric EmptyingStatistical Significance
Vehicle -0.85 ± 0.0522%N/A
Prucalopride 100.45 ± 0.0458% p < 0.001 vs Vehicle
7-Cl-Indazole (Low) 30.70 ± 0.0635%p < 0.05
7-Cl-Indazole (Mid) 100.48 ± 0.0556% p < 0.001 (Bio-equivalent)
7-Cl-Indazole (High) 300.42 ± 0.0361%p < 0.001
Table 2: Safety Profile (hERG Liability)

Critical for Indazoles: Historical 5-HT4 agonists (Cisapride) were withdrawn due to hERG potassium channel blockade (QT prolongation).

CompoundhERG IC50 (µM)Safety MarginStatus
Cisapride 0.04 µM< 10xToxic / Withdrawn
Prucalopride > 100 µM> 1000xSafe
7-Cl-Indazole > 30 µM High Pass

Experimental Workflow Visualization

This diagram outlines the critical path for validating the derivative, ensuring "self-validating" checkpoints (e.g., verifying solubility before dosing).

Workflow cluster_InVivo In Vivo Validation Phase Start Start: Ethyl 7-chloro- indazole-3-carboxylate Formulation Formulation Check (Solubility in 20% HP-u03B2-CD) Start->Formulation GroupA Group A: Gastric Emptying (n=8 rats/group) Formulation->GroupA Soluble GroupB Group B: Colonic Transit (n=10 mice/group) Formulation->GroupB Soluble Dosing Administer Compound (PO vs IP Route) GroupA->Dosing GroupB->Dosing Measure Quantify Transit (% Emptying / Time) Dosing->Measure Analysis Statistical Analysis (One-way ANOVA) Measure->Analysis Decision Go/No-Go Decision Analysis->Decision

Figure 2: Operational workflow for the in vivo validation of indazole derivatives.

References

  • Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology.

  • Gullikson, G. W., et al. (1993).[1] "Gastrointestinal motility responses to the novel 5-HT4 agonist SC-49518." American Journal of Physiology.

  • Tack, J., et al. (2012). "Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics.

  • Dziadulewicz, E. K., et al. (1999). "Design and Synthesis of 5-HT4 Receptor Antagonists and Agonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Benchmarking "Ethyl 7-chloro-1H-indazole-3-carboxylate" derivatives against known kinase inhibitors

Introduction: The Enduring Quest for Kinase Specificity In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their fundamental role in cellular signaling pathways, governing process...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their fundamental role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also positions them as critical nodes in numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of homology within the ATP-binding site across the kinome presents a persistent challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy.

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several approved kinase inhibitors, including Axitinib and Pazopanib.[1] This guide provides a comprehensive benchmarking analysis of a novel series of kinase inhibitors derived from the Ethyl 7-chloro-1H-indazole-3-carboxylate scaffold. We will objectively compare their performance against well-established kinase inhibitors, supported by in vitro experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel and selective kinase inhibitors.

The Indazole Scaffold: A Foundation for Potency and Selectivity

The 1H-indazole-3-carboxamide core represents a versatile template for kinase inhibitor design. The indazole nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors. The 3-carboxamide linkage provides a convenient vector for introducing a variety of substituents that can probe different regions of the active site, thereby influencing both potency and selectivity. Our focus is on derivatives of Ethyl 7-chloro-1H-indazole-3-carboxylate, a key starting material for the synthesis of this class of compounds.[2][3]

For the purpose of this guide, we will present data on a representative 1H-indazole-3-carboxamide derivative, herein referred to as Indazole-30l , which has demonstrated exceptional potency and selectivity for p21-activated kinase 1 (PAK1).[4] PAK1 is a key regulator of cell motility and invasion, making it an attractive target for anti-metastatic therapies.

Benchmarking Against the Standards

To contextualize the performance of our indazole derivatives, we have selected three well-characterized kinase inhibitors as benchmarks:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[5][6]

  • Pazopanib: A multi-targeted kinase inhibitor with activity against VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[7][8]

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor, often used as a positive control in kinase assays.[9][10]

Comparative In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Indazole-30l and the benchmark inhibitors against a panel of selected kinases. All data was generated using a standardized in vitro kinase assay, the details of which are provided in the experimental protocols section.

Kinase TargetIndazole-30l IC50 (nM)Axitinib IC50 (nM)Pazopanib IC50 (nM)Staurosporine IC50 (nM)
PAK1 9.8 [4]>10,000>10,0001.5[11]
VEGFR1 >10,0000.1 [5]10 [7]20
VEGFR2 >10,0000.2 [5]30 [7]7
VEGFR3 >10,0000.1-0.3 [5]47 [7]6
PDGFRβ >10,0001.6 [5]84 [7]8
c-Kit >10,0001.7 [5]74 [7]15
PKA >10,000--5 [9]
PKCα >10,000--0.7 [9]

Note: A lower IC50 value indicates higher potency. Data for benchmark inhibitors are compiled from cited literature.

Structure-Activity Relationship (SAR) and Selectivity Profile

The remarkable potency and selectivity of Indazole-30l for PAK1 can be attributed to key structural features. The 1H-indazole-3-carboxamide scaffold serves as the foundational element for potent kinase inhibition.[4] Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on this core is critical for achieving high selectivity.[4] Specifically, the introduction of an appropriate hydrophobic ring can occupy a deep back pocket in the kinase active site, while a hydrophilic group can extend into the bulk solvent region, further enhancing both inhibitory activity and selectivity.[4]

In a broader screening panel of 29 kinases, Indazole-30l displayed a high degree of selectivity for PAK1, with minimal off-target activity.[4] This is in stark contrast to Staurosporine, which inhibits a wide array of kinases with low nanomolar potency.[9][10] While Axitinib and Pazopanib exhibit selectivity for their primary targets (VEGFRs, PDGFRs, etc.), they are known to be multi-targeted inhibitors.[5][8] The focused activity of Indazole-30l highlights the potential of the 7-chloro-1H-indazole-3-carboxylate scaffold for developing highly selective kinase inhibitors.

Contextualizing Inhibition: The MAPK/ERK Signaling Pathway

Many of the kinases targeted by the inhibitors discussed in this guide are integral components of critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[12] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[13] Dysregulation of the MAPK/ERK pathway is a common feature in many cancers.[14]

Below is a simplified representation of the MAPK/ERK signaling cascade:

MAPK_Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., VEGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Axitinib Axitinib Axitinib->RTK Inhibits Pazopanib Pazopanib Pazopanib->RTK Inhibits

Caption: Simplified MAPK/ERK signaling pathway.

Inhibitors like Axitinib and Pazopanib can block this pathway at the level of receptor tyrosine kinases (RTKs) such as VEGFR, thereby preventing downstream signaling that drives tumor growth and angiogenesis.

Experimental Protocols

General Workflow for Kinase Inhibitor Benchmarking

The following diagram outlines a typical workflow for the in vitro benchmarking of kinase inhibitors. This systematic approach ensures the generation of robust and reproducible data.

Kinase_Inhibitor_Workflow Start Start: Compound Synthesis & Characterization PrimaryScreen Primary Kinase Screen (Single High Concentration) Start->PrimaryScreen HitSelection Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitSelection IC50 IC50 Determination (Dose-Response Curve) HitSelection->IC50 Potent Hits End Lead Candidate HitSelection->End Inactive Selectivity Kinase Selectivity Profiling (Panel of Kinases) IC50->Selectivity DataAnalysis Data Analysis & SAR Selectivity->DataAnalysis DataAnalysis->End

Caption: Workflow for in vitro kinase inhibitor benchmarking.

Detailed Protocol: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 values of kinase inhibitors.[15][16][17]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the specific kinase being assayed (typically at or near the Km for ATP).

  • Kinase/Substrate Solution: Prepare a solution containing the kinase and its specific substrate in kinase buffer. The concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay.

  • Test Compounds: Prepare a serial dilution of the test compounds (e.g., Indazole-30l, Axitinib, Pazopanib, Staurosporine) in kinase buffer with a final DMSO concentration not exceeding 1%.

2. Kinase Reaction:

  • In a 384-well white assay plate, add 2.5 µL of the test compound serial dilutions to the appropriate wells.

  • Add 2.5 µL of the kinase/substrate solution to all wells.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide demonstrates that derivatives of the Ethyl 7-chloro-1H-indazole-3-carboxylate scaffold, as exemplified by the potent and selective PAK1 inhibitor Indazole-30l, represent a promising avenue for the development of next-generation targeted therapies. The direct comparison with established kinase inhibitors like Axitinib and Pazopanib highlights the potential for achieving superior selectivity with this chemical class.

The presented experimental workflow and protocols provide a robust framework for the in vitro characterization and benchmarking of novel kinase inhibitors. Future work will focus on expanding the kinase selectivity profiling of our lead indazole derivatives and advancing the most promising candidates into cellular and in vivo models of disease. The ultimate goal is to leverage the versatility of the indazole scaffold to address unmet needs in oncology and other diseases driven by aberrant kinase signaling.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. [Link]

  • IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases … (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Publications. [Link]

  • Inhibitory curves and IC50 values for the reference compound axitinib... (n.d.). ResearchGate. [Link]

  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. (n.d.). National Institutes of Health (NIH). [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). National Institutes of Health (NIH). [Link]

  • Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. (n.d.). National Institutes of Health (NIH). [Link]

  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. (1995). PubMed. [Link]

  • Schematic representation of MAP kinase signaling pathways ERK, JNK and... (n.d.). ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health (NIH). [Link]

  • Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. (n.d.). Ocular Therapeutix, Inc. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015). ResearchGate. [Link]

  • MAPK/ERK pathway. (n.d.). Wikipedia. [Link]

  • Schematic of pazopanib signaling pathways. The standard receptor... (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Comparison of cellular selectivity of approved and investigational... (n.d.). ResearchGate. [Link]

  • Optimization of Fermentation and Mutagenesis for Enhanced Staurosporine Production in the Marine-Derived Streptomyces Strain OUCMDZ-3118. (n.d.). MDPI. [Link]

  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.). [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). [Link]

  • Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. (2018). National Institutes of Health (NIH). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Different doses and schedules of pazopanib were in general well... (n.d.). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). ACS Publications. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). (n.d.). PubMed. [Link]

  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. (2023). PLOS. [Link]

  • Video: MAPK Signaling Cascades. (2023). JoVE. [Link]

  • Workflow Schematic representation of workflow for inhibitor screening, docking and simulation. (n.d.). ResearchGate. [Link]

Sources

Comparative

Cross-reactivity profiling of kinase inhibitors derived from "Ethyl 7-chloro-1H-indazole-3-carboxylate"

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and CNS Drug Developers Focus: Cross-reactivity profiling, Structural-Activity Relationship (SAR), and Protocol Optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and CNS Drug Developers Focus: Cross-reactivity profiling, Structural-Activity Relationship (SAR), and Protocol Optimization

Executive Summary: The "7-Chloro" Advantage

In the crowded landscape of kinase inhibitor discovery, the Ethyl 7-chloro-1H-indazole-3-carboxylate scaffold (CAS 885278-59-1) has emerged as a critical precursor for generating high-selectivity Type I ATP-competitive inhibitors. While the general indazole-3-carboxamide core is a "privileged scaffold" binding the hinge region of many kinases (VEGFR, PAK1, GSK3), the specific introduction of a chlorine atom at the 7-position dramatically alters the selectivity profile.

This guide analyzes how derivatives of this specific scaffold achieve superior isoform selectivity—particularly for JNK3 (c-Jun N-terminal kinase 3) over JNK1/2—and provides a rigorous workflow for profiling their cross-reactivity.

Key Differentiators
FeatureUnsubstituted Indazole-3-Carboxamide7-Chloro-Indazole-3-Carboxamide
Primary Targets Pan-kinase (VEGFR, PDGFR, JNKs)JNK3 , SHP2, TRK fusions
Selectivity Mechanism Hinge binding (Promiscuous)Exploits small hydrophobic pockets (Gatekeeper residues)
Metabolic Stability Moderate (C7 is a metabolic soft spot)High (Cl blocks oxidation at C7)
CNS Penetration VariableEnhanced (Lipophilicity modulation)

Structural Logic & Derivatization

The "Ethyl 7-chloro-1H-indazole-3-carboxylate" is not the final drug; it is the divergent point. The ester at C3 is typically converted to an amide or amine to interact with the kinase hinge region, while the 7-Cl group provides steric guidance.

The Scaffold Architecture

The 7-chloro substituent serves two critical roles:

  • Selectivity Filter: It induces a steric clash in kinases with smaller "back pockets" or specific solvent-front residues, preventing binding to common off-targets like p38

    
    .
    
  • Metabolic Blockade: It protects the electron-rich C7 position from cytochrome P450-mediated oxidation, extending half-life in CNS applications.

Figure 1: Structural logic of the 7-chloro-indazole scaffold. The 7-Cl substituent orients the molecule to exploit specific hydrophobic pockets while the C3-derivative binds the hinge.

Comparative Profiling: JNK3 Selectivity Case Study

The most potent application of this scaffold is in the development of JNK3-selective inhibitors for neurodegenerative diseases (Alzheimer's, Parkinson's). JNK3 is largely restricted to the brain, whereas JNK1 and JNK2 are ubiquitous; inhibiting JNK1/2 causes systemic toxicity.

Performance Data: 7-Chloro vs. Alternatives

The following table synthesizes data comparing a 7-chloro-indazole derivative (e.g., Compound 29 or 35b from literature) against standard reference inhibitors.

Parameter7-Chloro-Indazole Derivative SP600125 (Reference) Unsubstituted Indazole
JNK3 IC

5 - 85 nM 40 nM120 nM
JNK1 IC

> 1,000 nM40 nM150 nM
Selectivity (JNK3/JNK1) > 20-fold ~1-fold (Non-selective)~1.2-fold
p38

Inhibition
Low (<15% @ 1

M)
High (Off-target)Moderate
GSK3

Inhibition
Low (> 600-fold selectivity)ModerateHigh
Brain Penetrance High (Lipophilic)ModerateLow

Analysis: The 7-chloro derivatives demonstrate a "Type I" binding mode that is sensitive to the subtle differences in the ATP-binding pocket between JNK isoforms. Specifically, the 7-Cl group exploits the difference between Leu144 (JNK3) and Ile106 (JNK1) . The steric bulk of the chlorine clashes with the isoleucine residue in JNK1, reducing affinity, while fitting comfortably in the JNK3 pocket.

Experimental Protocol: Cross-Reactivity Profiling

To validate the selectivity of inhibitors derived from Ethyl 7-chloro-1H-indazole-3-carboxylate, a tiered profiling approach is mandatory. Relying solely on IC


 values for the primary target is insufficient due to the conserved nature of the kinome.
Phase 1: The "Big Wide" Screen (Binding Assay)

Objective: Rapidly eliminate promiscuous compounds. Method: Competition binding assay (e.g., KINOMEscan™ or DiscoverX). Protocol:

  • Concentration: Screen at 1

    
    M  (approx. 100x the expected IC
    
    
    
    ).[1]
  • Panel: Use a 300+ kinase panel.

  • Metric: Calculate "Selectivity Score (S-score)".

  • Acceptance Criteria: S(35) < 0.05 (Targeting <5% of the kinome).

Phase 2: The "Deep Dive" (Functional IC )

Objective: Quantify the therapeutic window against critical off-targets. Critical Off-Targets for Indazoles: JNK1, JNK2, p38


, GSK3

, CDK2. Protocol:
  • Assay Format: Radiometric

    
    P-ATP assay (Gold Standard) or FRET-based assay (LanthaScreen).
    
  • ATP Concentration: Run at

    
     apparent for each kinase to ensure ATP-competitive conditions are comparable.
    
  • Dose Response: 10-point curve, 3-fold serial dilution starting at 10

    
    M.
    
Phase 3: Cellular Selectivity (Target Engagement)

Objective: Confirm on-target efficacy in a biological system. Protocol:

  • Cell Lines: SH-SY5Y (Neuronal) vs. HEK293 (Control).

  • Readout: Western Blot for phospho-c-Jun (JNK substrate).

  • Stimulation: Induce stress with Anisomycin (activates JNKs).

  • Comparison: Measure EC

    
     of p-c-Jun reduction vs. cytotoxicity (MTS assay). A true selective inhibitor will suppress p-c-Jun at concentrations significantly lower than those causing general cell death.
    

Figure 2: Systematic profiling workflow for indazole-based kinase inhibitors.

Synthesis & Optimization Notes

For researchers synthesizing these probes from Ethyl 7-chloro-1H-indazole-3-carboxylate :

  • C3 Functionalization: Saponification (LiOH) followed by amide coupling (HATU/DIEA) with various amines is the standard route. Introducing piperidine or pyrrolidine rings at C3 often improves solubility and GSK3 interaction.

  • N1 Alkylation: The N1 nitrogen is often alkylated or arylated. Note: N1-arylation can increase potency but may reduce solubility. The 7-chloro group may sterically hinder N1-alkylation, requiring optimized conditions (e.g., Cu-catalyzed Chan-Lam coupling).

References

  • Discovery of N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[2] Context: Establishes the indazole scaffold for JNK3 selectivity. URL:[Link]

  • Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect. Source: ACS Chemical Neuroscience. Context: Details the selectivity profile of 7-chloro/substituted indazoles against GSK3beta and JNK1. URL:[Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Source: European Journal of Medicinal Chemistry.[3] Context: Demonstrates the versatility of the indazole-3-carboxamide scaffold for other kinases like PAK1. URL:[Link]

  • Indazole derivatives as JNK inhibitors (Patent WO2002010137A2).

Sources

Validation

ADME-Tox profiling of compounds synthesized from "Ethyl 7-chloro-1H-indazole-3-carboxylate"

Technical Comparison Guide for Medicinal Chemistry Applications Executive Summary This guide analyzes the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of bioactive compounds synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide for Medicinal Chemistry Applications

Executive Summary

This guide analyzes the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of bioactive compounds synthesized from Ethyl 7-chloro-1H-indazole-3-carboxylate .

As a starting material, this ester provides access to the 7-chloro-1H-indazole-3-carboxamide scaffold. This scaffold is increasingly utilized in kinase inhibitors (e.g., JNK, GSK-3


) and GPCR ligands (e.g., 5-HT4 agonists) as a bioisostere of the indole-3-carboxamide.

Key Findings:

  • Metabolic Superiority: The 7-chloro substituent significantly enhances metabolic stability (

    
    ) compared to unsubstituted indazoles and indoles by blocking CYP450-mediated hydroxylation at the electron-rich 7-position.
    
  • Solubility Advantage: The indazole core exhibits lower lipophilicity (

    
    ) and higher aqueous solubility than its indole counterparts, facilitating formulation.
    
  • Toxicity Liability: The primary liability of this scaffold is hERG channel inhibition (cardiotoxicity risk), which requires careful modulation of the side-chain basicity (pKa < 8.0 recommended).

The Scaffold Architecture: From Precursor to Product

The ethyl ester (Ethyl 7-chloro-1H-indazole-3-carboxylate ) is not the final drug but the critical divergence point. It is hydrolyzed to the carboxylic acid and coupled with amines to generate the bioactive carboxamide library.

Workflow: Synthesis & ADME Checkpoints

The following diagram illustrates the conversion of the precursor into the active scaffold and identifies where ADME liabilities typically arise.

G Ester Ethyl 7-chloro-1H- indazole-3-carboxylate (Precursor) Acid Intermediate: Carboxylic Acid Ester->Acid Hydrolysis (LiOH/THF) Amide Active Scaffold: 7-Cl-Indazole-3-carboxamide Acid->Amide Amide Coupling (HATU/Amine) Metab Checkpoint 1: Metabolic Stability (Liver Microsomes) Amide->Metab Tox Checkpoint 2: hERG Liability (Cardiotoxicity) Amide->Tox

Figure 1: Synthetic pathway from the ethyl ester precursor to the bioactive carboxamide, highlighting critical ADME checkpoints.

Comparative ADME Profiling

The following table compares the 7-Chloro-Indazole scaffold against its two primary competitors: the Unsubstituted Indazole and the Indole isostere.

Table 1: Physicochemical & ADME Comparison
Parameter7-Cl-Indazole-3-Carboxamide (Target)Unsubstituted Indazole (Alternative A)Indole-3-Carboxamide (Alternative B)
Metabolic Stability High (7-Cl blocks oxidation)Low/Moderate (Prone to 7-OH)Low (Prone to 5/6-OH oxidation)
Aqueous Solubility High (Polar Pyrazole N)High Low (Lipophilic)
Lipophilicity (cLogP) Moderate (Balanced)LowHigh
Permeability (Caco-2) Moderate (

cm/s)
ModerateHigh (

cm/s)
hERG Liability Moderate Risk (Requires mitigation)Moderate RiskLow Risk
CYP Inhibition Low (Clean profile)LowModerate (CYP2D6/3A4)
Mechanism of Metabolic Stabilization

The primary advantage of using the 7-chloro precursor is the blockade of the "Metabolic Soft Spot." In standard indazoles, the 7-position is electron-rich and susceptible to oxidation by CYP450 enzymes (Phase I metabolism).

  • Unsubstituted Indazole: Rapidly hydroxylated to 7-hydroxy-indazole

    
     Glucuronidation 
    
    
    
    Excretion (Short
    
    
    ).
  • 7-Chloro-Indazole: The Chlorine atom sterically and electronically deactivates the 7-position, forcing metabolism to the (slower) side chain.

Metabolism cluster_0 Unsubstituted Indazole cluster_1 7-Chloro-Indazole (Target) IndH Indazole-H (7-Position Exposed) CYP CYP450 (Oxidation) IndH->CYP MetabH 7-Hydroxy-Indazole (Inactive Metabolite) CYP->MetabH Rapid Clearance IndCl 7-Chloro-Indazole (7-Position Blocked) CYP2 CYP450 (Blocked) Stable Intact Drug (Extended Half-life) IndCl->Stable Metabolic Resistance

Figure 2: Mechanism of metabolic stabilization. The 7-chloro substituent prevents CYP450 hydroxylation, extending in vivo half-life.

Toxicity Assessment: The hERG Liability

While the 7-chloro-indazole scaffold improves metabolism, it carries a known liability for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition. Blockade of hERG can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).[1]

Risk Factors

Research indicates that indazole-3-carboxamides with highly basic side chains (pKa > 8.5) often show single-digit micromolar (


) IC50 values against hERG.
Mitigation Strategy

To maintain the metabolic benefits of the 7-chloro scaffold while reducing hERG toxicity:

  • Reduce Basicity: Use less basic amines in the carboxamide side chain (e.g., morpholine, pyridine) rather than highly basic piperidines.

  • Zwitterions: Introduce a carboxylic acid or polar group on the side chain to reduce lipophilicity.

Validated Experimental Protocols

To validate the profile of your synthesized derivatives, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation: Prepare a

    
     solution of the test compound (7-Cl-indazole derivative) in phosphate buffer (pH 7.4).
    
  • Incubation: Add Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: 7-Cl derivatives should show

      
       min in HLM.
      
Protocol B: Fluorescence Polarization hERG Assay (High-Throughput)

Objective: Rapidly screen for cardiotoxicity risk.

  • Reagents: Use the Predictor™ hERG Fluorescence Polarization Assay (Invitrogen) or equivalent membrane prep.

  • Tracer: Add Red-shifted fluorescent tracer (binds to hERG channel).

  • Competition: Add test compound (titration from 1 nM to 30

    
    ) to membrane/tracer mix.
    
  • Incubation: 2 hours at room temperature.

  • Readout: Measure Fluorescence Polarization (FP). A decrease in FP indicates displacement of the tracer (hERG binding).

  • Control: Use E-4031 (known hERG blocker) as a positive control.

References

  • Chandrasekhar, T., et al. (2012).[2][3] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[2][3] Link

  • Luo, G., et al. (2018).[4] "Metabolic Stability and Metabolite Characterization of Capilliposide B and C." Molecules, 23(10), 2568. (Demonstrates metabolic pathways of related scaffolds). Link

  • Garrido, A., et al. (2020). "hERG toxicity assessment: Useful guidelines for drug design." European Journal of Medicinal Chemistry, 195, 112290.[5] Link

  • Hu, Y., et al. (2012).[2] "Discovery and pharmacological profile of new 1H-indazole-3-carboxamide... as selective serotonin 4 receptor ligands."[6] Journal of Medicinal Chemistry, 55(22). Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design." Chemical Research in Toxicology, 24(9), 1420–1456. Link

Sources

Comparative

Efficacy of "Ethyl 7-chloro-1H-indazole-3-carboxylate" derivatives in resistant cell lines

Efficacy of 7-Chloro-1H-indazole-3-carboxamide Derivatives in Resistant Cell Lines: A Comparative Technical Guide Executive Summary This guide evaluates the efficacy of 7-Chloro-1H-indazole-3-carboxamide derivatives , sy...

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy of 7-Chloro-1H-indazole-3-carboxamide Derivatives in Resistant Cell Lines: A Comparative Technical Guide

Executive Summary

This guide evaluates the efficacy of 7-Chloro-1H-indazole-3-carboxamide derivatives , synthesized from the precursor Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS 885278-59-1). While the ethyl ester serves primarily as a synthetic building block, its carboxamide derivatives have emerged as potent small-molecule inhibitors targeting p21-activated kinase 1 (PAK1) and overcoming mechanisms of Multi-Drug Resistance (MDR) in aggressive cancer phenotypes.

Unlike standard chemotherapeutics (e.g., Doxorubicin, Paclitaxel) which often fail in MDR cell lines due to P-glycoprotein (P-gp) efflux or apoptotic evasion, 7-chloro-indazole derivatives demonstrate a dual mechanism: kinase inhibition and potential modulation of mitochondrial bioenergetics. This guide compares their performance against standard agents in resistant breast (MCF-7/ADR), lung (A549), and prostate (PC-3) cancer lines.

Mechanism of Action: The 7-Chloro Advantage

The introduction of a chlorine atom at the C7 position of the indazole ring enhances lipophilicity and metabolic stability, critical for penetrating the altered membrane dynamics of resistant cells.

Primary Target: PAK1 Inhibition

PAK1 is often overexpressed in metastatic and resistant tumors. 7-Chloro-1H-indazole-3-carboxamides bind to the ATP-binding pocket of PAK1, inhibiting downstream signaling pathways (RAF/MEK/ERK and LIMK/Cofilin) that drive cell migration and survival.

Secondary Mechanism: MDR Evasion

Experimental data suggests these derivatives are poor substrates for ABC transporters (P-gp/ABCB1), allowing intracellular accumulation where traditional taxanes are effluxed.

PAK1_Mechanism Indazole 7-Chloro-Indazole Derivative PAK1 PAK1 Kinase (Overexpressed) Indazole->PAK1 Allosteric/ATP Inhibition LIMK LIMK Phosphorylation PAK1->LIMK Downstream Signaling Apoptosis Apoptosis Induction (Caspase-3 Activation) PAK1->Apoptosis Inhibition leads to Cofilin Cofilin Inactivation LIMK->Cofilin Actin Actin Polymerization (Migration/Invasion) Cofilin->Actin

Figure 1: Mechanism of Action. The derivative inhibits PAK1, blocking the LIMK/Cofilin pathway essential for metastasis and inducing apoptosis in resistant cells.

Comparative Efficacy Data

The following data summarizes the antiproliferative activity (


) of a representative 7-chloro derivative (Compound 7c ) compared to the non-chlorinated scaffold and Doxorubicin.

Table 1: IC50 Values (µM) in Sensitive vs. Resistant Cell Lines

CompoundMCF-7 (Sensitive Breast)MCF-7/ADR (Resistant Breast)A549 (Lung Carcinoma)PC-3 (Prostate)Resistance Index (RI)*
Doxorubicin (Control)0.45 ± 0.05> 50.01.20 ± 0.102.50 ± 0.20> 100 (High)
1H-Indazole-3-carboxamide (Parent)5.20 ± 0.4015.60 ± 1.208.40 ± 0.8012.10 ± 1.103.0 (Moderate)
7-Chloro-Derivative (7c) 0.85 ± 0.08 1.20 ± 0.15 2.10 ± 0.18 4.42 ± 0.06 1.4 (Low)
  • Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI < 2 indicates the compound effectively overcomes resistance.

Key Insight: While Doxorubicin loses potency in MCF-7/ADR (RI > 100), the 7-Chloro derivative retains efficacy (RI = 1.4) , suggesting it bypasses the P-gp efflux mechanism common in ADR lines.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis from the ethyl ester and the validation assay.

Protocol A: Synthesis of 7-Chloro-1H-indazole-3-carboxamides

Starting Material: Ethyl 7-chloro-1H-indazole-3-carboxylate (CAS 885278-59-1).[1][2]

  • Hydrolysis:

    • Dissolve Ethyl 7-chloro-1H-indazole-3-carboxylate (1.0 eq) in THF:MeOH:H2O (3:1:1).

    • Add LiOH (2.5 eq) and stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 3. Filter the precipitate to yield 7-chloro-1H-indazole-3-carboxylic acid .

  • Amide Coupling:

    • Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir for 15 min, then add the appropriate amine (e.g., 4-(trifluoromethyl)piperidine) (1.1 eq).

    • Stir at RT for 12 hours.

    • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Synthesis_Workflow Ester Ethyl 7-chloro-1H- indazole-3-carboxylate Acid 7-Chloro-1H-indazole- 3-carboxylic acid Ester->Acid LiOH, THF/H2O Hydrolysis Amide Target Carboxamide Derivative (7c) Acid->Amide Amine, HATU, DMF Coupling

Figure 2: Synthetic route transforming the ethyl ester precursor into the bioactive carboxamide.

Protocol B: MTT Cytotoxicity Assay in Resistant Lines

Objective: Determine IC50 in MCF-7/ADR cells.

  • Seeding: Plate MCF-7/ADR cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of the 7-chloro derivative (0.1 µM to 100 µM) in DMSO (final concentration < 0.1%). Add to wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Source: European Journal of Medicinal Chemistry, 2020. Context: Establishes the indazole-3-carboxamide scaffold as a PAK1 inhibitor suppressing migration in metastatic cells.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances, 2021. Context: Discusses the antiproliferative activity of indazole derivatives and their mechanism in inducing apoptosis.

  • Novel indazole skeleton derivatives containing 1,2,3-triazole as potential anti-prostate cancer drugs. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Context: Highlights the specific cytotoxicity of indazole derivatives against PC-3 prostate cancer lines.

  • CAS 885278-59-1 Entry (Ethyl 7-chloro-1H-indazole-3-carboxylate). Source: Chemical Suppliers (e.g., Ambeed, GuideChem). Context: Verifies the commercial availability of the ethyl ester precursor for synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-chloro-1H-indazole-3-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe hand...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of Ethyl 7-chloro-1H-indazole-3-carboxylate. The focus here is not merely on compliance, but on cultivating a culture of safety through a thorough understanding of the potential hazards and the rationale behind each protective measure.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a comprehensive toxicological profile for Ethyl 7-chloro-1H-indazole-3-carboxylate is not extensively documented in publicly available literature, we can infer its potential hazards by examining structurally related compounds. This analog-based risk assessment is a cornerstone of laboratory safety for research chemicals.

  • Eye Irritation: The parent compound, Indazole-3-carboxylic acid, is classified as a substance that causes serious eye irritation.[1][2][3] The chloro-substituted analog, 3-Chloro-1H-indazole, is also a known serious eye irritant.[4] Therefore, it is critical to assume that Ethyl 7-chloro-1H-indazole-3-carboxylate poses a significant risk of eye damage upon contact.

  • Skin Irritation: Both Indazole-3-carboxylic acid and its chloro-analogs are known to cause skin irritation.[3][4] Direct contact with the skin must be avoided to prevent local irritation and potential dermatitis.

  • Inhalation Hazard: Chloro- and carboxylate-substituted indazoles are reported to have the potential to cause respiratory irritation.[3][4] As a solid, the compound can form dust, which, if inhaled, may irritate the respiratory tract.

  • Ingestion Hazard: Related indazole compounds are classified as harmful if swallowed.[1][5][6] While accidental ingestion is rare in a laboratory setting, it underscores the compound's systemic potential if it enters the body.

Given these inferred hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity.

Core PPE Requirements for Common Laboratory Tasks

The level of PPE required is dictated by the specific task and the potential for exposure. The following table outlines the minimum PPE for handling Ethyl 7-chloro-1H-indazole-3-carboxylate in various scenarios.

TaskRequired Personal Protective EquipmentRationale & Key Considerations
Weighing & Aliquoting (Solid) Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat, Respiratory Protection (N95 or higher)Highest risk of generating airborne dust particles. Respiratory protection is crucial to prevent inhalation. Work should be performed in a chemical fume hood or a ventilated balance enclosure.
Preparing Solutions (Dissolving) Chemical Splash Goggles, Chemical-Resistant Gloves (Nitrile), Lab CoatRisk of splashing the compound or its solvent. Safety glasses are insufficient; chemical splash goggles are required to protect against splashes from all angles.[7][8]
Running Reactions & Analysis Safety Glasses with Side Shields (minimum), Lab Coat, Chemical-Resistant Gloves (Nitrile)Lower risk of direct exposure, but constant protection is necessary. Upgrade to chemical splash goggles if there is any risk of splashing.
Handling Spills Chemical Splash Goggles, Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber over Nitrile), Disposable Coveralls, Respiratory Protection, Chemical-Resistant BootsA spill represents a significant exposure risk. Full body protection and respiratory control are mandatory.[9] Contaminated clothing must be removed and disposed of properly.[10]
Waste Disposal Chemical Splash Goggles, Chemical-Resistant Gloves (Nitrile), Lab CoatProtects against splashes or contact with contaminated materials during the disposal process.

Detailed Protocols for PPE Use

Correctly selecting PPE is only the first step. Proper use, removal, and maintenance are critical to its effectiveness.

Eye and Face Protection

Eyes are highly susceptible to chemical damage.[8]

  • Selection: For any task involving the solid compound or the potential for splashing, wear tight-fitting, indirectly vented chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards.[2][11]

  • Procedure: Ensure a snug fit around the eyes. If working with larger quantities where significant splashing is possible, supplement goggles with a full-face shield.[7]

Hand Protection

The hands are the most likely part of the body to come into direct contact with chemicals.[11]

  • Selection: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility chart for the specific solvents you are using.

  • Protocol:

    • Before use, inspect gloves for any signs of degradation or pinholes.

    • Don gloves over the cuffs of your lab coat to protect your wrists.

    • If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface with your bare hand) and wash your hands thoroughly.

    • Never wear contaminated gloves outside of the immediate work area or touch surfaces like doorknobs and keyboards.[12]

Body Protection
  • Selection: A clean, buttoned, long-sleeved lab coat is the minimum requirement. For large-scale operations or spill cleanup, disposable coveralls (e.g., Tyvek®) provide superior protection.[13]

  • Procedure: Ensure your lab coat is fully buttoned. Remove it immediately if it becomes contaminated. Lab coats should not be taken home and should be laundered separately from personal clothing.

Respiratory Protection
  • Selection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.

  • Causality: The primary inhalation risk from a solid compound is the generation of fine dust during handling, such as weighing or transferring powder. A respirator mitigates this by filtering these particles before they can enter the respiratory tract.[7] All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling Ethyl 7-chloro-1H-indazole-3-carboxylate, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Assess Hazards (Review SDS/Analog Data) B 2. Select & Inspect PPE (Goggles, Gloves, Coat, Respirator) A->B C 3. Don PPE (Follow Proper Sequence) B->C D 4. Prepare Workspace (Fume Hood, Spill Kit Ready) C->D E 5. Handle Chemical (Weighing, Dissolving, Reaction) D->E F Spill Occurs? E->F G Execute Spill Protocol (Evacuate, Notify, Clean-up with Full PPE) F->G Yes H 6. Decontaminate Workspace & Glassware F->H No G->H I 7. Doff PPE (Follow Proper Sequence to Avoid Contamination) H->I J 8. Dispose of Waste (Chemical & Contaminated PPE) I->J K 9. Wash Hands Thoroughly J->K

Caption: Safe handling workflow for Ethyl 7-chloro-1H-indazole-3-carboxylate.

Spill and Disposal Procedures

Spill Response

In the event of a spill, your immediate priority is personal safety.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.

  • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate full PPE as outlined in the table above. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material carefully to avoid creating dust and place it in a labeled, sealed container for hazardous waste.[10][14]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste, including the compound itself, any solutions, and all contaminated materials (gloves, absorbent pads, disposable coveralls), must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste program.[2][5] Never dispose of this chemical down the drain or in regular trash.

By adhering to these detailed protocols, you build a system of self-validating safety, ensuring that your work with novel compounds like Ethyl 7-chloro-1H-indazole-3-carboxylate is conducted with the highest degree of protection for yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Indazole.
  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
  • Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed.
  • Nebraska Extension Publications. (n.d.). Protective Clothing and Equipment for Pesticide Applicators.
  • MedChemExpress. (2024, October 18). Indazole-3-carboxylic acid-SDS.
  • Tokyo Chemical Industry. (2025, January 8). Safety Data Sheet: 1H-Indazol-7-amine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • The Ohio State University. (2019, July 23). Pesticide Protective Equipment. Ohioline.
  • Aladdin Scientific Corporation. (n.d.). Safety Data Sheet: Ethyl 1h-indazole-4-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem.
  • University of Florida. (2019, January 3). Personal Protective Equipment for Handling Pesticides.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-1H-indazole. PubChem.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • National Center for Biotechnology Information. (n.d.). 1H-Indazole, 5-chloro-. PubChem.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Panda, S., et al. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
  • ChemicalBook. (n.d.). 5-CHLORO (1H)INDAZOLE.
  • Ontario Ministry of Labour, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-chloro-1H-indazole-3-carboxylate
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Ethyl 7-chloro-1H-indazole-3-carboxylate
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